Methyl 3,5-diaminopyrazine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3,5-diaminopyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3,(H4,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGVITOFKPGSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569063 | |
| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-19-1 | |
| Record name | Methyl 3,5-diaminopyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 3,5-diaminopyrazine-2-carboxylate: A Key Pharmaceutical Intermediate
Introduction
Methyl 3,5-diaminopyrazine-2-carboxylate is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of various pharmaceutical agents. Its pyrazine core, adorned with amino and carboxylate functional groups, provides a versatile scaffold for developing complex molecules.[1] Notably, it is a key intermediate in the production of antiviral drugs, including Favipiravir. This guide provides an in-depth, technically-focused overview of a reliable and commonly employed multi-step synthesis pathway, designed for researchers and professionals in the field of drug development and organic synthesis. The narrative emphasizes the chemical principles behind each step, offering field-proven insights into the experimental choices and methodologies.
Overall Synthesis Pathway
The synthesis of this compound is a multi-step process that typically begins with a readily available precursor, 3-aminopyrazine-2-carbonitrile. The pathway involves a sequence of reactions designed to introduce the second amino group and convert the nitrile functionality into a methyl ester. The key strategic steps include N-oxidation to activate the pyrazine ring, followed by regioselective nitration, deoxygenation, reduction of the nitro group, and finally, acid-catalyzed methanolysis of the nitrile.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Core Precursor, 3,5-Diaminopyrazine-2-carbonitrile
This section details the four-step conversion of the starting material into the key diamino-nitrile intermediate.
Step 1: N-Oxidation of 3-Aminopyrazine-2-carbonitrile
-
Principle & Rationale: The pyrazine ring is inherently electron-deficient, making it resistant to electrophilic aromatic substitution reactions like nitration. To overcome this, one of the ring nitrogens is oxidized to an N-oxide.[2] The resulting N-oxide group is strongly activating and ortho-, para-directing, which facilitates the subsequent regioselective introduction of a nitro group at the C5 position.[3] Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation due to its high reactivity and selectivity.[4]
-
Experimental Protocol:
-
Dissolve 3-aminopyrazine-2-carbonitrile in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-aminopyrazine-2-carbonitrile-1-oxide.
-
Step 2: Nitration of 3-Aminopyrazine-2-carbonitrile-1-oxide
-
Principle & Rationale: With the pyrazine ring activated by the N-oxide group, electrophilic nitration can proceed. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.[5] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich C5 position of the N-oxide.[6]
-
Experimental Protocol:
-
In a flask equipped for vigorous stirring and temperature control, cool concentrated sulfuric acid to 0 °C.
-
Slowly add the 3-aminopyrazine-2-carbonitrile-1-oxide from the previous step, ensuring it fully dissolves.
-
Prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid in a separate vessel, maintaining a low temperature.[5]
-
Add the nitrating mixture dropwise to the solution of the N-oxide, keeping the internal temperature between 0-10 °C.
-
After addition, heat the reaction mixture to 80-90 °C for 2-4 hours.[5]
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) until a precipitate forms.
-
Filter the resulting solid, wash with cold water, and dry to obtain 3-amino-5-nitropyrazine-2-carbonitrile-1-oxide.
-
Step 3: Deoxygenation of the N-Oxide
-
Principle & Rationale: The N-oxide group, having served its purpose of activating the ring for nitration, must now be removed. Phosphorus trichloride (PCl₃) is a highly effective deoxygenating agent for heterocyclic N-oxides. The reaction proceeds via the attack of the N-oxide oxygen on the phosphorus atom, followed by elimination to regenerate the pyridine-type nitrogen.
-
Experimental Protocol:
-
Suspend the 3-amino-5-nitropyrazine-2-carbonitrile-1-oxide in an inert solvent like chloroform or acetonitrile.
-
Cool the suspension in an ice bath.
-
Add phosphorus trichloride (PCl₃) dropwise to the stirred suspension.
-
After the addition, allow the mixture to stir at room temperature for 1-3 hours, or until TLC indicates the disappearance of the starting material.
-
Carefully pour the reaction mixture into ice water to quench the excess PCl₃.
-
Neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and evaporate the solvent to yield 3-amino-5-nitropyrazine-2-carbonitrile.
-
Step 4: Catalytic Reduction of the Nitro Group
-
Principle & Rationale: The final step in forming the core intermediate is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.[7] A palladium-on-carbon (Pd/C) catalyst is commonly used, where the nitro group is reduced by molecular hydrogen on the surface of the catalyst.[8]
-
Experimental Protocol:
-
Dissolve or suspend the 3-amino-5-nitropyrazine-2-carbonitrile in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-diaminopyrazine-2-carbonitrile.
-
Part 2: Final Conversion to this compound
Step 5: Acid-Catalyzed Methanolysis of the Nitrile
-
Principle & Rationale: The final transformation involves the conversion of the nitrile group into a methyl ester. This is typically achieved through acid-catalyzed methanolysis.[9] In the presence of a strong acid like sulfuric acid and an excess of methanol, the nitrile is protonated, making it susceptible to nucleophilic attack by methanol. The resulting intermediate undergoes further reaction and tautomerization to yield the final methyl ester product.
-
Experimental Protocol:
-
Suspend 3,5-diaminopyrazine-2-carbonitrile in methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it with a base, such as a saturated solution of sodium bicarbonate.
-
A precipitate of the product will form. Filter the solid, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent like acetonitrile to yield pure this compound.[10]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis pathway. Note that yields are representative and can vary based on reaction scale and optimization.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Oxidation | m-CPBA | DCM | 0 to RT | 12-24 | 85-95% |
| 2 | Nitration | HNO₃ / H₂SO₄ | H₂SO₄ | 80-90 | 2-4 | 70-80% |
| 3 | Deoxygenation | PCl₃ | Chloroform | 0 to RT | 1-3 | 80-90% |
| 4 | Reduction | H₂ / Pd-C | Methanol | RT | 4-8 | 90-98% |
| 5 | Methanolysis | H₂SO₄ / Methanol | Methanol | Reflux | 12-24 | 75-85% |
Safety Considerations
-
m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.
-
Nitrating agents (concentrated nitric and sulfuric acids) are extremely corrosive and reactive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. The addition of reagents must be slow and controlled to manage the exothermic nature of the reaction.
-
Phosphorus trichloride (PCl₃) is corrosive and reacts violently with water. Handle under anhydrous conditions in a fume hood.
-
Catalytic hydrogenation with hydrogen gas and a pyrophoric catalyst like Pd/C carries a risk of fire or explosion. The apparatus must be properly set up and purged to remove all air before introducing hydrogen.
Conclusion
The described multi-step synthesis provides a robust and well-documented pathway to obtain this compound. Each step is based on fundamental organic chemistry principles, from the strategic activation of the pyrazine ring via N-oxidation to the final functional group transformation. By carefully controlling reaction conditions and understanding the causality behind each experimental choice, researchers can reliably produce this valuable pharmaceutical intermediate for further development and application in medicinal chemistry.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
- ChemicalBook. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate synthesis.
- Study of nitration process of pyridine/pyrazine compound with electron-donating groups. ResearchGate.
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
- Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions. MDPI.
- methyl 3,5-diamino-6-phenyl-2-pyrazinecarboxylate. ChemSynthesis.
- Polarization by Intermolecular Induction in Pyridine N-Oxide and its Nitration. PDF.
- Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH.
- Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents.
- Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. MDPI.
- N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach. ResearchGate.
- Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives. Google Patents.
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents.
- Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. NIH.
- 2,3-diaminopyridine. Organic Syntheses Procedure.
- Recent trends in the chemistry of pyridine N-oxides. arkat usa.
- Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. ResearchGate.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
- Oxidation with the “O2−H2O2−VO3−−pyrazine-2-carboxylic acid” reagent. ResearchGate.
- Versatile Amine-Promoted Mild Methanolysis of 3,5-Dinitrobenzoates and Its Application to the Synthesis of Colorado Potato Beetle Pheromone. PubMed.
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation.
- 2-Amino-5-nitropyridine. PubChem.
- Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Versatile Amine-Promoted Mild Methanolysis of 3,5-Dinitrobenzoates and Its Application to the Synthesis of Colorado Potato Beetle Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Action of Pyrazine-Based Epithelial Sodium Channel (ENaC) Inhibitors: From Chemical Synthesis to Therapeutic Potential
This guide provides an in-depth exploration of the mechanism of action of pyrazine-based inhibitors of the epithelial sodium channel (ENaC), a critical ion channel in maintaining sodium and fluid homeostasis. While direct research on Methyl 3,5-diaminopyrazine-2-carboxylate is limited, this document will focus on its close structural analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a key precursor in the synthesis of the archetypal ENaC inhibitor, Amiloride.[1] By examining the journey from this chemical scaffold to the complex pharmacology of Amiloride and its derivatives, we will elucidate the molecular interactions, physiological consequences, and therapeutic applications of this important class of drugs.
The Chemical Foundation: Pyrazine Carboxylates as Scaffolds for ENaC Inhibitors
The pyrazine ring system is a versatile heterocyclic scaffold in medicinal chemistry.[2] Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate serves as a critical starting material for the synthesis of Amiloride and a wide array of its analogs.[3][4] The specific arrangement of its functional groups—the amino groups at positions 3 and 5, the chlorine atom at position 6, and the methyl ester at position 2—are pivotal for both the synthetic modifications and the ultimate biological activity of the resulting compounds.[2]
The synthesis of Amiloride from Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate typically involves the reaction of the methyl ester with guanidine. This reaction highlights the importance of the pyrazine-2-carboxylate moiety as a handle for introducing the crucial acylguanidine group, which is a key pharmacophore for ENaC inhibition.[1] The substituents on the pyrazine ring, particularly at the 5 and 6 positions, have been shown to significantly influence the binding affinity and kinetics of ENaC inhibition.[5]
The Biological Target: The Epithelial Sodium Channel (ENaC)
ENaC is a heterotrimeric ion channel composed of α, β, and γ subunits, located in the apical membrane of epithelial cells in various tissues, including the kidney, lungs, and colon.[6] Its primary function is to mediate the reabsorption of sodium ions from the luminal fluid into the cells. This process is fundamental for maintaining electrolyte and water balance, blood pressure regulation, and airway surface liquid hydration.[6][7]
The activity of ENaC is tightly regulated by various factors, including hormones like aldosterone and proteases that cleave the extracellular domains of the α and γ subunits, leading to channel activation.[8] Dysregulation of ENaC activity is implicated in several pathologies. Gain-of-function mutations can lead to hypertension (Liddle's syndrome), while in the context of cystic fibrosis, the absence of functional CFTR leads to ENaC hyperactivity, resulting in dehydration of the airway surface liquid and impaired mucociliary clearance.[9][10]
Mechanism of Action: How Pyrazine-Based Inhibitors Block ENaC
Amiloride and its analogs act as pore blockers of the ENaC.[11] The positively charged guanidinium group of Amiloride is thought to interact with negatively charged amino acid residues within the external vestibule of the channel pore, effectively plugging it and preventing the passage of sodium ions.[12]
Structure-Activity Relationship (SAR)
The development of more potent and selective ENaC inhibitors has been guided by extensive SAR studies of Amiloride analogs. Key findings include:
-
Pyrazine Ring Substituents: The nature of the substituent at the 6-position of the pyrazine ring significantly affects the off-rate of the inhibitor. Halogen substitutions, such as chlorine, generally lead to a longer duration of channel blockade compared to hydrogen.[5] The 5-amino group is also crucial, as its replacement can affect both the on- and off-rates of inhibition.[5]
-
Side-Chain Modifications: Modifications to the acylguanidine side chain at the 2-position can dramatically alter the potency of the inhibitor. For instance, the addition of a bulky hydrophobic group, as seen in benzamil, increases the stability of the drug-channel complex, leading to a lower off-rate and higher potency.[13]
These SAR insights are critical for the rational design of new ENaC inhibitors with improved pharmacokinetic and pharmacodynamic properties for specific therapeutic applications.
Therapeutic Implications of ENaC Inhibition
The ability to modulate ENaC activity with pyrazine-based inhibitors has significant therapeutic implications for a range of diseases.
Cystic Fibrosis
In cystic fibrosis (CF), the primary defect in the CFTR anion channel leads to a secondary hyperactivity of ENaC in the airways.[9][14] This results in excessive sodium and water absorption, leading to dehydrated and viscous mucus that is difficult to clear, contributing to chronic lung infections and inflammation.[9][14] ENaC inhibitors, delivered as aerosols, aim to block this hyperabsorption, rehydrate the airway surface liquid, and improve mucociliary clearance.[14]
Hypertension
As a potassium-sparing diuretic, Amiloride blocks ENaC in the distal nephron of the kidney.[7][15] This inhibition reduces sodium reabsorption, leading to increased sodium and water excretion (natriuresis and diuresis) and a subsequent lowering of blood pressure.[16] By preventing the creation of a negative luminal potential, Amiloride also reduces the driving force for potassium secretion, thus "sparing" potassium.[11][15]
Experimental Protocols for Studying ENaC Inhibitors
The characterization of ENaC inhibitors relies on robust electrophysiological techniques that can measure ion channel activity with high precision.
Ussing Chamber Electrophysiology
The Ussing chamber is a classic technique for measuring ion transport across epithelial tissues and cell monolayers.
Protocol for Assessing ENaC Inhibition in Polarized Epithelial Cells:
-
Cell Culture: Grow human bronchial epithelial (HBE) cells on permeable supports until a polarized monolayer with high transepithelial resistance is formed.
-
Chamber Setup: Mount the permeable support in a modified Ussing chamber, separating the apical and basolateral compartments. Perfuse both compartments with appropriate physiological solutions and maintain at 37°C.
-
Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV and measure the resulting short-circuit current, which represents the net ion transport across the epithelium.
-
Inhibitor Application: After establishing a stable baseline Isc, add the ENaC inhibitor to the apical chamber in a cumulative concentration-response manner.
-
Data Analysis: The decrease in Isc upon inhibitor application reflects the inhibition of ENaC-mediated sodium transport. Calculate the IC50 value to determine the potency of the inhibitor. Amiloride is typically added at the end of the experiment to determine the total ENaC-dependent current.[8]
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the direct measurement of ion channel currents at the single-channel or whole-cell level, providing detailed insights into the mechanism of inhibition.[17][18]
Whole-Cell Patch-Clamp Protocol for Characterizing ENaC Inhibitors:
-
Cell Preparation: Use a cell line stably expressing the α, β, and γ subunits of human ENaC, such as HEK293 cells.[19]
-
Pipette and Solutions: Prepare a glass micropipette with a tip diameter of 1-2 µm and fill it with an intracellular solution. The extracellular solution should contain physiological concentrations of ions.
-
Gigaohm Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the entire cell.
-
Voltage-Clamp and Recording: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record the whole-cell currents.
-
Inhibitor Perfusion: Perfuse the cell with the extracellular solution containing the ENaC inhibitor at various concentrations.
-
Data Analysis: Measure the reduction in the inward current in the presence of the inhibitor to determine its blocking characteristics, including potency (IC50) and kinetics (on- and off-rates).[19][20]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for Ussing Chamber Experiment.
Conclusion
The journey from simple pyrazine carboxylate precursors to potent and selective ENaC inhibitors like Amiloride and its next-generation analogs exemplifies the power of medicinal chemistry in addressing significant unmet medical needs. A thorough understanding of the mechanism of action of these compounds, from their interaction with the ENaC pore to their effects on cellular and systemic physiology, is paramount for the continued development of novel therapeutics for diseases such as cystic fibrosis and hypertension. The experimental methodologies outlined in this guide provide the foundation for researchers to further unravel the complexities of ENaC pharmacology and to discover the next wave of innovative treatments.
References
-
The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease. Taylor & Francis Online. [9][14]2. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. PubMed. [7]3. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease. PubMed.
-
Amiloride - StatPearls. NCBI Bookshelf. [15]5. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. PubMed. [5]6. Does epithelial sodium channel hyperactivity contribute to cystic fibrosis lung disease?. NIH. [10]7. Mechanism of Action of Amiloride. Pharmacy Freak. [11]8. ENaC contributes to macrophage dysfunction in cystic fibrosis. journals.physiology.org.
-
[CFTR and ENaC functions in cystic fibrosis]. PubMed. [6]10. What is the mechanism of Amiloride Hydrochloride?. Patsnap Synapse. [16]11. What are Amiloride sensitive sodium channel inhibitors and how do they work?. Patsnap Synapse.
-
Structure-activity Relationship of Amiloride Analogs as Blockers of Epithelial Na Channels: II. Side-chain Modifications. PubMed. [13]13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [17]14. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. ResearchGate.
-
Population patch clamp electrophysiology: a breakthrough technology for ion channel screening. Oxford Academic.
-
Principle, Types, and Applications of Patch Clamp Electrophysiology. Conduct Science. [18]17. Electrophysiological Approaches for the Study of Ion Channel Function. NIH.
-
Patch-Clamp Electrophysiology Studies. Charles River Laboratories. [20]19. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. PubMed. [12]20. Amiloride: A review. NIH. [2]21. Amiloride | C6H8ClN7O | CID 16231. PubChem. [1]22. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. MDPI.
-
Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. NIH. [8]24. New N-amidino-3,5-diamino-6-substituted-2-pyrazinecarboxamides and process for preparing same. Google Patents.
-
6-Substituted amiloride derivatives. Google Patents. [3]26. Process for preparing amiloride and other new 6-substituted derivatives. Google Patents. [4]27. New generation ENaC inhibitors detach cystic fibrosis airway mucus bundles via Sodium/Hydrogen Exchanger inhibition. NIH.
-
Inhibition of the epithelial sodium channel (ENaC) by connexin 30 involves stimulation of clathrin-mediated endocytosis. NIH.
-
Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). PubMed. [19]30. Stable overexpression of the epithelial sodium channel alpha subunit reduces migration and proliferation in breast cancer cells. NIH.
Sources
- 1. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4196292A - 6-Substituted amiloride derivatives - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [CFTR and ENaC functions in cystic fibrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The epithelial sodium channel (ENaC) as a therapeutic target for cystic fibrosis lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Does epithelial sodium channel hyperactivity contribute to cystic fibrosis lung disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]
- 17. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 18. conductscience.com [conductscience.com]
- 19. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. criver.com [criver.com]
Spectral Data Interpretation of Methyl 3,5-diaminopyrazine-2-carboxylate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3,5-diaminopyrazine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a key building block in the synthesis of complex pharmaceutical agents. Unambiguous structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This technical guide provides a comprehensive, in-depth interpretation of the spectral data for this compound, covering Proton and Carbon-13 Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The analysis is grounded in fundamental spectroscopic principles and draws upon data from structurally related pyrazine derivatives to offer a predictive and instructional framework for researchers.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a pyrazine ring substituted with two primary amine groups, and a methyl ester group. This combination of an electron-deficient aromatic system with electron-donating and -withdrawing substituents gives rise to a unique and predictable spectroscopic fingerprint.
Molecular Formula: C₆H₈N₄O₂ Molecular Weight: 168.16 g/mol
Caption: Molecular Structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides critical information about the electronic environment and connectivity of protons in a molecule. The pyrazine ring is an electron-deficient system, which generally causes its protons to appear at a lower field (higher ppm).[1]
Predicted ¹H NMR Spectrum and Interpretation
The structure of this compound presents four distinct proton environments:
-
Pyrazine Ring Proton (H-6): Only one proton is directly attached to the pyrazine ring. It is expected to be a singlet and significantly downfield due to the deshielding effect of the two ring nitrogen atoms.
-
Amine Protons (C3-NH₂ and C5-NH₂): The two primary amine groups are in different chemical environments. Their signals are often broad due to quadrupole broadening and chemical exchange. They are expected to appear as two separate broad singlets.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl group are equivalent and will appear as a sharp singlet. Its position will be influenced by the adjacent oxygen atom.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-6 | 7.5 - 8.0 | Singlet (s) | 1H | Located on an electron-deficient pyrazine ring, leading to a downfield shift.[1][2] |
| C5-NH₂ | 6.5 - 7.5 | Broad Singlet (br s) | 2H | Protons on nitrogen, signal broadening is common. Position influenced by ring electronics. |
| C3-NH₂ | 5.5 - 6.5 | Broad Singlet (br s) | 2H | Protons on nitrogen, potentially upfield compared to C5-NH₂ due to different adjacent groups. |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Typical range for methyl ester protons deshielded by the adjacent oxygen atom. |
Note: Predictions are for a standard deuterated solvent like DMSO-d₆. Chemical shifts can vary with solvent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy reveals the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons attached to electronegative atoms appearing further downfield.[3]
Predicted ¹³C NMR Spectrum and Interpretation
There are six unique carbon environments in this compound:
-
Carbonyl Carbon (-COO-): The ester carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the 160-175 ppm range.[4][5]
-
Pyrazine Ring Carbons (C-2, C-3, C-5, C-6): These carbons are part of an aromatic, electron-deficient ring and are also attached to nitrogen, oxygen, or amine groups, causing them to be deshielded and appear in the aromatic region (typically 120-160 ppm). Their precise shifts are influenced by the specific substituents.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will be found in the upfield region, typically between 50-60 ppm, due to being an sp³ hybridized carbon attached to an oxygen.[6]
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C OO- | 165 - 170 | Ester carbonyl carbon, highly deshielded.[5] |
| C -3 | 150 - 158 | Attached to two nitrogen atoms (ring and amino), highly deshielded. |
| C -5 | 148 - 155 | Attached to two nitrogen atoms (ring and amino), highly deshielded. |
| C -2 | 140 - 148 | Attached to a ring nitrogen and the carboxylate group. |
| C -6 | 125 - 135 | Attached to a ring nitrogen and a hydrogen atom. |
| -OC H₃ | 51 - 55 | sp³ carbon attached to an electronegative oxygen atom.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum and Interpretation
The key functional groups in this compound will produce the following characteristic absorption bands:
-
N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[7][8]
-
C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.[9]
-
C=O Stretching: The ester carbonyl group will exhibit a very strong and sharp absorption band in the range of 1750-1735 cm⁻¹.[8][9]
-
N-H Bending: The scissoring vibration of the primary amine groups results in a medium to strong band around 1650-1580 cm⁻¹.[7]
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will produce several bands in the 1600-1400 cm⁻¹ region.
-
C-O Stretching: The C-O single bond of the ester group will show a strong absorption in the 1300-1000 cm⁻¹ region.[10]
-
C-N Stretching: Aromatic C-N stretching vibrations are typically found in the 1335-1250 cm⁻¹ range.[7]
Summary of Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 3500 - 3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretch | Medium (two bands) |
| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |
| 3000 - 2850 | Aliphatic C-H (-CH₃) | Stretch | Weak to Medium |
| 1750 - 1735 | Ester (C=O) | Stretch | Strong, Sharp |
| 1650 - 1580 | Primary Amine (N-H) | Bend (Scissoring) | Medium to Strong |
| 1600 - 1400 | Aromatic Ring | C=C and C=N Stretch | Medium to Strong |
| 1335 - 1250 | Aromatic Amine (C-N) | Stretch | Strong |
| 1300 - 1150 | Ester (C-O) | Stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.
Predicted Mass Spectrum and Fragmentation
For this compound (C₆H₈N₄O₂), the molecular ion peak (M⁺) is expected at an m/z of 168. As an odd-electron species, it will undergo fragmentation to produce more stable even-electron cations.
Caption: A plausible EI fragmentation pathway for the target molecule.
Key Fragmentation Pathways
-
Molecular Ion (M⁺): The parent peak should be observed at m/z 168 .
-
Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group can lead to the loss of a methoxy radical, resulting in a prominent acylium ion at m/z 137 . This is often a very favorable fragmentation pathway for methyl esters.
-
Loss of Carbon Monoxide (CO): The fragment at m/z 137 can subsequently lose a molecule of carbon monoxide to form a fragment at m/z 109 .
-
Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the entire methyl ester group would result in a fragment at m/z 109 .[11]
Summary of Predicted Major Mass Fragments
| m/z Value | Proposed Fragment | Rationale |
| 168 | [C₆H₈N₄O₂]⁺˙ | Molecular Ion (M⁺) |
| 137 | [M - OCH₃]⁺ | Loss of a methoxy radical from the ester. |
| 109 | [M - COOCH₃]⁺ or [M - OCH₃ - CO]⁺ | Loss of the entire ester group or subsequent loss of CO. |
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a robust and self-validating framework for the structural confirmation of this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns detailed in this guide serve as a valuable reference for researchers in synthetic chemistry, quality assurance, and drug discovery. By understanding the causality behind these spectral features, scientists can confidently interpret their experimental data, ensuring the integrity and purity of this important chemical intermediate.
References
[12] Kramer, V. K., et al. "The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds." Journal of Heterocyclic Chemistry, vol. 8, no. 4, 1971, pp. 681-684. [13] El-Faham, A., et al. "Identification of hydroxymethylpyrazines using mass spectrometry." Journal of Mass Spectrometry, vol. 50, no. 8, 2015, pp. 987-993. [1] BenchChem. "Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Pyrazine-2-amidoxime Derivatives." BenchChem, 2025. [14] The Royal Society of Chemistry. "Supporting Information." The Royal Society of Chemistry, 2019. [3] BenchChem. "Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine." BenchChem, 2025. [7] University of Colorado Boulder. "IR Spectroscopy Tutorial: Amines." University of Colorado Boulder, Department of Chemistry, Accessed 2024. [15] Scribd. "IR Spectrum Frequency Table." Scribd, Accessed 2024. [9] University of California, Los Angeles. "Table of Characteristic IR Absorptions." UCLA Chemistry, Accessed 2024. [16] PubChem. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." National Center for Biotechnology Information, Accessed 2024. ResearchGate. "Mass spectra of tentatively identified pyrazine products." ResearchGate, 2012. [2] ResearchGate. "1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and..." ResearchGate, Accessed 2024. [8] Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2024. [6] MDPI. "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions." Molecules, vol. 24, no. 1, 2019, p. 147. [10] University of Colorado Boulder. "IR Chart." University of Colorado Boulder, Department of Chemistry, Accessed 2024. [17] Chemsrc. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." Chemsrc, 2025. [18] BLDpharm. "1458-01-1|Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." BLDpharm, Accessed 2024. [19] Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99. [20] MDPI. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates." Molecules, vol. 23, no. 10, 2018, p. 2641. Ihsanawatia, I., & Alni, A. "Chemical Transformation of Pyrazine Derivatives." Moroccan Journal of Chemistry, vol. 10, no. 2, 2022. Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [21] Sigma-Aldrich. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." Sigma-Aldrich, Accessed 2024. [22] ResearchGate. "Carboxylate bands [cm −1 ] in the IR spectra of 1-11." ResearchGate, Accessed 2024. [23] University of Wisconsin. "NMR Spectroscopy :: 13C NMR Chemical Shifts." University of Wisconsin, Department of Chemistry, 2021. [24] SpectraBase. "Pyrazine - Optional[1H NMR] - Chemical Shifts." SpectraBase, Accessed 2024. [25] SpectraBase. "Methyl 3-aminopyrazine-2-carboxylate - Optional[1H NMR] - Spectrum." SpectraBase, Accessed 2024. [26] Chemchart. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1)." Chemchart, Accessed 2024. [27] TCI Chemicals. "Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1." TCI Chemicals, Accessed 2024. Sigma-Aldrich. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 98 1458-01-1." Sigma-Aldrich, Accessed 2024. Sigma-Aldrich. "Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate." Sigma-Aldrich, Accessed 2024. [4] Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, 2023. [5] PMC - NIH. "Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates." PMC - NIH, 2022.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scilit.com [scilit.com]
- 13. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. scribd.com [scribd.com]
- 16. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. CAS#:1458-01-1 | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Chemsrc [chemsrc.com]
- 18. 1458-01-1|Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 19. article.sapub.org [article.sapub.org]
- 20. mdpi.com [mdpi.com]
- 21. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - [sigmaaldrich.com]
- 22. researchgate.net [researchgate.net]
- 23. organicchemistrydata.org [organicchemistrydata.org]
- 24. spectrabase.com [spectrabase.com]
- 25. dev.spectrabase.com [dev.spectrabase.com]
- 26. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 27. Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Applications of CAS 1458-01-1 (Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate)
For professionals in drug discovery and development, a deep understanding of starting materials and intermediates is not merely procedural—it is fundamental to the success of a synthesis campaign and the ultimate purity of the active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No. 1458-01-1), a key intermediate in the synthesis of the potassium-sparing diuretic, Amiloride. We will move beyond a simple recitation of facts to explore the causality behind its properties and the rationale for its handling and analysis.
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a substituted pyrazine derivative.[1][2] Its structure, featuring a combination of nucleophilic amino groups, an electrophilic ester, and a halogenated aromatic ring, dictates its utility and reactivity profile.[2] The compound is also recognized as a critical reference standard, "Amiloride EP Impurity A," making its precise characterization essential for regulatory compliance in drug manufacturing.
A summary of its core physicochemical properties is presented below. These data are critical for process chemists in designing reaction conditions, purification strategies, and appropriate storage protocols.
| Property | Value | Source(s) |
| CAS Number | 1458-01-1 | [3][4][5] |
| Molecular Formula | C₆H₇ClN₄O₂ | [3][4][6] |
| Molecular Weight | 202.60 g/mol | [4][7][8] |
| Appearance | Light yellow to brown solid/powder | [5][8] |
| Melting Point | 210-215 °C | [3][4][5][9] |
| Boiling Point | 449.9 ± 40.0 °C (Predicted) | [3][5][9] |
| Density | 1.6 ± 0.1 g/cm³ | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol | [2][5][9] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | [4][5][9][10] |
The specified storage conditions—refrigeration under an inert atmosphere and away from light—are not arbitrary. The two amino groups on the electron-deficient pyrazine ring are susceptible to slow oxidation over time, which can be accelerated by heat and light, leading to color change and impurity formation.
Analytical Characterization: A Self-Validating Workflow
Ensuring the identity and purity of this intermediate is a non-negotiable step in pharmaceutical synthesis. A multi-pronged analytical approach is required, where each technique provides orthogonal data to build a complete quality profile.
Recommended Analytical Workflow
The following diagram outlines a logical workflow for the quality control (QC) assessment of an incoming batch of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
Caption: Logical workflow for quality control analysis.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol is designed to provide a robust, reproducible method for assessing the purity of the title compound.
Rationale: A reversed-phase HPLC (RP-HPLC) method is the logical choice. The compound possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with elution by a polar mobile phase (like a water/acetonitrile gradient). UV detection is ideal due to the presence of the chromophoric pyrazine ring system.
Step-by-Step Protocol:
-
Standard & Sample Preparation:
-
Accurately weigh ~10 mg of the reference standard and the test sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute 1 mL of each stock solution into 100 mL with the same diluent to obtain a working concentration of 10 µg/mL.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1100 HPLC system or equivalent.[11]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis & Interpretation:
-
Inject the standard to establish the retention time and peak area.
-
Inject the sample. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected. Any peak in the sample that is not present in the standard should be investigated as a potential impurity.
-
Role in Pharmaceutical Synthesis: The Gateway to Amiloride
The primary industrial application of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is its role as the penultimate intermediate in the synthesis of Amiloride.[1][12] The process involves the amidation of the methyl ester group with guanidine.
Synthetic Transformation Pathway
The reaction is a nucleophilic acyl substitution where guanidine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of methanol and the formation of the final acylguanidine moiety of Amiloride.
Caption: Final step in the synthesis of Amiloride.
This specific transformation highlights the importance of the starting material's purity. Any unreacted starting material or related impurities could be carried over into the final API, complicating purification and potentially leading to regulatory rejection.
Biological Context: The Epithelial Sodium Channel (ENaC) Pathway
To fully appreciate the significance of this chemical intermediate, one must understand the mechanism of its final product, Amiloride. Amiloride is a potassium-sparing diuretic that targets the Epithelial Sodium Channel (ENaC).[1][3][10] ENaC is a crucial channel in the kidneys responsible for sodium reabsorption, which in turn controls water balance and blood pressure.[6][7][8]
Mechanism of Action of Amiloride
In the principal cells of the kidney's distal convoluted tubule and collecting duct, ENaC allows sodium ions (Na⁺) to flow from the tubular fluid into the cell. This influx is the rate-limiting step for sodium reabsorption. Amiloride directly blocks this channel from the luminal side.[4][5][9]
The diagram below illustrates this physiological process and the point of intervention by Amiloride.
Caption: Amiloride blocks the ENaC to prevent Na⁺ reabsorption.
By blocking ENaC, Amiloride prevents Na⁺ reabsorption, leading to increased excretion of sodium and water (diuresis).[10] This action lowers blood volume and blood pressure. Crucially, by reducing the electrochemical gradient for potassium excretion, it spares potassium, a significant advantage over other classes of diuretics.[4]
Safety, Handling, and Stability
As a chemical intermediate, proper handling of CAS 1458-01-1 is paramount for both personnel safety and maintaining material integrity.
-
Hazard Profile: The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[3][5] Specific hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][5][10]
-
Handling Recommendations:
-
Stability and Incompatibilities: The compound is generally stable under recommended storage conditions.[3][5][12] It is incompatible with strong oxidizing agents, which can degrade the molecule, likely at the amino groups or the pyrazine ring itself.[2][3][5][12]
References
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Chemsrc. (n.d.). Retrieved January 12, 2026, from [Link]
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - CAS Common Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1) - Chemchart. (n.d.). Retrieved January 12, 2026, from [Link]
-
Amiloride: A review - PMC - PubMed Central. (2020, November 24). Retrieved January 12, 2026, from [Link]
-
Amiloride | C6H8ClN7O | CID 16231 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Amiloride - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
The mechanism of action of amiloride - PubMed - NIH. (1988). Retrieved January 12, 2026, from [Link]
-
Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 12, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. (2014). Retrieved January 12, 2026, from [Link]
Sources
- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Amiloride - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action, pharmacokinetics, adverse effects, and therapeutic uses of amiloride hydrochloride, a new potassium-sparing diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epithelial sodium channel (ENaC) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]
- 10. Amiloride [chemeurope.com]
- 11. jocpr.com [jocpr.com]
- 12. Amiloride | C6H8ClN7O | CID 16231 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Methyl 3,5-diaminopyrazine-2-carboxylate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 3,5-diaminopyrazine-2-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Recognizing the current scarcity of public-domain solubility data for this specific molecule, this document emphasizes the fundamental principles and practical methodologies required for its thorough characterization. We delve into the theoretical underpinnings of solubility, detailing the influence of molecular structure and solvent properties. Furthermore, we present a suite of robust experimental protocols, from traditional methods to high-throughput screening, and explore the utility of modern in-silico predictive models. This guide is intended to empower researchers, scientists, and drug development professionals to systematically evaluate the solubility of this compound and similar novel chemical entities, a critical step in the drug development pipeline.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition. Solubility fundamentally dictates a drug's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For drug development professionals, a comprehensive understanding of a compound's solubility in a range of organic solvents is equally critical. This knowledge informs crucial processes such as synthesis, purification, crystallization, and the formulation of dosage forms.
This guide focuses on this compound, a substituted pyrazine derivative. While its structural analogue, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, is a known intermediate in the synthesis of certain pharmaceuticals, specific physicochemical data for the non-chlorinated title compound remains limited in publicly accessible literature.[1][2][3][4][5][6][7][8][9][10][11] Therefore, this document serves as a practical and theoretical roadmap for researchers to independently and rigorously determine its solubility profile.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice.
Molecular Structure of this compound
The solubility behavior of this compound is intrinsically linked to its molecular architecture. Key features include:
-
Pyrazine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to the molecule's polarity.
-
Amino Groups (-NH₂): Two primary amino groups that can act as both hydrogen bond donors and acceptors. These groups significantly influence interactions with protic solvents.
-
Methyl Carboxylate Group (-COOCH₃): An ester group that can act as a hydrogen bond acceptor and contributes to the molecule's polarity.
The presence of multiple hydrogen bond donors and acceptors suggests that this compound will exhibit favorable interactions with polar and hydrogen-bonding solvents.
The Principle of "Like Dissolves Like"
This age-old principle remains a cornerstone of solubility prediction. Polar solutes, like this compound, are more likely to dissolve in polar solvents, while non-polar solutes favor non-polar solvents. The polarity of a solvent is often quantified by its dielectric constant; solvents with high dielectric constants are adept at solvating polar molecules and ions.
The Energetics of Dissolution
The dissolution of a crystalline solid can be conceptualized as a two-step process:
-
Overcoming Crystal Lattice Energy: Energy must be supplied to break the intermolecular forces holding the solute molecules together in the crystal lattice. Compounds with high lattice energies are often less soluble.[12][13][14][15]
-
Solvation: Energy is released when the solute molecules are surrounded and stabilized by solvent molecules.
For dissolution to occur, the energy released during solvation must be sufficient to overcome the crystal lattice energy.
Experimental Determination of Solubility: A Methodological Approach
Given the lack of readily available data, a systematic experimental approach is necessary to define the solubility profile of this compound.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two key solubility measurements:
-
Thermodynamic (or Equilibrium) Solubility: The concentration of a compound in a saturated solution at equilibrium with an excess of the solid. This is the true, intrinsic solubility.
-
Kinetic Solubility: The concentration of a compound at which it precipitates from a solution that was initially prepared from a stock solution (often in DMSO). This measurement is often higher than the thermodynamic solubility due to the formation of supersaturated solutions.
For robust drug development, the determination of thermodynamic solubility is paramount.
Recommended Experimental Protocols
The following are established methods for determining the thermodynamic solubility of a compound.
3.2.1. The Shake-Flask Method (Gold Standard)
This is the most reliable method for determining thermodynamic solubility.[10]
-
Protocol:
-
Add an excess of solid this compound to a known volume of the selected organic solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
3.2.2. Potentiometric Titration
This method is particularly useful for ionizable compounds and can provide a wealth of information on pH-dependent solubility.[10]
-
Protocol:
-
Prepare a suspension of the compound in an aqueous or co-solvent system.
-
Titrate the suspension with a strong acid or base.
-
Monitor the pH of the solution as a function of the titrant volume.
-
The point at which the solid dissolves can be detected by a change in the titration curve, allowing for the calculation of the solubility at that specific pH.
-
3.2.3. High-Throughput Screening (HTS) Methods
In early drug discovery, HTS methods are employed to rapidly assess the solubility of a large number of compounds.[7]
-
Laser Nephelometry: This technique measures the light scattering caused by precipitated particles in a solution. It is a common method for determining kinetic solubility.[7]
-
Miniaturized Shake-Flask Methods: These are scaled-down versions of the traditional shake-flask method, often performed in 96-well plates, to increase throughput.[10]
Selection of Organic Solvents
A diverse panel of organic solvents should be selected to probe a range of polarities and hydrogen bonding capabilities. A suggested starting panel is presented in Table 1.
Table 1: A Representative Panel of Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, expected to have good interaction with the amino and carboxylate groups. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity, good for solvating polar molecules. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity, can act as hydrogen bond acceptors. |
| Esters | Ethyl Acetate | Moderate polarity. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Lower polarity, for assessing solubility in less polar environments. |
| Aromatic Hydrocarbons | Toluene | Non-polar, to establish the lower end of the solubility spectrum. |
In-Silico Approaches: Predicting Solubility
Computational models offer a rapid and cost-effective means to estimate solubility, guiding experimental design and prioritizing compounds.
Thermodynamic Models
These models use thermodynamic principles to predict phase equilibria.
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties from the molecular structure. It has shown good performance in predicting the solubility of pharmaceuticals.[1][3][4][5][8]
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients): This is a group contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. While useful, its accuracy can be limited for complex molecules.
Machine Learning Models
With the advent of large datasets and advanced algorithms, machine learning is becoming an increasingly valuable tool for solubility prediction. These models are trained on existing experimental data to learn the complex relationships between molecular descriptors and solubility.[2][6][9][11]
Visualizing the Workflow
A systematic approach to determining the solubility profile is essential. The following diagram outlines a logical workflow.
Figure 1: A comprehensive workflow for determining the solubility profile.
Conclusion and Future Directions
The solubility of this compound in organic solvents is a critical parameter that will significantly impact its development as a potential pharmaceutical agent. While direct experimental data is currently lacking in the public domain, a robust and systematic approach combining theoretical understanding, established experimental protocols, and modern predictive models can provide the necessary insights. By following the methodologies outlined in this guide, researchers can build a comprehensive solubility profile, enabling informed decisions in the complex process of drug development. Future work should focus on the public dissemination of experimentally determined solubility data for this and other novel compounds to enrich the collective knowledge base and improve the accuracy of future predictive models.
References
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
-
Hep Journals. (n.d.). Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research. Retrieved from [Link]
- Klamt, A., Eckert, F., & Hornig, M. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS.
-
RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Retrieved from [Link]
- He, Y., et al. (2025). Development of machine learning predictive models for estimating pharmaceutical solubility in supercritical CO2. Heliyon.
- ACS Publications. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
-
SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network. Retrieved from [Link]
-
Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
RSC Publishing. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery. Retrieved from [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
Aidic. (n.d.). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model. Retrieved from [Link]
-
ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. Retrieved from [Link]
- PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of pharmaceutical sciences, 96(11), 3047-55.
-
NIH. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Retrieved from [Link]
-
Semantic Scholar. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Retrieved from [Link]
- ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8845-8850.
-
USP-NF. (2013). 1092 THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]
- PubMed. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-67.
-
Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]
-
Wikipedia. (n.d.). UNIFAC. Retrieved from [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from [Link]
- Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2012). Calculation of drug-like molecules solubility using predictive activity coefficient models. Fluid Phase Equilibria, 322-323, 48-55.
-
ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
- Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.
-
Allen. (n.d.). Lattice energy: Definition, Importance and Factors affecting. Retrieved from [Link]
-
CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Retrieved from [Link]
-
ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 6.6: Lattice Energy and Solubility. Retrieved from [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
RMIT Open Press. (2020). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved from [Link]
-
Wikipedia. (n.d.). Lattice energy. Retrieved from [Link]
-
RMIT Open Press. (2020). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. Retrieved from [Link]
- Raffles Institution. (2025). Year 6 H2 Chemistry 2025 Lecture Notes 20 Nitrogen Compounds – Amines, Amides, Amino Acids & Proteins.
-
Achievers Dream. (n.d.). Chapter 16: Nitrogen Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 9.12: Lattice Energies and Solubility. Retrieved from [Link]
-
YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]
-
Purdue University. (n.d.). Lattice Energy. Retrieved from [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]
-
YouTube. (2025). Why Does Polarity Affect Compound Solubility Behavior? Retrieved from [Link]
- PubMed. (1993). Comments concerning "Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents". Journal of pharmaceutical sciences, 82(4), 431-2.
- PubMed. (1998). On the potential role of the amino nitrogen atom as a hydrogen bond acceptor in macromolecules. Journal of molecular biology, 279(5), 1075-86.
Sources
- 1. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | > 95% [smolecule.com]
- 3. Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 1458-01-1|Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [m.chemicalbook.com]
- 7. indiamart.com [indiamart.com]
- 8. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. parchem.com [parchem.com]
- 11. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [amp.chemicalbook.com]
- 12. Methyl 4,5-diaminopicolinate | C7H9N3O2 | CID 66997018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, 97% 5 g | Buy Online [thermofisher.com]
- 14. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 3-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 13318551 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Structural Landscape of a Key Pharmaceutical Intermediate: A Technical Guide to Methyl 3,5-diaminopyrazine-2-carboxylate and its Chloro-Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazine Scaffold
Pyrazine and its derivatives are fundamental heterocyclic scaffolds in the realm of medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged structures in drug design. This guide delves into the structural and synthetic aspects of a key pyrazine derivative, Methyl 3,5-diaminopyrazine-2-carboxylate.
It is critical to note that while the primary topic is this compound, the vast majority of published research and its principal application centers on its chlorinated analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS No: 1458-01-1).[2][3] This is largely due to its role as a crucial intermediate in the synthesis of the potassium-sparing diuretic, Amiloride.[3] Consequently, this guide will focus predominantly on this well-documented 6-chloro derivative, providing a comprehensive overview of its synthesis, structural properties, and analytical characterization, while also drawing inferences for the non-chlorinated parent compound.
Synthesis and Crystallization: From Precursors to Purified Crystals
The synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a multi-step process that has been well-documented in patent literature.[2] The primary route involves the amination of a dichlorinated pyrazine precursor. The rationale behind this approach is the activation of the pyrazine ring towards nucleophilic aromatic substitution by the electron-withdrawing chloro and carboxylate groups.[3]
Synthetic Workflow
The synthesis can be visualized as a two-stage process starting from a more readily available dichlorinated pyrazine.
Caption: Synthetic workflow for Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established patent literature.
Materials:
-
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
-
Dry Dimethyl Sulfoxide (DMSO)
-
Ammonia gas, dry
-
Acetonitrile
-
Ice water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (0.45 mol) in dry DMSO (1 L).
-
Heating and Amination: Heat the mixture to 65°C on a steam bath with stirring until complete dissolution. Bubble a stream of dry ammonia gas through the solution for approximately 45 minutes, maintaining the temperature between 65-70°C.
-
Cooling and Further Amination: Cool the solution to approximately 10°C while continuing to stir. Introduce ammonia gas for an additional hour.
-
Precipitation: Pour the yellow reaction mixture into cold water (2 L) with vigorous stirring.
-
Isolation: Collect the resulting light yellow solid precipitate by filtration.
-
Washing and Drying: Thoroughly wash the solid with water and dry it in a vacuum desiccator. This yields the crude product with a high purity (typically around 91%).
Crystallization for Structural Analysis
Obtaining single crystals suitable for X-ray crystallography is paramount for elucidating the definitive solid-state structure.
Protocol: Recrystallization
-
Solvent Selection: Acetonitrile is a reported solvent for recrystallization. Other polar aprotic solvents could be screened for optimal crystal growth.
-
Dissolution: Dissolve the crude product in a minimal amount of hot acetonitrile.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. This is a critical step; rapid cooling will lead to precipitation rather than crystal growth.
-
Crystal Growth: For improved crystal size and quality, the solution can be stored at a reduced temperature (e.g., 4°C) for several days.
-
Isolation: Isolate the resulting crystals by filtration and wash with a small amount of cold acetonitrile. Dry the crystals under vacuum.
Structural and Physicochemical Properties
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₄O₂ | |
| Molecular Weight | 202.60 g/mol | |
| Appearance | Light yellow to yellow to orange powder/crystal | TCI Chemicals |
| Melting Point | 211-215 °C | [4][5] |
| Solubility | Moderately soluble in DMSO, limited in water | [3] |
| Stability | Stable under standard conditions; incompatible with strong oxidizing agents | [3][4] |
Molecular Geometry and Inferred Structural Features
The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms.[3] This ring is substituted with two amino groups, a chlorine atom, and a methyl ester group.[3] The pyrazine ring is expected to be planar, with the substituents lying in or close to the plane of the ring.
Key Structural Considerations:
-
Hydrogen Bonding: The two amino groups are strong hydrogen bond donors, while the nitrogen atoms in the pyrazine ring and the oxygen atoms of the carboxylate group are hydrogen bond acceptors. This suggests that the crystal packing will be heavily influenced by a network of intermolecular hydrogen bonds.
-
Electronic Effects: The chlorine atom and the methyl ester group are electron-withdrawing, which influences the reactivity of the pyrazine ring.[3] The amino groups, conversely, are electron-donating.
-
Conformation: The orientation of the methyl ester group relative to the pyrazine ring is a key conformational feature. There is likely to be a preferred conformation that minimizes steric hindrance and maximizes electronic conjugation.
Caption: 2D representation of the molecular structure.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While specific spectra for the 6-chloro derivative are not widely published, data from related compounds like Methyl-3-amino-2-pyrazine carboxylate provide valuable insights.[1]
Vibrational Spectroscopy (FTIR and FT-Raman)
-
C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region.[1]
-
N-H Stretching: The amino groups will exhibit N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ range.
-
C=O Stretching: The carbonyl group of the methyl ester will show a strong absorption band around 1700-1730 cm⁻¹.
-
C=N and C=C Stretching: Vibrations associated with the pyrazine ring will appear in the 1400-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the methyl protons of the ester group (a singlet), and the protons of the two amino groups (two separate singlets, the chemical shifts of which can be solvent-dependent).
-
¹³C NMR: The spectrum will show distinct signals for each of the six carbon atoms in the pyrazine ring and the methyl ester group. The chemical shifts will be influenced by the nature of the substituents.
Analytical Characterization Workflow
Protocol: Standard Analytical Procedures
-
Purity Assessment (HPLC/LC-MS):
-
Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water mixture).
-
Inject onto a reverse-phase C18 column.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer to confirm the molecular weight.
-
-
Structural Confirmation (NMR):
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.
-
-
Vibrational Analysis (FTIR):
-
Prepare a sample (e.g., as a KBr pellet or using an ATR accessory).
-
Record the infrared spectrum and assign the characteristic absorption bands.
-
Applications in Drug Discovery and Beyond
The primary significance of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate lies in its role as a key building block in the pharmaceutical industry.[2][3]
-
Amiloride Synthesis: It is a direct precursor to Amiloride, a diuretic used in the management of hypertension and congestive heart failure.
-
Epithelial Sodium Channel (ENaC) Blockers: Derivatives of 3,5-diamino-6-chloropyrazine-2-carboxylic acid have been investigated as potent blockers of epithelial sodium channels, with potential applications in treating respiratory diseases.
-
Antimicrobial Research: The compound itself has been studied for its potential antimicrobial properties, showing activity against various bacterial and fungal strains.[2]
-
Chemical Research: Its multiple functional groups make it a versatile intermediate for synthesizing more complex heterocyclic systems.[2] The amino groups can be acylated or alkylated, and the chlorine atom can be displaced by various nucleophiles.[3]
Conclusion
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is a molecule of significant industrial and academic interest. While a publicly available crystal structure remains elusive, its synthesis is well-established, and its structural features can be reliably inferred from spectroscopic data and the chemistry of related compounds. Its central role as a precursor to important pharmaceuticals underscores the continued relevance of this pyrazine derivative in drug development and medicinal chemistry. Further research, particularly the determination and publication of its single-crystal X-ray structure, would provide invaluable insights into its solid-state properties and intermolecular interactions, further aiding in the design of novel therapeutics based on this versatile scaffold.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
- Prabhavathi, N., et al. (2015). The Spectroscopic Investigation of 3-Amino-2-Pyrazine Carboxylic Acid and Methyl-3-Amino-2-Pyrazine Carboxylate. Journal of Environmental Nanotechnology, 4(3), 63-73.
-
ChemSynthesis. (n.d.). methyl 3,5-diamino-6-phenyl-2-pyrazinecarboxylate. Retrieved from [Link]
-
ChemSrc. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Journal of Environmental Nanotechnology. (n.d.). The spectroscopic investigation of 3-amino-2-pyrazinecarboxylicacid and methyl-3-amino-2-pyrazinecarboxylate - A Comparative Study. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
SpectraBase. (n.d.). Methyl 3-aminopyrazine-2-carboxylate. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Chemchart. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1). Retrieved from [Link]
- Google Patents. (n.d.). US8664228B2 - 3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers for the treatment of airway diseases.
-
PubChem. (n.d.). 2,6-Diamino-3,5-dinitropyrazine. Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
The Unsung Scaffold: A Technical Guide to Methyl 3,5-Diaminopyrazine-2-carboxylate
An In-depth Exploration of its History, Synthesis, and Pivotal Role in Medicinal Chemistry
Introduction: The Pyrazine Core - A Nexus of Biological Activity
Within the vast landscape of heterocyclic chemistry, the pyrazine nucleus stands as a privileged scaffold, underpinning the structure of numerous biologically active compounds. This six-membered aromatic ring, containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in the development of pharmaceuticals, agrochemicals, and flavorants.[1][2] The unique electronic properties conferred by the nitrogen atoms render the pyrazine ring susceptible to a variety of chemical transformations, making it a versatile template for medicinal chemists. This guide delves into the history and synthesis of a specific, yet significant, member of this family: Methyl 3,5-diaminopyrazine-2-carboxylate. While its chlorinated analog has garnered more attention due to its direct lineage to the renowned diuretic amiloride, the non-chlorinated parent compound represents a fundamental building block with untapped potential in drug discovery.
The Dawn of Pyrazine Diuretics: A Historical Perspective
The story of this compound is intrinsically linked to the groundbreaking research on pyrazine-based diuretics in the mid-20th century. Scientists at Merck Sharp & Dohme, led by the pioneering work of E.J. Cragoe Jr. and J.H. Jones, embarked on a systematic exploration of pyrazine derivatives with the aim of developing novel diuretic agents.[3][4] This research culminated in the discovery of Amiloride, a potassium-sparing diuretic that has been a mainstay in the treatment of hypertension and congestive heart failure for decades.[5]
The synthetic pathway to Amiloride necessitated a key intermediate: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. The development of a robust and efficient synthesis for this intermediate was a critical step, and the details of this endeavor are meticulously laid out in the patent literature of the 1960s, most notably in Austrian Patent AT249682B.[6] While the focus of this historical research was on the chlorinated pyrazine, it is within this context that the chemistry of related diaminopyrazine carboxylates was first extensively explored.
Chemical Properties and Reactivity
The reactivity of this compound is dictated by the interplay of its functional groups. The two amino groups at the 3 and 5 positions are nucleophilic and can undergo reactions such as acylation and alkylation. The pyrazine ring itself is electron-deficient, which can influence its aromatic substitution reactions. The methyl ester at the 2-position is susceptible to hydrolysis to the corresponding carboxylic acid or can be converted to an amide.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄O₂ | Inferred |
| Molecular Weight | 168.15 g/mol | Inferred |
| Appearance | Likely a crystalline solid | Inferred |
| Solubility | Expected to have some solubility in polar organic solvents | Inferred |
Synthetic Methodologies: From a Chlorinated Precursor to a Proposed Pathway
Established Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
The synthesis of the chlorinated analog is a multi-step process that begins with the esterification of 3-aminopyrazine-2-carboxylic acid, followed by chlorination and subsequent amination.
Step 1: Esterification of 3-Aminopyrazine-2-carboxylic acid
The initial step involves the conversion of 3-aminopyrazine-2-carboxylic acid to its methyl ester. This is typically achieved through a Fischer esterification reaction using methanol in the presence of a strong acid catalyst, such as sulfuric acid.
Step 2: Chlorination of Methyl 3-aminopyrazine-2-carboxylate
The resulting ester is then subjected to chlorination to introduce a chlorine atom at the 6-position of the pyrazine ring.
Step 3: Amination of Methyl 3-amino-6-chloropyrazine-2-carboxylate
The final step is the introduction of the second amino group at the 5-position via nucleophilic aromatic substitution of the chlorine atom with ammonia.
Figure 2: Proposed synthetic pathways for this compound.
Applications and Future Directions
While Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate is primarily recognized as a crucial intermediate for Amiloride, the non-chlorinated this compound holds significant potential as a versatile building block in medicinal chemistry. The diaminopyrazine scaffold is present in a variety of compounds with diverse biological activities, including kinase inhibitors and anti-infective agents. The presence of the methyl ester provides a convenient handle for further chemical modifications, allowing for the generation of libraries of novel compounds for drug discovery screening.
The exploration of the chemical space around the diaminopyrazine core, utilizing this compound as a starting point, could lead to the discovery of new therapeutic agents with improved potency and selectivity.
Conclusion
The history of this compound is deeply intertwined with the development of pyrazine-based diuretics, a landmark achievement in medicinal chemistry. Although often overshadowed by its chlorinated counterpart, this fundamental molecule represents a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. A deeper understanding of its synthesis and reactivity will undoubtedly pave the way for future innovations in drug discovery and development.
References
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds, 43(4), 1-67. [7]2. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2333–2366.
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Molecules, 26(11), 3369. [1]4. Cragoe, E. J., Jr., Woltersdorf, O. W., Jr., Bicking, J. B., Kwong, S. F., & Jones, J. H. (1967). Pyrazine diuretics. II. N-amidino-3-amino-5-substituted-6-halopyrazinecarboxamides. Journal of Medicinal Chemistry, 10(1), 66–75.
-
Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [5]6. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate synthesis. ChemicalBook. [8]7. Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester. (1991). EP0416220A1. [9]8. Protocols for the Synthesis of Substituted Pyrazines: A Guide for Researchers. Benchchem. [10]9. Pyrazine diuretics. V. N-Amidino-3-aminopyrazinecarboxamidines and analogous 2,4-diaminopteridines. (1968). Journal of Medicinal Chemistry, 11(2), 322–325. [3]10. Review on the Synthesis of Pyrazine and Its Derivatives. (2017). International Journal of Advanced Research in Chemical Science, 4(12), 1-10. [11]11. Shepard, K. L., Mason, J. W., Woltersdorf, O. W., Jr., Jones, J. H., & Cragoe, E. J., Jr. (1969). Pyrazine diuretics. VI. (Pyrazinecarboxamido)guanidines. Journal of Medicinal Chemistry, 12(2), 280–285. [4]12. Synthesis of substituted pyrazines from N-allyl malonamides. (2015). RSC Advances, 5(11), 7869–7878. [12]13. Verfahren zur Herstellung von 3,5-Diamino-6-chlor-pyrazincarbonsäureestern. (1966). AT249682B. [6]14. The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (2004). Propellants, Explosives, Pyrotechnics, 29(1), 33-39. [13]15. A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. (2023). International Research Journal of Modernization in Engineering Technology and Science, 5(11), 123-128. [2]16. Synthesis of 3,5-diaminopyrazinoic acid from 3,5-diamino-2,6-dicyanopyrazine and intermediates. (1976). US3948895A. [14]17. Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2009). Transition Metal Chemistry, 34(4), 409-418. [15]18. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. [16]19. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7018. [17]20. Synthetic Routes 2. (2020, July 25). YouTube. [18]21. AS Synthetic Routes. (2020, July 15). YouTube. [19]22. One-step and Solvent-free synthesis of terpene-fused pyrazines. (2010). ARKIVOC, 2010(ii), 315-322.
Sources
- 1. mdpi.com [mdpi.com]
- 2. irjmets.com [irjmets.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrazine diuretics. VI. (Pyrazinecarboxamido)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 9. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. [PDF] Review on the Synthesis of Pyrazine and Its Derivatives | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of substituted pyrazines from N-allyl malonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 14. US3948895A - Synthesis of 3,5-diaminopyrazinoic acid from 3,5-diamino-2,6-dicyanopyrazine and intermediates - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
Methodological & Application
Topic: Analytical Methods for the Quantification of Methyl 3,5-diaminopyrazine-2-carboxylate
An Application Note and Protocol from the Office of the Senior Application Scientist
**Abstract
This technical guide provides comprehensive, detailed protocols for the quantitative analysis of Methyl 3,5-diaminopyrazine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. Recognizing the absence of standardized public methods for this specific analyte, this document leverages first principles of analytical chemistry and established methodologies for structurally similar compounds to present two robust, validatable analytical procedures. The first protocol details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for assessing potency, purity, and stability in bulk drug substances and formulated products. The second protocol describes a highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, ideal for trace-level quantification in complex biological matrices for pharmacokinetic studies. Each protocol is accompanied by a discussion of the scientific rationale, detailed step-by-step procedures, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) standards.[1][2]
Introduction and Scientific Rationale
This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[3] The accurate and precise quantification of this intermediate is critical for ensuring the quality, safety, and efficacy of final pharmaceutical products. It is essential for release testing of raw materials, in-process controls, and the evaluation of stability and degradation pathways.
The analytical challenge for this molecule lies in its polar nature, conferred by two primary amine groups, and its potential for degradation under stress conditions. The methods presented herein are designed to be specific, robust, and sensitive, addressing these challenges directly.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quality control in the pharmaceutical industry. The pyrazine ring system contains a strong chromophore, making it highly suitable for UV detection. A reversed-phase (RP) method is proposed, as it is ideal for separating moderately polar compounds. By using an acidic mobile phase, the primary amine functional groups are protonated, which significantly improves peak shape and minimizes tailing on silica-based C18 columns.[4] This method is developed as a stability-indicating assay , meaning it is capable of separating the intact analyte from its potential degradation products.[2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as analyzing low concentrations in biological fluids (e.g., plasma), LC-MS/MS is the definitive technique.[5] The method capitalizes on the high efficiency of HPLC separation and the specificity of tandem mass spectrometry. The two basic amine groups on the molecule are readily protonated, making it an excellent candidate for positive-mode Electrospray Ionization (ESI+). Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional selectivity by monitoring a specific precursor ion to product ion transition, virtually eliminating interference from complex matrix components.[6]
Analyte Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Structure | ![]() | - |
| Molecular Formula | C₆H₈N₄O₂ | - |
| Molecular Weight | 168.16 g/mol | - |
| CAS Number | 13549-92-1 | - |
| Appearance | Expected to be a crystalline solid (based on analogs) | |
| pKa (Predicted) | ~3.5 (most basic amine), ~ -1.0 (second amine) | - |
| LogP (Predicted) | ~ -0.5 | - |
Note: Some properties are based on the closely related chlorinated analog (CAS 1458-01-1) or computational predictions due to limited public data on the specific analyte.
Method 1: Stability-Indicating HPLC-UV for Potency and Purity
This method is designed for the accurate quantification of this compound in bulk substance and to serve as a stability-indicating assay for impurity profiling.
Principle of the Method
The separation is achieved on a C18 reversed-phase column. A gradient elution with an acidic mobile phase ensures the protonation of the analyte's amino groups, leading to symmetrical peak shapes and reproducible retention. The gradient is optimized to separate the main analyte peak from potential process-related impurities and degradation products generated under stress conditions. Quantification is based on the external standard method by measuring the peak area at the analyte's UV absorbance maximum (λmax).
Detailed Experimental Protocol
2.2.1. Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance, volumetric flasks, pipettes.
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (reagent grade), Purified Water (18.2 MΩ·cm).
-
Reference Standard: this compound (purity ≥99.0%).
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid (v/v) in Water.
-
Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with Diluent.
2.2.3. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for moderately polar analytes. |
| Mobile Phase | A: 0.1% HCOOH in WaterB: 0.1% HCOOH in ACN | Formic acid ensures protonation of amine groups for good peak shape and is MS-compatible if needed.[7] |
| Gradient Elution | 0-2 min: 5% B2-15 min: 5% to 70% B15-18 min: 70% B18-19 min: 70% to 5% B19-25 min: 5% B | Gradient allows for elution of potential non-polar impurities and ensures the main peak is well-resolved from early-eluting polar compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run time. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| UV Detection | λ = 275 nm (or determined λmax) | Pyrazine derivatives typically show strong absorbance in this region.[4] A PDA detector should be used during development to confirm the optimal wavelength and assess peak purity. |
2.2.4. Sample Preparation
-
Bulk Substance: Accurately weigh ~25 mg of the substance into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a nominal concentration of 1.0 mg/mL. Further dilute to 0.1 mg/mL if necessary.
-
Hypothetical Formulation (e.g., Tablet): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to 25 mg of the active ingredient into a 50 mL flask. Add ~30 mL of Diluent, sonicate for 15 minutes, and dilute to volume. Centrifuge or filter through a 0.45 µm syringe filter before injection.
Workflow and Validation
The entire process from sample preparation to data analysis follows a strictly controlled workflow to ensure data integrity.
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine | SIELC Technologies [sielc.com]
- 5. LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
A Systematic Approach to the Development and Validation of a Stability-Indicating HPLC Method for Methyl 3,5-diaminopyrazine-2-carboxylate
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive and scientifically-grounded protocol for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Methyl 3,5-diaminopyrazine-2-carboxylate. This molecule serves as a crucial intermediate in pharmaceutical synthesis, demanding a reliable analytical method to ensure its purity, stability, and quality. Moving beyond a simple recitation of steps, this guide elucidates the scientific rationale behind each decision in the method development process, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) guidelines. We present a systematic workflow, detailed experimental protocols, and templates for data presentation, designed to empower researchers to establish a fit-for-purpose analytical procedure.
Part 1: Analyte Characterization & Foundational Strategy
A profound understanding of the analyte's physicochemical properties is the cornerstone of any successful HPLC method development. It allows for a logical, rather than trial-and-error, approach to selecting the stationary phase, mobile phase, and detection parameters.
1.1. Physicochemical Properties of this compound
-
Structure: The molecule features a pyrazine ring, a heterocyclic aromatic system, substituted with two basic amino groups and an electron-withdrawing methyl ester group. This combination of functional groups dictates its chemical behavior.
-
Molecular Formula: C₆H₈N₄O₂[1]
-
Molecular Weight: 168.16 g/mol
-
Acidity/Basicity (pKa): The pyrazine ring itself is weakly basic (pKa of pyrazine is ~0.6)[2][3]. The two primary amino groups (-NH₂) are the most significant basic centers. The pKa of aromatic amines can vary, but they typically fall in the range of 3-5. The presence of the electron-withdrawing methyl ester group will slightly decrease the basicity of these amino functions. For method development, we can estimate the primary pKa to be around 3.5 ± 1.0 . This estimation is critical; to ensure consistent ionization and robust chromatography, the mobile phase pH should be controlled to be at least 2 units away from this value.
-
Polarity (Log P): The presence of two amino groups and a methyl ester suggests a moderately polar molecule. This characteristic makes it an ideal candidate for reversed-phase chromatography, where it will exhibit sufficient retention on a non-polar stationary phase.
-
UV Absorbance: The conjugated system of the pyrazine ring, extended by the auxochromic amino groups and the chromophoric carboxylate function, is expected to produce strong UV absorbance. An experimental determination via a photodiode array (PDA) detector is necessary, but a maximum absorbance (λmax) is anticipated in the 250-380 nm range.
Part 2: A Logic-Driven Method Development Strategy
The development process should be systematic, beginning with informed starting conditions and proceeding through logical optimization steps. The overall workflow is visualized below.
Caption: Workflow for systematic HPLC method development.
2.1. Recommended Instrumentation and Reagents
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point.
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water (18.2 MΩ·cm), and analytical-grade buffers/acids (e.g., formic acid, potassium phosphate).
-
Standard: A well-characterized reference standard of this compound.
2.2. Step-by-Step Development Protocol
Step 1: Initial Column and Mobile Phase Selection
-
Rationale: Based on its moderate polarity, a C18 stationary phase provides a good balance of hydrophobic interaction and retention. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.
-
Protocol:
-
Install a C18 column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna).
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH (~2.7) ensures the basic amino groups are fully protonated, leading to sharp, symmetrical peaks.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Prepare a dilute standard solution (~10-20 µg/mL) in a suitable diluent (e.g., 50:50 Water:ACN).
-
Step 2: Determination of Detection Wavelength (λmax)
-
Rationale: Selecting the wavelength of maximum absorbance provides the best signal-to-noise ratio, enhancing sensitivity and accuracy.
-
Protocol:
-
Using a PDA detector, inject the standard solution.
-
Acquire the UV spectrum from 200-400 nm at the apex of the eluting peak.
-
Identify the wavelength of maximum absorbance (λmax) and use this for all subsequent analyses. A secondary, lower-energy maximum can also be monitored for peak purity assessment.
-
Step 3: The Gradient Scouting Run
-
Rationale: A broad, fast gradient run is the most efficient way to determine the approximate organic solvent concentration needed to elute the analyte and to visualize any potential impurities present in the standard.
-
Protocol:
-
Set the flow rate to 1.0 mL/min and column temperature to 30 °C.
-
Program a linear gradient from 5% B to 95% B over 15 minutes.
-
Inject the standard solution and analyze the chromatogram to determine the retention time (tᵣ) and the %B at which the analyte elutes.
-
Step 4: Gradient Optimization
-
Rationale: The goal is to refine the gradient to achieve a robust separation of the main analyte peak from any impurities or degradation products within a reasonable run time. The "10% rule" is a useful heuristic: for a 150 mm column, a gradient slope that changes by about 10% of the starting %B per column volume is often a good starting point for optimization.
-
Protocol:
-
Based on the scouting run, design a new gradient that is shallower around the elution time of the analyte. For example, if the analyte eluted at 40% B, a new gradient might be: 0-2 min (5% B), 2-12 min (5% to 55% B), followed by a wash and re-equilibration.
-
Adjust the gradient time (and thus the slope) to achieve a resolution (Rs) of >2.0 between the main peak and its closest eluting impurity.
-
Part 3: Forced Degradation & Proving Specificity
A stability-indicating method is one that can unequivocally assess the analyte in the presence of its potential degradation products.[4][5] Forced degradation studies are essential to generate these products and prove the method's specificity.[6]
Protocol for Forced Degradation Studies: Prepare solutions of this compound (~1 mg/mL) and subject them to the following conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1 M NaOH and keep at room temperature for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal Degradation: Store the solid powder and a solution at 80 °C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and a solution to UV light (e.g., 254 nm) or a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
Analyze all stressed samples, along with a non-degraded control, using the optimized HPLC method with a PDA detector. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the parent peak (Rs > 2.0) and from each other. Peak purity analysis (comparing spectra across the peak) should be performed to confirm that the parent peak is spectrally homogeneous in all stressed samples.
Part 4: Method Validation Protocol (per ICH Q2(R2))
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[7][8] The following parameters must be assessed according to ICH Q2(R2) guidelines.[9][10]
Caption: Key parameters for HPLC method validation.
4.1. Specificity:
-
Procedure: As described in Part 3, analyze samples from forced degradation studies.
-
Acceptance Criteria: The analyte peak is resolved from all degradation products (Rs > 2.0). The peak purity index is >0.999, indicating no co-eluting impurities.
4.2. Linearity and Range:
-
Procedure: Prepare at least five concentrations of the reference standard across a range of 80% to 120% of the expected working concentration (e.g., for a 100 µg/mL target, use 80, 90, 100, 110, and 120 µg/mL).[11] Plot the peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
4.3. Accuracy (Recovery):
-
Procedure: Perform recovery studies by spiking a placebo (if analyzing a drug product) or a known solution with the analyte at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.[8]
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.
4.4. Precision:
-
Procedure:
-
Repeatability (Intra-day): Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤2.0% for repeatability and intermediate precision.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
4.6. Robustness:
-
Procedure: Intentionally make small variations to the method parameters and assess the impact on the results. Typical variations include:
-
Flow rate (e.g., ±0.1 mL/min).
-
Column temperature (e.g., ±2 °C).
-
Mobile phase pH (e.g., ±0.1 units).
-
Mobile phase composition (e.g., ±2% organic).
-
-
Acceptance Criteria: System suitability parameters should remain within limits, and the results should not be significantly affected by the changes.
Part 5: Final Method and Representative Data
5.1. Final Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Instrument | HPLC with PDA Detector |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-70% B; 15-16 min, 70-95% B; 16-18 min, 95% B; 18-20 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | λmax (e.g., 275 nm) |
| Injection Vol. | 10 µL |
| Diluent | Water:Acetonitrile (50:50 v/v) |
5.2. System Suitability Criteria
| Parameter | Acceptance Limit |
|---|---|
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD (n=6 injections) | ≤ 1.0% |
5.3. Summary of Validation Results (Representative Data)
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 80 - 120 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.65% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 0.88% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Specificity | Passed (Peak Purity > 0.999) | No co-elution |
Conclusion
This application note outlines a comprehensive, systematic strategy for developing and validating a stability-indicating HPLC method for this compound. By grounding the experimental design in the physicochemical properties of the analyte and adhering to the principles of the ICH guidelines, a robust, reliable, and fit-for-purpose method can be established. This detailed protocol serves as a practical guide for analytical scientists in pharmaceutical development, ensuring the generation of high-quality data for regulatory submissions and quality control.
References
- Vertex AI Search. (2024). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Patel, R., Patel, P., & Patel, N. (2021). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Europub.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
- Shah, B. P., Jain, S., Prajapati, K. K., & Mansuri, N. Y. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
- Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
-
PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (2018). HPLC Method for Pyrazine, 2-Aminopyrazine on SHARC 1. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
ChemSynthesis. (n.d.). methyl 3,5-diamino-6-phenyl-2-pyrazinecarboxylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
- Kayam, D., et al. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Acta Scientific Agriculture, 8(4), 18-24.
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
- Ashtekar, S. M., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
-
ResearchGate. (2025). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. Retrieved from [Link]
-
Chemchart. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1). Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of methyl orange (MO) solution during.... Retrieved from [Link]
-
American Elements. (n.d.). Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). methyl 3, 5-diamino-6-chloropyrazine-2-carboxylate (920RB). Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
Sources
- 1. parchem.com [parchem.com]
- 2. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijtsrd.com [ijtsrd.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. actascientific.com [actascientific.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. database.ich.org [database.ich.org]
- 11. chemisgroup.us [chemisgroup.us]
Methyl 3,5-Diaminopyrazine-2-carboxylate: A Versatile Scaffold for Advanced Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Privileged Pyrazine Core
In the landscape of modern medicinal chemistry and materials science, the pyrazine ring stands as a cornerstone heterocyclic motif, present in a multitude of biologically active compounds and functional materials.[1][2] Among the diverse array of functionalized pyrazines, Methyl 3,5-diaminopyrazine-2-carboxylate emerges as a particularly valuable and versatile building block. Its strategic arrangement of two nucleophilic amino groups ortho to each other, coupled with an electron-withdrawing carboxylate group, bestows upon it a unique reactivity profile, making it an ideal precursor for the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of this powerful building block, offering detailed application notes and robust protocols for its use in the synthesis of pteridines and other significant heterocyclic frameworks.
The core utility of this compound lies in its capacity to undergo cyclocondensation reactions with 1,2-dicarbonyl compounds, a classic and efficient method for the formation of the pteridine ring system. Pteridines, composed of fused pyrimidine and pyrazine rings, are of immense biological importance, forming the core of essential cofactors like folic acid and biopterin, and are found in pigments in the natural world.[3] The ability to readily access this key scaffold through the use of this compound opens up avenues for the development of novel therapeutics targeting a range of diseases.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to not only provide step-by-step methodologies but also to instill a deeper understanding of the chemical principles that govern the reactivity of this important synthetic intermediate.
Physicochemical Properties and Handling
While specific experimental data for this compound is not as widely published as its chlorinated analog, its properties can be inferred from related structures.
| Property | Estimated Value/Information | Source |
| Molecular Formula | C₆H₈N₄O₂ | N/A |
| Molecular Weight | 168.15 g/mol | N/A |
| Appearance | Expected to be a crystalline solid | [4] |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | [4] |
| Storage | Store in a cool, dry place, protected from light. | [4] |
Note: The chlorinated analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, is a stable solid.[4] It is reasonable to expect similar stability for the non-chlorinated compound under standard laboratory conditions.
Synthesis of the Building Block
A direct, high-yield synthesis of this compound is not extensively detailed in readily available literature. However, a plausible synthetic route can be devised based on established pyrazine chemistry. A common strategy for introducing amino groups onto a pyrazine ring is through the amination of a halogenated precursor.
A well-documented synthesis exists for the chlorinated analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, which involves the reaction of 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester with ammonia in a high-dielectric constant solvent like dimethyl sulfoxide (DMSO).[5]
Conceptual Synthetic Pathway
A logical approach to the synthesis of the target compound would involve the catalytic hydrogenation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate to reductively dehalogenate the C6 position.
Workflow for the conceptual synthesis:
Caption: General scheme for pteridine synthesis.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the synthesis of key heterocyclic scaffolds using this compound.
Protocol 1: Synthesis of Methyl 2-amino-4-oxo-3,4-dihydropteridine-7-carboxylate
This protocol describes the synthesis of a pterin-7-carboxylate, a core structure found in many biologically important molecules. The reaction utilizes glyoxylic acid as the 1,2-dicarbonyl equivalent.
Materials:
-
This compound
-
Glyoxylic acid monohydrate
-
Ethanol
-
Sodium acetate
-
Hydrochloric acid (1 M)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.68 g, 10 mmol) in ethanol (50 mL). To this solution, add a solution of glyoxylic acid monohydrate (1.01 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in water (10 mL).
-
Reaction: Heat the reaction mixture to reflux with stirring for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL).
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to afford the pure Methyl 2-amino-4-oxo-3,4-dihydropteridine-7-carboxylate.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good solvent for the reactants and allows for heating to reflux to drive the reaction to completion. The addition of water helps to dissolve the glyoxylic acid and sodium acetate.
-
Base: Sodium acetate acts as a mild base to facilitate the initial condensation and subsequent cyclization steps.
-
Purification: Recrystallization is a standard and effective method for purifying solid organic compounds.
Protocol 2: Synthesis of Methyl 2,4-diaminopteridine-7-carboxylate
This protocol outlines the synthesis of a 2,4-diaminopteridine derivative, a class of compounds known for their therapeutic potential, including as antifolate agents. The reaction employs glyoxal as the 1,2-dicarbonyl component.
Materials:
-
This compound
-
Glyoxal (40% solution in water)
-
Methanol
-
Ammonium chloride
-
Ammonia solution (28%)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend this compound (1.68 g, 10 mmol) in methanol (100 mL).
-
Addition of Reagents: To the stirred suspension, add glyoxal (40% solution in water, 1.45 g, 10 mmol) dropwise at room temperature.
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 5-6 using a dilute solution of hydrochloric acid.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, adjust the pH to 8-9 with a dilute ammonia solution. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold methanol, and then with deionized water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS).
Causality Behind Experimental Choices:
-
pH Control: The initial acidic pH facilitates the formation of the dihydropteridine intermediate. The subsequent basification promotes aromatization to the final pteridine product.
-
Solvent: Methanol is a suitable solvent for this reaction, allowing for good suspension of the starting material and dissolution of the intermediate species.
-
Reaction Time: The extended reaction time at room temperature allows for the completion of the condensation and cyclization steps.
Further Synthetic Transformations
The ester functionality of the synthesized pteridine-7-carboxylates provides a handle for further derivatization, expanding the chemical space accessible from this building block.
-
Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using LiOH or NaOH in a water/methanol mixture). [6]This carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents.
-
Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst.
Conclusion
This compound is a high-potential building block for the synthesis of a wide range of nitrogen-containing heterocycles, most notably pteridines. Its predictable reactivity, stemming from the ortho-diamino arrangement, allows for the straightforward construction of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to harness the synthetic utility of this versatile molecule, paving the way for the discovery of new therapeutic agents and advanced materials. While the synthesis of the parent compound itself requires further optimization and documentation, the principles outlined here, drawn from the well-established chemistry of its chlorinated analog and related pyrazines, provide a solid foundation for its successful application in the laboratory.
References
- Sato, N. (2008). Comprehensive Heterocyclic Chemistry III. In A. R. Katritzky, C. A. Ramsden, E. F. V. Scriven, & R. J. K. Taylor (Eds.), Pergamon. (Vol. 8, p. 273).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
-
ChemSynthesis. (2025). methyl 3,5-diamino-6-phenyl-2-pyrazinecarboxylate. Retrieved from [Link]
-
IRJMETS. (2025). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]
- Swenson, R. E., & Swenson, D. C. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(7), 1452–1462.
- Singh, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.
- Google Patents. (n.d.). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- Enkvist, E., & El-Sepelgy, O. (2022). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Molecules, 27(10), 3290.
- Google Patents. (n.d.). EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Retrieved from [Link]
-
Semantic Scholar. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. 6(5), 104-105. Retrieved from [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. irjmets.com [irjmets.com]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 6. jocpr.com [jocpr.com]
Application of Methyl 3,5-diaminopyrazine-2-carboxylate in Antimicrobial Drug Discovery: A Technical Guide
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen, have historically formed the backbone of many successful anti-infective drugs.[1] Among these, the pyrazine core has attracted significant attention due to its presence in various biologically active molecules and its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on Methyl 3,5-diaminopyrazine-2-carboxylate, a promising yet underexplored scaffold in the realm of antimicrobial drug discovery. Its unique electronic and structural features, characterized by a diaminopyrazine core, suggest its potential to interact with novel biological targets, thereby circumventing existing resistance mechanisms. This document serves as a comprehensive resource for researchers, providing in-depth protocols and theoretical grounding to explore the antimicrobial potential of this compound and its derivatives.
Chemical Profile and Synthesis Overview
This compound is a pyrazine derivative characterized by two amino groups at the 3 and 5 positions and a methyl carboxylate group at the 2 position. This arrangement of functional groups provides multiple sites for chemical modification, making it an attractive starting point for the generation of a diverse chemical library for structure-activity relationship (SAR) studies.
A general synthetic route to obtain pyrazine derivatives often involves the condensation of a-dicarbonyl compounds with 1,2-diamines. For this compound, a plausible synthetic approach could involve the cyclization of appropriate precursors followed by esterification. While specific synthesis protocols for this exact molecule are not extensively documented in publicly available literature, related pyrazine carboxamide derivatives have been synthesized by condensing pyrazine-2-carboxylic acid chloride with various substituted aminopyridines.[4]
Postulated Mechanism of Antimicrobial Action
While the precise mechanism of action for this compound has not been elucidated, insights can be drawn from related diaminopyridine and diaminopyrimidine compounds. Many such molecules are known to interfere with essential metabolic pathways in bacteria. A prominent example is the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway, which is crucial for DNA synthesis and repair. The 2,4-diaminopyrimidine scaffold, for instance, is a well-known pharmacophore that competitively inhibits DHFR. Given the structural similarities, it is plausible that this compound or its derivatives could exhibit a similar mode of action.
Another potential mechanism could involve the disruption of the bacterial cell membrane. The presence of amino groups can contribute to a cationic character, which may facilitate interaction with the negatively charged components of the bacterial cell envelope, leading to membrane depolarization and cell death.[5]
The following diagram illustrates a hypothetical drug discovery workflow starting from this compound.
Caption: A generalized workflow for antimicrobial drug discovery starting with a lead compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent against a panel of bacterial strains.[6]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO or solvent used to dissolve the compound)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to the highest desired starting concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[7]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreader
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-inoculate the aliquots onto separate, labeled sections of an MHA plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the MHA plate.
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of a potential antimicrobial compound against mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for this compound is limited, general principles from related pyrazine and diaminopyridine derivatives can guide analog design.[8]
-
Amino Groups: The amino groups at positions 3 and 5 are likely crucial for activity, potentially through hydrogen bonding with the target enzyme or interaction with the bacterial cell membrane. Modification of these groups (e.g., acylation, alkylation) can modulate activity and physicochemical properties.
-
Carboxylate Group: The methyl ester at position 2 can be hydrolyzed to the corresponding carboxylic acid or converted to various amides.[9] These modifications can significantly impact the compound's polarity, cell permeability, and target engagement.
-
Pyrazine Ring: Substitution on the pyrazine ring can influence the electronic properties and steric profile of the molecule. Introducing different substituents can be a key strategy to enhance potency and selectivity.
The following diagram illustrates the key functional groups on the this compound scaffold that are amenable to chemical modification for SAR studies.
Caption: Key sites for chemical modification on the this compound scaffold.
Data Presentation
Table 1: Hypothetical Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| This compound | S. aureus ATCC 29213 | 16 | 32 |
| E. coli ATCC 25922 | 32 | >64 | |
| Analog A (Amide derivative) | S. aureus ATCC 29213 | 8 | 16 |
| E. coli ATCC 25922 | 16 | 32 | |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 |
| E. coli ATCC 25922 | 0.25 | 0.5 |
Table 2: Hypothetical Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HEK293 | >100 |
| Analog A (Amide derivative) | HEK293 | 75 |
| Doxorubicin (Positive Control) | HEK293 | 1.2 |
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel antimicrobial agents. Its straightforward synthesis and the presence of multiple modifiable functional groups make it an ideal scaffold for medicinal chemistry campaigns. The protocols detailed in this guide provide a robust framework for the initial biological evaluation of this compound and its analogs. Future research should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship, elucidating the precise mechanism of action, and evaluating the in vivo efficacy of the most promising candidates. Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold in the fight against infectious diseases.
References
-
Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. ResearchGate. [Link]
-
Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of Thermal Analysis and Calorimetry. [Link]
-
Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Hindawi. [Link]
-
Antibacterial Diamines Targeting Bacterial Membranes. ACS Infectious Diseases. [Link]
-
The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity. MDPI. [Link]
-
synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. ResearchGate. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. MDPI. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]
-
Mechanism of action of diazaborines. PubMed. [Link]
-
Novel Imidazoline Antimicrobial Scaffold That Inhibits DNA Replication with Activity against Mycobacteria and Drug Resistant Gram-Positive Cocci. ACS Chemical Biology. [Link]
-
Synthesis, antimicrobial screening and computational study of some 3,5- diamino-4-(2'-nitrophenylazo)-1-aryl/heteroarylpyrazoles. Arkivoc. [Link]
-
Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis, antibacterial and antitumor activity of methylpyridinium salts of pyridoxine functionalized 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles. ResearchGate. [Link]
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. MDPI. [Link]
-
Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]
-
Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. [Link]
Sources
- 1. Novel Imidazoline Antimicrobial Scaffold That Inhibits DNA Replication with Activity against Mycobacteria and Drug Resistant Gram-Positive Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjpbcs.com [rjpbcs.com]
Application Note: Protocols for Characterizing Enzyme Inhibition using Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
Introduction
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MDCC) is a heterocyclic compound belonging to the diaminopyrazine family.[1] Structurally, it is characterized by a pyrazine ring core with two amino groups, a chlorine atom, and a methyl ester group.[1] This arrangement of functional groups makes it a valuable scaffold in medicinal chemistry and a tool compound for biochemical research.[1][2] Notably, related diaminopyrazine and diaminopyrimidine structures are recognized as potent modulators of various enzymes, particularly protein kinases. Investigations have pointed to interactions between amiloride derivatives, which share a similar structural core, and kinases such as Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), an enzyme implicated in cellular stress responses and ion channel regulation.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the inhibitory activity of MDCC against a representative enzyme class: protein kinases. We present a detailed, field-proven protocol for determining the half-maximal inhibitory concentration (IC50) of MDCC using a robust, high-throughput luminescent assay. The principles and methodologies described herein are broadly applicable to other enzyme systems with appropriate modifications.
Note: The compound specified in this protocol is Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1), as it is the more extensively documented and commercially available derivative.
Physicochemical Properties and Stock Solution Preparation
Accurate and reproducible results begin with the correct handling and preparation of the test compound. The physicochemical properties of MDCC dictate its storage and solubilization requirements.
Table 1: Physicochemical Properties of MDCC
| Property | Value | Source(s) |
| Molecular Formula | C₆H₇ClN₄O₂ | [2][5][6] |
| Molecular Weight | 202.60 g/mol | [2][5][6] |
| Appearance | Solid | [7] |
| Melting Point | 211-215 °C | [2][6][8][9] |
| Solubility | Slightly soluble in DMSO and Methanol; limited in water | [1] |
| Stability | Stable under recommended storage. Incompatible with strong oxidizing agents. | [1][8][9] |
| Storage | Store at 2-8°C, in a dark, dry place under an inert atmosphere. | [1] |
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
The limited aqueous solubility of MDCC necessitates the use of an organic solvent, with dimethyl sulfoxide (DMSO) being the industry standard for compound handling in biological assays.
Causality: A high-concentration stock solution is essential for creating a wide range of dilutions for the dose-response curve while ensuring the final concentration of the solvent in the assay remains low enough to not interfere with enzyme activity.[10][11] Typically, the final DMSO concentration in biochemical assays should not exceed 1-2%.
Materials:
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (MW = 202.60 g/mol )
-
Anhydrous/Low-moisture DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
Procedure:
-
Weigh Compound: Accurately weigh out 2.03 mg of MDCC powder and place it into a sterile microcentrifuge tube.
-
Calculation: (0.010 mol/L) * (0.001 L) * (202.60 g/mol ) = 0.002026 g = 2.026 mg.
-
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the tube.
-
Solubilize: Vortex the solution vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect to ensure no particulates remain.
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[10][11]
-
Storage: Store the aliquots at -20°C or -80°C in a desiccated environment.
Principles of Luminescent Kinase Inhibition Assays
Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process called phosphorylation.[12] This activity consumes ATP. Luminescent kinase assays, such as the Kinase-Glo® platform, provide a highly sensitive method to measure kinase activity by quantifying the amount of ATP remaining after the enzymatic reaction.[13][14]
The assay principle is based on the ATP-dependent reaction of luciferase, which generates a light signal (luminescence) from luciferin.[12]
-
High Kinase Activity: More ATP is consumed, leaving less ATP for the luciferase reaction, resulting in a low luminescent signal.
-
Low Kinase Activity (Inhibition): Less ATP is consumed, leaving more ATP available, which results in a high luminescent signal.
Therefore, the luminescent signal is inversely proportional to kinase activity. This "glow-type" assay is robust, has a stable signal, and is ideal for high-throughput screening of inhibitors.[12][13]
Caption: Principle of the luminescent kinase assay.
Protocol: IC50 Determination for SGK1 Kinase Inhibition
This protocol details the steps to determine the IC50 value of MDCC against the serine/threonine kinase SGK1 using the Kinase-Glo® Luminescent Kinase Assay.
Materials and Reagents
-
Test Compound: 10 mM MDCC in DMSO (from Protocol 2.1)
-
Enzyme: Recombinant human SGK1
-
Substrate: Specific peptide substrate for SGK1
-
Kinase Buffer: Buffer optimized for SGK1 activity (typically contains HEPES, MgCl₂, Brij-35, EGTA)
-
ATP: High-purity adenosine triphosphate
-
Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
Plates: Solid white, low-volume 384-well assay plates (or 96-well)
-
Equipment: Calibrated pipettes, luminometer, plate shaker
Reagent Preparation
-
MDCC Serial Dilution:
-
Perform serial dilutions of the 10 mM MDCC stock solution in 100% DMSO to create a concentration range for the assay. This is done first to avoid compound precipitation that can occur when diluting DMSO stocks directly into aqueous buffers. A common approach is a 10-point, 3-fold serial dilution.
-
-
Assay-Ready Compound Plate:
-
Dilute each DMSO concentration from the previous step into the kinase buffer. For example, add 1 µL of each DMSO dilution to 99 µL of kinase buffer to create a 100X working solution with a consistent 1% DMSO concentration.
-
-
Enzyme Solution:
-
Thaw the SGK1 enzyme on ice. Dilute it to the desired working concentration (e.g., 2X the final assay concentration) in cold kinase buffer. The optimal concentration should be determined empirically to achieve a robust signal window.
-
-
Substrate/ATP Solution:
-
Prepare a solution containing both the peptide substrate and ATP in kinase buffer at 2X their final desired concentrations. The ATP concentration is critical and is often set near its Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.[15]
-
Assay Procedure
The following steps are for a 10 µL final volume in a 384-well plate. Adjust volumes accordingly for other plate formats.
Caption: Experimental workflow for IC50 determination.
-
Dispense Enzyme: Add 5 µL of the 2X SGK1 enzyme solution to each well of the 384-well plate. For "No Enzyme" (background) control wells, add 5 µL of kinase buffer instead.
-
Add Compound: Transfer a small volume (e.g., 50-100 nL) of the assay-ready MDCC dilutions to the appropriate wells.
-
Test Wells: Add MDCC dilutions.
-
Max Signal Control (0% Inhibition): Add the buffer containing only 1% DMSO.
-
Background Control (100% Inhibition): Add the buffer containing only 1% DMSO to the "No Enzyme" wells.
-
-
Pre-incubation: Mix the plate gently on a plate shaker and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.[16]
-
Initiate Reaction: Add 5 µL of the 2X Substrate/ATP solution to all wells to start the kinase reaction.
-
Kinase Reaction Incubation: Mix the plate and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
Add Detection Reagent: Add 10 µL of prepared Kinase-Glo® Reagent to all wells. This will stop the kinase reaction and initiate the luminescent signal generation.[12][13]
-
Signal Stabilization: Mix the plate on a shaker for 2 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.[13]
-
Measure Luminescence: Read the plate on a luminometer.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw data will be in Relative Luminescence Units (RLU). First, normalize the data by calculating the percent inhibition for each MDCC concentration using the control wells.
The formula for percent inhibition is: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_bkgd) / (RLU_max - RLU_bkgd))
Where:
-
RLU_inhibitor: Signal from wells with MDCC.
-
RLU_bkgd: Average signal from "No Enzyme" background wells.
-
RLU_max: Average signal from "DMSO only" maximum signal wells.
IC50 Determination
The IC50 value is the concentration of an inhibitor required to reduce enzyme activity by 50%.[15][17]
-
Plot Data: Create a semi-log plot with the logarithm of the MDCC concentration on the x-axis and the corresponding % Inhibition on the y-axis.
-
Non-linear Regression: Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[18] This is standard practice for IC50 determination.[15][19]
-
Calculate IC50: The IC50 is the concentration at the inflection point of the resulting curve.
Table 2: Sample Data and IC50 Calculation
| [MDCC] (µM) | Log [MDCC] | Avg RLU | % Inhibition |
| 0 (Max Signal) | N/A | 850,000 | 0.0% |
| 0 (No Enzyme) | N/A | 5,000 | 100.0% |
| 0.01 | -8.00 | 845,000 | 0.6% |
| 0.03 | -7.52 | 820,000 | 3.6% |
| 0.10 | -7.00 | 750,000 | 11.8% |
| 0.30 | -6.52 | 550,000 | 35.5% |
| 1.00 | -6.00 | 280,000 | 67.5% |
| 3.00 | -5.52 | 110,000 | 87.6% |
| 10.00 | -5.00 | 40,000 | 95.9% |
| 30.00 | -4.52 | 15,000 | 98.8% |
| Resulting IC50 | ~0.45 µM |
This is hypothetical data for illustrative purposes.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | - Inaccurate pipetting- Incomplete mixing of reagents- Compound precipitation | - Use calibrated pipettes; for small volumes, use acoustic dispensing if available.- Ensure thorough mixing after each reagent addition.- Check compound solubility; consider making intermediate dilutions in buffer rather than a single large dilution from DMSO. |
| Low Signal-to-Background Ratio | - Insufficient enzyme activity- Assay window is too narrow | - Increase enzyme concentration or incubation time (while remaining in the linear range).- Optimize ATP concentration. |
| Incomplete or Flat Dose-Response Curve | - Inhibitor concentration range is too low or too high- Compound is inactive against the target enzyme- Compound interferes with the luciferase detection system | - Test a wider range of inhibitor concentrations (e.g., from 1 nM to 100 µM).- Confirm the identity and purity of the compound.- Run a counter-screen by adding the compound directly to a solution of ATP and Kinase-Glo® reagent (no kinase) to check for direct inhibition of luciferase.[16] |
References
-
Tanega, C., Shen, M., Mott, B. T., Thomas, C. J., MacArthur, R., Inglese, J., & Auld, D. S. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 7(6), 606–614. Retrieved from [Link]
-
ChemBK. (2024). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73827, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]
-
Chemsrc. (2025). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
González-Lafuente, L., et al. (2023). Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Chemchart. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1). Retrieved from [Link]
-
Castillo Cabrera, J., et al. (2022). AGC kinase inhibitors regulate STING signaling through SGK-dependent and SGK-independent mechanisms. Journal of Biological Chemistry. Retrieved from [Link]
-
Sasaki, Y., Suzuki, M., & Hidaka, H. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics. Retrieved from [Link]
- Cragoe, E. J., Jr., & Schultz, E. M. (n.d.). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | > 95% [smolecule.com]
- 3. Identification of a new structural family of SGK1 inhibitors as potential neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AGC kinase inhibitors regulate STING signaling through SGK-dependent and SGK-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 98 1458-01-1 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. chembk.com [chembk.com]
- 9. CAS#:1458-01-1 | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Chemsrc [chemsrc.com]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. ebiotrade.com [ebiotrade.com]
- 13. promega.com [promega.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. courses.edx.org [courses.edx.org]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. IC50 - Wikipedia [en.wikipedia.org]
- 18. IC50 Calculator | AAT Bioquest [aatbio.com]
- 19. m.youtube.com [m.youtube.com]
Application Note & Protocol: A Scalable Pathway for the Industrial Synthesis of Methyl 3,5-diaminopyrazine-2-carboxylate Derivatives
Abstract
Methyl 3,5-diaminopyrazine-2-carboxylate and its halogenated derivatives are pivotal intermediates in the synthesis of numerous pharmaceutical compounds.[1][2][3] Their pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a structural motif found in a variety of biologically active molecules.[1][4] This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, a crucial and closely related analogue. The methodology is derived from established and patented industrial processes, emphasizing scalability, safety, and high yield.[5] We will explore the underlying chemical principles, provide a detailed step-by-step protocol, and discuss critical parameters for quality control and process optimization, tailored for researchers, chemists, and drug development professionals.
Synthetic Strategy and Mechanistic Rationale
The industrial production of substituted diaminopyrazines hinges on a robust, cost-effective, and high-yielding synthetic route. The most common and scalable approach is the sequential nucleophilic aromatic substitution (SNAr) on a highly functionalized pyrazine core.
Chosen Pathway: A two-step process starting from the double chlorination of a pyrazine precursor, followed by a selective amination. This guide details the final, critical step: the conversion of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate .
Causality Behind Experimental Choices:
-
Starting Material: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is an ideal precursor. The two chlorine atoms on the pyrazine ring are activated by the electron-withdrawing nature of the adjacent nitrogen atoms and the carboxylate group, making them susceptible to nucleophilic attack.
-
Reagent Selection: Anhydrous ammonia gas is the most direct and atom-economical nucleophile for introducing the amino group.
-
Solvent System: The reaction is performed in a high-dielectric-constant, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[5] These solvents are critical for several reasons:
-
They effectively dissolve the organic substrate.
-
They solvate the counter-ions but do not strongly solvate the ammonia nucleophile, thereby increasing its reactivity.
-
Their high boiling points allow the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
-
-
Temperature Control: The reaction is typically heated to 65-70°C to overcome the activation energy barrier for the SNAr reaction.[5] This temperature is a balance between achieving a sufficient reaction rate and preventing unwanted side reactions or degradation of the product.
Visualizing the Reaction Mechanism
The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. The process involves the attack of the nucleophile (ammonia) on the electron-deficient pyrazine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the chloride leaving group.
Caption: High-level workflow for the synthesis and isolation process.
Detailed Experimental Protocol
This protocol is adapted from a patented industrial process for producing Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate with a high yield and purity. [5] Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood or a controlled reactor system.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemically resistant gloves.
-
Anhydrous ammonia is a corrosive and toxic gas. Use a proper gas handling system with a scrubber.
-
DMSO can facilitate skin absorption of other chemicals. Avoid direct contact.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (for 0.45 mol scale) | Notes |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 1458-00-0 | 222.03 | 100 g (0.45 mol) | Starting material |
| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | 78.13 | 500 mL | Reaction solvent |
| Ammonia, anhydrous | 7664-41-7 | 17.03 | Excess | Gaseous reagent, bubbled through |
| Deionized Water | 7732-18-5 | 18.02 | ~2 L | For precipitation and washing |
| Acetonitrile | 75-05-8 | 41.05 | As needed | For optional recrystallization |
Equipment:
-
1 L three-neck round-bottom flask (or an appropriately sized glass reactor)
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Thermometer or thermocouple
-
Gas inlet tube
-
Condenser
-
Large beaker or vessel for precipitation (at least 3 L)
-
Büchner funnel and filtration flask
-
Vacuum oven
Procedure:
-
Reactor Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, add Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (100 g, 0.45 mol).
-
Solvent Addition: Add anhydrous Dimethyl Sulfoxide (500 mL) to the flask.
-
Heating to Dissolution: Begin stirring the mixture and heat it using a heating mantle to 65°C. Continue heating and stirring until all the solid material has dissolved. [5]4. Ammonia Introduction: Once the solution is homogenous and the temperature is stable at 65-70°C, begin bubbling a steady stream of dry ammonia gas into the solution through the gas inlet tube. Ensure the tube outlet is below the surface of the liquid. [5]5. Reaction Period 1 (Hot): Maintain the temperature at 65-70°C while continuously stirring and bubbling ammonia for approximately 45 minutes. The solution will typically change color to yellow. [5]6. Reaction Period 2 (Cooling): After the initial 45 minutes, turn off the heating mantle and allow the solution to cool to approximately 10°C. This can be aided by an external ice bath. Continue to bubble ammonia gas through the stirring solution for an additional hour during the cooling phase. [5]7. Product Precipitation: Pour the cooled, yellow reaction mixture into a large beaker containing 2 L of cold deionized water with vigorous stirring. A light yellow solid will immediately precipitate. [5]8. Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of deionized water to remove residual DMSO and ammonium salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Quality Control and Expected Results
The successful synthesis should yield a high-purity product. The reported yield for this process is approximately 91%. [5] Product Characterization Data:
| Parameter | Expected Value | Source |
| Appearance | Light yellow solid | [5] |
| Yield | ~82.5 g (91%) | [5] |
| Melting Point | 210-212°C (crude); 212-213°C (recrystallized from acetonitrile) | [5] |
| Elemental Analysis | Calculated for C₆H₇ClN₄O₂: C, 35.57%; H, 3.48%; N, 27.65%. Found: C, 35.80%; H, 3.38%; N, 28.01%. | [5] |
| Purity (HPLC) | >98% (typical for industrial applications) |
References
- Cragoe, E. J., et al. (1967). Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. [Link]
- Gao, Y., et al. (2003). Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
Matulevičiūtė, G., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6268. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. 6(5):104-105. [Link]
-
ResearchGate. (2019). Review on the Synthesis of Pyrazine and Its Derivatives. [Link]
-
National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]
-
National Center for Biotechnology Information. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. [Link]
-
Patsnap Eureka. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
experimental setup for nucleophilic substitution reactions of Methyl 3,5-diaminopyrazine-2-carboxylate
An Application Guide to the Synthesis of Methyl 3,5-diaminopyrazine-2-carboxylate Derivatives
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic routes involving this compound. A critical analysis of the substrate's reactivity reveals that direct nucleophilic aromatic substitution (SNAr) on the pyrazine core is electronically disfavored. Instead, this guide focuses on the synthetically viable and industrially relevant SNAr reactions using the activated precursor, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Detailed, field-proven protocols for the substitution of the C6-chloro group with a variety of amine, alkoxide, and thiol nucleophiles are presented. Additionally, methodologies for the chemical modification of the existing amino and ester functional groups on the primary molecule are discussed, providing a holistic view of its synthetic utility.
Introduction and Reactivity Analysis
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key building block for complex pharmaceutical agents. Its structure, featuring a π-deficient pyrazine ring, two nucleophilic amino groups, and an electron-withdrawing methyl ester, presents a unique landscape of chemical reactivity.
The pyrazine ring, an aromatic heterocycle with two nitrogen atoms, is inherently electron-deficient, which generally makes it susceptible to nucleophilic attack.[1][2] However, the feasibility of a nucleophilic aromatic substitution (SNAr) reaction is critically dependent on two main factors: the presence of a good leaving group and the electronic nature of other ring substituents.[3]
In the case of this compound, the pyrazine ring lacks an innate leaving group (such as a halide). Furthermore, the two amino groups at the C3 and C5 positions are strong electron-donating groups, which increase the electron density of the aromatic ring and thus deactivate it towards nucleophilic attack.
For these reasons, direct nucleophilic substitution on the C-H bonds of this compound is not a standard or efficient synthetic transformation. A far more effective and common strategy involves the use of an activated precursor: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1).[4] In this molecule, the chlorine atom at the C6 position serves as an excellent leaving group, and its position is activated for SNAr by the ring's nitrogen atoms and the C2-ester group.[4] This guide will therefore focus primarily on the robust and reliable SNAr protocols applicable to this chlorinated analog.
Sources
Application Notes and Protocols: Methyl 3,5-diaminopyrazine-2-carboxylate as a Versatile Precursor for Advanced Fluorescent Probes
Introduction: Unlocking the Potential of a Pyrazine Scaffold for Fluorescence-Based Assays
In the dynamic fields of cell biology, drug discovery, and diagnostics, fluorescent probes have emerged as indispensable tools for the real-time visualization and quantification of biological processes.[1][2] The rational design of these molecular reporters is paramount to achieving high sensitivity, selectivity, and biocompatibility.[3] Within the diverse landscape of fluorescent scaffolds, nitrogen-containing heterocycles, particularly pyrazine derivatives, have garnered significant attention due to their unique electronic properties and synthetic tractability.[4][5] Methyl 3,5-diaminopyrazine-2-carboxylate stands out as a promising, yet underexplored, precursor for the development of novel fluorescent probes. Its electron-rich diaminopyrazine core, coupled with strategically positioned reactive handles—two primary amino groups and a methyl ester—offers a versatile platform for the synthesis of a new generation of fluorophores.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for creating sophisticated fluorescent probes. We will delve into the underlying principles of probe design, propose detailed synthetic protocols, and provide robust methodologies for their application in cellular imaging. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.
Core Principles: Leveraging the Pyrazine Core for "Turn-On" Fluorescence
The design of fluorescent probes often hinges on modulating the electronic properties of a fluorophore to elicit a change in its emission upon interaction with a specific analyte or environmental change. A common and effective strategy is the development of "turn-on" probes, which are initially non-fluorescent or weakly fluorescent and become highly emissive upon target recognition.[6][7] This approach minimizes background signal and enhances detection sensitivity.
The diaminopyrazine scaffold of this compound is particularly amenable to the creation of "turn-on" probes based on the principle of Intramolecular Charge Transfer (ICT) .[8][9] In a typical ICT-based probe, the fluorophore consists of an electron-donating group (the diaminopyrazine core) and an electron-accepting group, connected by a π-conjugated system.[10] In the "off" state, the probe may be designed such that the ICT process is inhibited, leading to low fluorescence. Upon reaction with an analyte, a conformational or electronic change can activate the ICT pathway, resulting in a significant increase in fluorescence intensity.
One elegant approach to achieve this "turn-on" mechanism is through a condensation reaction of the ortho-diamino groups of the pyrazine ring with a dicarbonyl compound. This reaction forms a new, extended π-conjugated system, which often exhibits strong fluorescence.
Proposed Synthesis of a "Turn-On" Fluorescent Probe for a-Dicarbonyl Compounds
This protocol describes a plausible synthetic route to a novel fluorescent probe, Pyrazino[2,3-b]phenazine-2-carboxylate (PPC) , from this compound. This reaction utilizes the principle of condensation with an α-dicarbonyl compound, in this case, ninhydrin, to generate a highly fluorescent phenazine derivative. The resulting probe is anticipated to have applications in the detection of reactive dicarbonyl species, which are implicated in various pathological conditions.
Reaction Scheme:
Caption: Proposed synthesis of a fluorescent probe (PPC) from this compound.
Materials:
-
This compound
-
Ninhydrin
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Addition of Reagent: To the stirred solution, add ninhydrin (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water and then with a small amount of cold ethanol. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the synthesized probe (PPC) using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of the Fluorescent Probe
A thorough characterization of the photophysical properties of the newly synthesized probe is crucial for its effective application.
Expected Photophysical Properties:
Based on literature for similar pyrazine-based fluorophores, the following properties can be anticipated for PPC.[8][10]
| Property | Expected Value/Characteristic |
| Absorption Maximum (λabs) | 400-450 nm |
| Emission Maximum (λem) | 500-550 nm |
| Stokes Shift | > 50 nm |
| Quantum Yield (Φ) | Moderate to high in organic solvents and upon target binding |
| Solvatochromism | Positive solvatochromism (red-shift in more polar solvents) is likely due to an ICT state. |
Protocol for Photophysical Characterization:
-
Sample Preparation: Prepare stock solutions of the purified probe (PPC) in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM. Prepare a series of dilutions in the desired solvent system for analysis.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the probe using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: Using a spectrofluorometer, excite the probe at its λabs and record the emission spectrum to determine the wavelength of maximum emission (λem).
-
Quantum Yield Determination: Calculate the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Solvatochromism Study: Record the absorption and emission spectra of the probe in a range of solvents with varying polarities to assess the effect of the environment on its photophysical properties.
Application Protocol: Live-Cell Imaging
This protocol provides a general framework for utilizing a fluorescent probe derived from this compound for live-cell imaging applications.[11][12] This protocol should be optimized for the specific probe, cell line, and imaging system being used.
Workflow for Live-Cell Imaging:
Caption: General workflow for live-cell imaging using a fluorescent probe.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Fluorescent probe stock solution (in DMSO)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope equipped with appropriate filters, a live-cell imaging chamber (maintaining 37 °C and 5% CO₂), and a sensitive camera.
Protocol:
-
Cell Seeding: The day before imaging, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the range of 1-10 µM).
-
Cell Staining: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37 °C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Mount the dish on the stage of the fluorescence microscope. Use the appropriate excitation and emission filters for the specific probe. Acquire images using a suitable objective (e.g., 40x or 60x oil immersion). For dynamic studies, time-lapse images can be acquired.
Troubleshooting and Considerations
-
Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration or the incubation time. Ensure that the excitation source and filter sets are optimal for the probe's spectral properties.
-
High Background: High background fluorescence can be due to incomplete washing or probe aggregation. Ensure thorough washing and consider reducing the probe concentration.
-
Phototoxicity: Prolonged exposure to excitation light can cause phototoxicity and photobleaching. Minimize exposure time and use the lowest possible excitation intensity.
-
Probe Localization: The subcellular localization of the probe will depend on its chemical structure. Co-staining with organelle-specific markers can help to determine its localization.
Conclusion
This compound is a highly promising and versatile precursor for the development of novel fluorescent probes. Its inherent electronic properties and multiple reactive sites allow for the rational design of sophisticated molecular tools for bioimaging and sensing applications. The proposed synthetic and application protocols in this note provide a solid foundation for researchers to explore the full potential of this pyrazine scaffold. With careful optimization and creative chemical modifications, probes derived from this precursor have the potential to shed new light on complex biological systems and accelerate advancements in life sciences and drug discovery.
References
Sources
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications [mdpi.com]
- 3. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. | Semantic Scholar [semanticscholar.org]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 3,5-diaminopyrazine-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of Methyl 3,5-diaminopyrazine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our approach is rooted in established chemical principles and field-proven insights to ensure you can confidently optimize your reaction conditions.
Introduction to the Synthesis
This compound is a crucial heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. The most common synthetic route involves the cyclocondensation of a glyoxal derivative with diaminomaleonitrile (DAMN), followed by transformations to yield the target ester. This guide will focus on optimizing this pathway.
Proposed Synthetic Pathway
A plausible and widely adaptable synthetic route for this compound is a multi-step process. The core of this synthesis is the formation of the pyrazine ring through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[1]
Visualizing the Workflow: A Proposed Synthetic Route
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low Yield of the Pyrazine Product
-
Potential Cause 1: Incomplete Cyclocondensation. The initial reaction between the glyoxal derivative and diaminomaleonitrile may not be going to completion. This can be due to suboptimal reaction conditions.
-
Recommended Solution:
-
Solvent Selection: The polarity of the solvent is critical. Aprotic polar solvents like DMSO or DMF can be effective.[2] For some condensations, protic solvents like ethanol or methanol can also be used.[1] It is advisable to screen a few solvents to find the optimal one for your specific substrates.
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to the degradation of starting materials or products. An initial temperature screen from room temperature to 80°C is recommended.
-
pH Adjustment: The condensation can be sensitive to pH. An acidic catalyst may be necessary to facilitate the reaction, but strong acids can cause unwanted side reactions.[3][4][5][6] A mild acid catalyst, such as acetic acid, is a good starting point.
-
-
Potential Cause 2: Degradation of Starting Materials or Product. Diaminopyrazines can be sensitive to strong oxidizing agents and extreme pH conditions.[7]
-
Recommended Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, especially if the reaction requires elevated temperatures.
-
Control of Reagent Addition: Add reagents portion-wise to control the reaction exotherm and minimize localized high concentrations that could lead to side reactions.
-
Problem 2: Formation of Impurities and Side Products
-
Potential Cause 1: Polymerization of Reactants. Glyoxal derivatives are prone to polymerization, especially under basic conditions.
-
Recommended Solution:
-
Order of Addition: Add the glyoxal derivative slowly to the solution of diaminomaleonitrile to maintain a low concentration of the glyoxal and minimize self-condensation.
-
-
Potential Cause 2: Incomplete Aromatization. The dihydropyrazine intermediate may not be fully oxidized to the aromatic pyrazine.
-
Recommended Solution:
-
Choice of Oxidant: Use a mild oxidizing agent to drive the aromatization. Air oxidation can sometimes be sufficient, but may be slow. Chemical oxidants like manganese dioxide (MnO2) or copper(II) salts are commonly used for this purpose.[8]
-
Problem 3: Difficulty in Product Purification
-
Potential Cause 1: Co-elution of Impurities during Chromatography. The product and impurities may have similar polarities, making separation by column chromatography challenging.
-
Recommended Solution:
-
Solvent System Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.[9][10]
-
Alternative Purification Methods: Consider recrystallization as an alternative or complementary purification step. A solvent screen is necessary to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature.[2][11]
-
-
Potential Cause 2: Product is a Stubborn Oil. The final product may not crystallize easily.
-
Recommended Solution:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether.
-
Seed Crystals: If a small amount of crystalline material can be obtained, use it to seed a supersaturated solution of the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the cyclocondensation step?
A1: The three most critical parameters are temperature, solvent, and pH. Temperature influences the reaction rate and the stability of the reactants. The solvent affects the solubility of the reactants and can participate in the reaction mechanism. The pH is crucial as the reaction can be catalyzed by either acid or base, but extremes can lead to side reactions. Careful optimization of these three parameters is key to achieving a high yield.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system to separate the starting materials, intermediates, and the final product. Staining with a visualizing agent such as potassium permanganate or iodine may be necessary if the compounds are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the common challenges in scaling up this synthesis?
A3: Scaling up presents challenges related to heat transfer, mass transfer, and reagent addition. The reaction exotherm needs to be carefully managed to avoid runaway reactions. Efficient stirring is crucial to ensure homogeneity. The rate of addition of reagents becomes more critical on a larger scale to prevent the buildup of localized high concentrations. A pilot run at an intermediate scale is always recommended before proceeding to a large-scale synthesis.
Q4: Are there any specific safety precautions I should take?
A4: Diaminomaleonitrile and glyoxal derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Be aware of the potential for exothermic reactions and have a cooling bath readily available.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Range/Conditions | Rationale |
| Solvent | Methanol, Ethanol, DMF, DMSO | Solvent polarity affects reactant solubility and reaction rate.[1][2][11] |
| Temperature | 25°C - 80°C | Balances reaction rate with the stability of reactants and products. |
| Catalyst | Acetic Acid (mild acid) | Can accelerate the condensation reaction.[3][4][5][6] |
| Molar Ratio | 1:1 (Glyoxal derivative: DAMN) | Stoichiometric ratio is a good starting point. |
| Atmosphere | Inert (N2 or Ar) | Prevents oxidative degradation of sensitive compounds.[7] |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting during the synthesis.
Experimental Protocols
General Procedure for Cyclocondensation and Aromatization
-
To a solution of diaminomaleonitrile (1.0 eq) in a suitable solvent (e.g., methanol, 10 volumes), add the methyl glyoxylate (1.0-1.1 eq) dropwise at room temperature under an inert atmosphere.
-
Add a catalytic amount of acetic acid (0.1 eq).
-
Heat the reaction mixture to a predetermined temperature (e.g., 60°C) and monitor the reaction progress by TLC.
-
Upon consumption of the starting material, add a mild oxidant (e.g., MnO2, 2-3 eq) and continue stirring until the aromatization is complete (as monitored by TLC).
-
Cool the reaction mixture to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
General Procedure for Purification by Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., 0-50% ethyl acetate in hexane).[9][10]
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
References
- Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester.
-
Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Condensation of Glyoxal with Triethylenetetraamine; Isomerization and Cyclization. ResearchGate. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
-
Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. PMC - NIH. [Link]
-
Chemistry of diaminomaleonitrile. 5. Dihydropyrazine synthesis. ACS Publications. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
-
Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. [Link]
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
Side reactions in peptide synthesis: An overview. ResearchGate. [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. PubMed. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. NIH. [Link]
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. [Link]
-
The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. Taylor & Francis eBooks. [Link]
- Preparation of 2-aminopyrazine.
- Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
Synthesis and reactions of Pyrazine. Slideshare. [Link]
-
Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. MDPI. [Link]
Sources
- 1. ijbpas.com [ijbpas.com]
- 2. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP0416220A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
purification techniques for high-purity Methyl 3,5-diaminopyrazine-2-carboxylate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with Methyl 3,5-diaminopyrazine-2-carboxylate. As a critical intermediate in pharmaceutical synthesis, notably for compounds like Amiloride, achieving high purity is paramount.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound (MDAPC).
Issue 1: Final Product Has a Lower Than Expected Melting Point and Broad Peak in HPLC
Primary Indication: Significant impurities are present. The melting point of pure MDAPC is sharp, typically around 212-213°C after recrystallization.[2] A lower, broader melting range indicates the presence of contaminants.
Potential Causes:
-
Residual Starting Materials: Incomplete reaction leaving precursors like 3-amino-5,6-dichloropyrazine carboxylic acid methyl ester.
-
Synthetic Byproducts: Formation of side products during the amination step. For pyrazine synthesis, imidazole derivatives can be common impurities.[3]
-
Trapped Solvents: Inadequate drying of the purified crystals.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low purity.
Step-by-Step Solutions:
-
Recrystallization: This is the most effective first step for purifying solid compounds.[4]
-
Rationale: Recrystallization works by exploiting the differences in solubility between the desired compound and impurities at different temperatures. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Protocol: See "Experimental Protocol 1: Recrystallization from Acetonitrile" below. Acetonitrile has been shown to be an effective solvent for this specific compound, yielding a high-purity product.[2]
-
-
Column Chromatography: If recrystallization fails to yield a product of sufficient purity, column chromatography is the next logical step.
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent).[5] It is highly effective at separating compounds with different polarities.
-
Protocol: See "Experimental Protocol 2: Flash Column Chromatography" for a general guideline.
-
Issue 2: Poor Recovery of Product After Recrystallization
Potential Causes:
-
Excessive Solvent Usage: Using too much hot solvent to dissolve the crude product will keep a significant portion of the compound dissolved even after cooling, leading to low crystal yield.[6]
-
Premature Crystallization: The solution cooling too quickly during a hot filtration step.
-
Incomplete Crystallization: Not allowing sufficient time or low enough temperature for the crystals to form.
Step-by-Step Solutions:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until dissolution is just complete.[6]
-
Ensure Thorough Cooling: After dissolution, allow the flask to cool slowly to room temperature first, then place it in an ice bath to maximize the precipitation of the product.[4][6]
-
Solvent Selection: If recovery is consistently low, the chosen solvent may not be optimal. Refer to the solvent selection table below and consider a solvent system where the compound's solubility at low temperatures is even lower.
Issue 3: Product is an Oil or Fails to Crystallize
Potential Causes:
-
Presence of Eutectic Impurities: Certain impurities can lower the melting point of the mixture to below room temperature, resulting in an oil.
-
Residual Solvent: Trapped solvent can prevent the formation of a solid crystal lattice.
Step-by-Step Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Solvent Removal: Ensure all solvent is removed from the crude product before attempting recrystallization. If the product oils out during recrystallization, try removing the solvent under vacuum and attempting the process again with a different solvent.
-
Trituration: Add a poor solvent (one in which your compound is insoluble) to the oil and stir vigorously. This can sometimes induce solidification.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Acetonitrile is a well-documented and effective solvent for the recrystallization of this compound, yielding a product with a sharp melting point of 212-213°C.[2] Other polar organic solvents where the compound has moderate solubility at high temperatures and low solubility at low temperatures could also be effective. The compound has slight solubility in DMSO and Methanol.[1][7]
| Solvent | Boiling Point (°C) | Rationale for Use/Consideration |
| Acetonitrile | 82 | Recommended. Proven effective in literature for high purity.[2] |
| Methanol | 65 | Compound is slightly soluble; may require larger volumes or be better suited for washing.[1][7] |
| Ethanol | 78 | Similar properties to methanol; could be a viable alternative. |
| Ethyl Acetate | 77 | A common recrystallization solvent of medium polarity. |
| Water | 100 | Solubility is very limited, making it useful for washing away water-soluble impurities but not for recrystallization.[1] |
Q2: How can I definitively assess the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A high-purity sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of organic impurities, even at low levels.[6]
-
Melting Point Analysis: A sharp melting point that matches the literature value (211-215°C) is a strong indicator of high purity.[8]
-
Elemental Analysis: Confirms that the elemental composition (C, H, N) of the compound matches the theoretical values for its molecular formula, C₆H₇ClN₄O₂.[2]
Q3: What are the recommended storage conditions for the high-purity compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9][10] For long-term stability, storage at 2-8°C in an inert atmosphere is recommended.[7]
Q4: My product is yellow to orange. Does this indicate an impurity?
A4: Not necessarily. The reported appearance of this compound is a light yellow to orange crystalline powder.[11] However, a significant darkening or deviation from this color profile could indicate the presence of colored byproducts or degradation. If you suspect colored impurities, treating a solution of the compound with activated charcoal during recrystallization can be effective.[2]
Experimental Protocols
Protocol 1: Recrystallization from Acetonitrile
Objective: To purify crude this compound.
Methodology:
-
Place the crude solid in an Erlenmeyer flask equipped with a stir bar.
-
Add a minimal amount of acetonitrile to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring. Add acetonitrile in small portions until the solid just completely dissolves. Causality Note: Using the minimum amount of solvent is critical to maximize recovery upon cooling.[6]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight of your compound).
-
Reheat the mixture to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any insoluble impurities. Causality Note: Pre-heating prevents the product from crystallizing prematurely in the funnel.
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to complete the crystallization process.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold acetonitrile.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Flash Column Chromatography
Objective: To separate the target compound from impurities of different polarities.
Methodology:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or acetone), adding silica gel, and evaporating the solvent under vacuum.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Loading: Carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Run the column using a gradient of solvent, starting from low polarity and gradually increasing it. For pyrazine derivatives, a hexane/ethyl acetate system is common.[3] Causality Note: The gradient elution allows less polar impurities to elute first, followed by the more polar target compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Caption: Standard recrystallization workflow.
References
- Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Acetylpyrazine-d3 purity issues and purific
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google P
- Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - Oxford Academic ()
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo ()
- BRD4/CBP M&M - The Royal Society of Chemistry ()
- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR ()
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-Diamino-6-chloropyrazine-2-carboxyl
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - SAFETY D
- 2,3-diaminopyridine - Organic Syntheses Procedure ()
Sources
- 1. Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | > 95% [smolecule.com]
- 2. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mt.com [mt.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate CAS#: 1458-01-1 [m.chemicalbook.com]
- 8. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 98 1458-01-1 [sigmaaldrich.com]
- 9. nbinno.com [nbinno.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
identifying and minimizing side products in Methyl 3,5-diaminopyrazine-2-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 3,5-diaminopyrazine-2-carboxylate
Introduction
This compound is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of pharmaceuticals like Amiloride, a potassium-sparing diuretic.[1] The purity of this intermediate is paramount, as any side products can lead to impurities in the final active pharmaceutical ingredient (API), complicating downstream processing and potentially impacting drug safety and efficacy. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers identify, minimize, and eliminate common side products encountered during its synthesis.
The primary synthetic route often involves the amination of a di-substituted pyrazine precursor, such as Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, with ammonia.[2] While seemingly straightforward, this nucleophilic aromatic substitution (SNAr) reaction is sensitive to process parameters, and deviations can lead to a range of unwanted byproducts.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product yield is significantly lower than expected, and TLC analysis shows multiple spots.
Possible Causes & Solutions:
-
Incomplete Reaction: The amination reaction may not have gone to completion.
-
Causality: Insufficient reaction time, low temperature, or inadequate mixing can hinder the reaction rate. The concentration of ammonia is also a critical factor; if using ammonia gas, ensuring a consistent and sufficient flow is essential.[2]
-
Troubleshooting Steps:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (e.g., Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate).
-
Extend Reaction Time: Continue the reaction, taking aliquots every hour to check for further conversion.
-
Increase Temperature: Gradually increase the reaction temperature in 5-10°C increments. A common temperature range is 65-70°C, but higher temperatures (up to 100°C) may be required depending on the solvent and pressure conditions.[2] Be aware that excessive heat can promote side reactions.
-
Ensure Efficient Mixing: Use a mechanical stirrer to ensure the reaction mixture is homogeneous, especially if ammonia gas is being bubbled through a solution.[2]
-
-
-
Side Product Formation: The low yield is likely due to the conversion of starting material into undesired side products. The most common culprits are hydrolysis and decarboxylation products.
-
Causality: The presence of water in the reaction medium can lead to the hydrolysis of the methyl ester group, forming the corresponding carboxylic acid. Elevated temperatures can cause the loss of the carboxylate group entirely (decarboxylation).[3][4]
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all solvents (e.g., DMSO, 2-propanol) and reagents are dry.[2] Use of dry ammonia gas is critical.
-
Characterize Byproducts: Isolate the major byproduct by column chromatography and characterize it using NMR and Mass Spectrometry to confirm its identity (see Table 1 below).
-
Optimize Temperature: If hydrolysis or decarboxylation is confirmed, repeat the reaction at a lower temperature for a longer duration.
-
-
Question 2: I've isolated my product, but it has a persistent yellow or orange discoloration. How can I purify it?
Possible Causes & Solutions:
-
Residual Starting Material: The precursor, Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, is often described as having red crystals, which can impart color if not fully consumed.[2]
-
Oxidative Side Products: The amino groups on the pyrazine ring are nucleophilic and can be susceptible to oxidation, especially when exposed to air at elevated temperatures, leading to colored impurities.[5]
Purification Protocol:
-
Recrystallization: This is the most effective method for removing minor colored impurities.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent. Acetonitrile is a commonly cited and effective solvent for this purpose.[2]
-
Step-by-Step: a. Place the crude solid in an Erlenmeyer flask with a stir bar. b. Add a small volume of acetonitrile and heat the mixture to reflux with stirring. c. Continue adding small portions of hot acetonitrile until the solid is fully dissolved. d. Optional: If the solution is still colored, you can add a small amount of activated carbon and reflux for 5-10 minutes to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon. e. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. f. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Column Chromatography: For more significant impurities, silica gel chromatography can be employed. A solvent system of ethyl acetate/hexanes is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q1: What is the most likely side product if my reaction is exposed to moisture?
The most probable side product is 3,5-diamino-6-chloropyrazine-2-carboxylic acid . The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which can be inadvertently introduced by wet reagents or atmospheric moisture.[5][6] This byproduct will have a different polarity and can often be detected by TLC as a spot that is more polar (lower Rf) than the desired product.
Q2: Can the product undergo decarboxylation? What conditions favor this?
Yes, decarboxylation to form 3,5-diamino-2-chloropyrazine is a potential side reaction, particularly if the ester is first hydrolyzed to the carboxylic acid.[3] Pyrazinecarboxylic acids can decarboxylate upon strong heating.[7] This is more likely to occur if the reaction is run at excessively high temperatures (>120°C) or during workup if an acidic solution is heated for a prolonged period.[4][7]
Q3: What analytical techniques are best for identifying these side products?
A combination of techniques is ideal:
-
TLC/HPLC: For routine monitoring of reaction progress and assessing the purity of the crude product.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for identifying the molecular weights of the main product and any impurities, helping to quickly identify hydrolysis or decarboxylation products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR is invaluable. The disappearance of the methyl ester singlet (around 3.9 ppm) would indicate hydrolysis or decarboxylation. The appearance of a new aromatic proton signal in place of the carboxylate group would be strong evidence for decarboxylation.
| Side Product Name | Molecular Formula | Key Identifying Feature | Mitigation Strategy |
| 3,5-diamino-6-chloropyrazine-2-carboxylic acid | C₅H₅ClN₄O₂ | Absence of methyl ester signal in 1H NMR; lower Rf on TLC. | Use anhydrous solvents and reagents; avoid prolonged heating in aqueous media.[2] |
| 3,5-diamino-2-chloropyrazine | C₄H₅ClN₄ | Absence of methyl ester signal; appearance of a new aromatic proton signal in 1H NMR. | Avoid excessive reaction temperatures; perform acidic workup at low temperatures.[7][8] |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | C₆H₅Cl₂N₃O₂ | Higher Rf on TLC; distinct isotopic pattern for two chlorines in MS. | Ensure complete reaction by monitoring via TLC/HPLC; increase reaction time or temperature if needed.[2] |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway versus the common side reactions of hydrolysis and decarboxylation.
Caption: Main reaction pathway and formation of common side products.
Workflow for Troubleshooting Low Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A systematic workflow for troubleshooting low-yield reactions.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Asnawati, H., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Retrieved from [Link]
-
Li, S., et al. (2021). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 11(35), 21553-21560. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 2-Pyrazinecarboxylic Acid in Organic Chemistry. Retrieved from [Link]
-
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]
-
Dolezal, M., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. Retrieved from [Link]
- Google Patents. (2015). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Organic Syntheses. (n.d.). 2,3-pyrazinedicarboxylic acid. Retrieved from [Link]
-
Chemchart. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (1458-01-1). Retrieved from [Link]
-
Suárez-Castillo, O. R., et al. (2016). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Educación Química, 27(4), 273-279. Retrieved from [Link]
- Google Patents. (1970). AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
-
MDPI. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]
-
ResearchGate. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2013). Main reaction pathways for the formation of pyrazine derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
Sources
- 1. Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | > 95% [smolecule.com]
- 2. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. jocpr.com [jocpr.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Decarboxylation [organic-chemistry.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl 3,5-diaminopyrazine-2-carboxylate
Welcome to the technical support center for the HPLC analysis of Methyl 3,5-diaminopyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. By understanding the chemical nature of this analyte and its interactions within the HPLC system, you can systematically troubleshoot and achieve optimal peak symmetry, ensuring the accuracy and reliability of your results.
Understanding the Analyte: this compound
This compound is a heterocyclic compound featuring a pyrazine ring substituted with two basic amino groups and a methyl ester. The presence of these amino groups confers a basic character to the molecule, making it susceptible to strong secondary interactions with the stationary phase in reversed-phase HPLC, a primary cause of peak tailing. This compound is known as a related substance to the drug Amiloride, often referred to as Amiloride impurity A.[1]
| Property | Predicted/Reported Value | Significance in HPLC Analysis |
| Chemical Structure | A pyrazine ring with two amino groups and a methyl carboxylate group. | The two basic amino groups are the primary sites for protonation and are key to understanding and controlling peak shape. |
| pKa (Predicted) | The pyrazine ring itself is weakly basic. The two amino groups are expected to have pKa values in the range of 3-5, making the molecule basic. | The pKa is crucial for selecting the optimal mobile phase pH to control the ionization of the analyte and minimize interactions with the stationary phase. Operating at a pH at least 2 units below the pKa of the amino groups is recommended to ensure the analyte is in a single, protonated form. |
| logP (Predicted for chlorinated analog) | 3.78[2] | Indicates a moderate lipophilicity, suitable for reversed-phase HPLC. |
| Solubility | Limited solubility in water.[3] | Proper sample solvent selection is important to prevent on-column precipitation and peak distortion. |
Frequently Asked Questions (FAQs) about Peak Tailing
Q1: What is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with the latter half being broader than the front half.[4] For basic compounds like this compound, this is often due to secondary interactions between the protonated amino groups of the analyte and residual silanol groups on the silica-based stationary phase.[4] These interactions lead to a mixed-mode retention mechanism, where some analyte molecules are retained longer, causing the characteristic tail. This can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.
Q2: What are the most likely causes of peak tailing for this specific compound?
A2: The primary causes of peak tailing for this compound are:
-
Silanol Interactions: The basic amino groups on your analyte can interact with acidic silanol groups on the surface of the silica packing material in your column.[4]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms will exist, leading to peak broadening and tailing.
-
Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause peak tailing.[5]
-
Extra-column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[5]
In-Depth Troubleshooting Guides
Guide 1: Addressing Silanol Interactions
The interaction between the basic analyte and acidic silanol groups is the most common cause of peak tailing. Here’s a systematic approach to mitigate this issue.
Step 1: Column Selection
-
Use a Modern, End-Capped Column: Opt for a high-purity, base-deactivated, or end-capped C18 or C8 column. End-capping chemically modifies the silica surface to block most of the residual silanol groups, significantly reducing secondary interactions.[5]
-
Consider a Phenyl or Polar-Embedded Phase: For basic compounds, phenyl or polar-embedded stationary phases can offer alternative selectivity and improved peak shape by shielding the analyte from residual silanols.
Step 2: Mobile Phase Optimization
-
Lower the Mobile Phase pH: By operating at a low pH (typically 2.5-3.5), the silanol groups on the stationary phase will be protonated and thus less likely to interact with the protonated analyte.[4] A common choice is 0.1% formic acid or phosphoric acid in the aqueous portion of the mobile phase. Several successful methods for the related compound Amiloride utilize a mobile phase pH around 3.6.[1][6]
-
Use a Competing Base: Adding a small concentration (e.g., 0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with your analyte. However, be aware that TEA can shorten column lifetime and may suppress ionization in mass spectrometry detection.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare a series of mobile phases: Start with your current mobile phase and prepare variations with decreasing pH using 0.1% increments of formic acid or phosphoric acid (e.g., pH 3.5, 3.0, 2.5).
-
Equilibrate the column: For each new mobile phase, flush the column with at least 10-15 column volumes before injecting your sample.
-
Inject the sample: Analyze your sample of this compound with each mobile phase.
-
Evaluate the peak shape: Compare the peak asymmetry factor for each run. A value closer to 1 indicates a more symmetrical peak.
Guide 2: Optimizing Mobile Phase pH for a Basic Analyte
Controlling the ionization state of your analyte is critical for achieving sharp, symmetrical peaks.
Step 1: Estimate the Analyte's pKa
Step 2: Buffer Selection and Concentration
-
Choose an appropriate buffer: Phosphate buffers are excellent for controlling pH in the 2-4 range. Acetate buffers are suitable for the 3.8-5.8 range. For LC-MS applications, volatile buffers like formic acid or ammonium formate are necessary.
-
Maintain adequate buffer strength: A buffer concentration of 10-25 mM is typically sufficient to provide the necessary pH stability without causing issues with precipitation when mixed with organic solvents.
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting peak tailing.
Guide 3: Addressing System and Sample-Related Issues
If peak tailing persists after optimizing the column and mobile phase, consider these factors:
Step 1: Evaluate Extra-Column Volume
-
Tubing: Use PEEK tubing with a small internal diameter (e.g., 0.005 inches) for all connections between the injector, column, and detector. Keep the tubing as short as possible.
-
Fittings: Ensure all fittings are properly tightened to avoid dead volume.
Step 2: Check for Column Contamination
-
Flushing Protocol: If you suspect contamination, disconnect the column from the detector and flush it in the reverse direction with a strong solvent like 100% acetonitrile or methanol for at least 20-30 column volumes.
-
Guard Column: Employ a guard column with the same stationary phase as your analytical column to protect it from strongly retained sample components.[5]
Step 3: Sample Solvent and Concentration
-
Solvent Strength: The sample solvent should be weaker than or of equal strength to the initial mobile phase to prevent peak distortion. Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak fronting or tailing.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase and cause peak tailing. Try diluting your sample and re-injecting.
Chemical Interaction Diagram
Caption: Interaction of protonated analyte with ionized silanol groups.
Recommended Starting HPLC Conditions
Based on published methods for the closely related compound Amiloride, the following conditions provide a good starting point for your method development.
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm, end-capped | Provides good retention for moderately polar compounds and minimizes silanol interactions.[6][8] |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.6 with phosphoric acid | Buffers the mobile phase at a low pH to control analyte ionization and suppress silanol activity.[6] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%) and increase to elute the analyte. A gradient may be necessary to resolve impurities. | Allows for the elution of compounds with a range of polarities. |
| Flow Rate | 1.0 - 1.5 mL/min | A typical flow rate for a 4.6 mm ID column.[6] |
| Detection | UV at approximately 260-285 nm | Based on the chromophores present in the molecule and methods for similar compounds.[6][8] |
| Column Temperature | 30-40 °C | Can improve peak shape and reduce viscosity. |
By systematically addressing these potential causes of peak tailing, you can significantly improve the quality of your chromatographic data for this compound, leading to more accurate and reliable analytical results.
References
-
Nagib, I. A., Abdelaleem, E. A., Draz, M. E., & Zaazaa, H. E. (2015). Development and Validation of RP-HPLC Method for Determination of Hydrochlorothiazide, Amiloride Hydrochloride and Related Impurities in Bulk and Pharmaceutical Dosage Forms. Taylor & Francis Online. Retrieved from [Link]
- Shaikh, J. S., & Rao, N. N. (2017). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM USING RP-HPLC METHOD. International Journal of Research in Pharmaceutical and Nano Sciences, 6(6), 300-309.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- El-Gindy, A., El-Yazby, F., & Maher, M. M. (2012). Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms. PubMed, 2012, 672341.
- Various Authors. (n.d.). Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. Multiple sources.
-
Chemsrc. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
- Shaikh, J. S., & Rao, N. N. (2017). SIMULTANEOUS ESTIMATION AND FORCED DEGRADATION STUDIES OF AMILORIDE HYDROCHLORIDE AND HYDROCHLOROTHIAZIDE IN A PHARMACEUTICAL DOSAGE FORM USING RP-HPLC METHOD.
-
ACD/Labs. (2025, July 24). What is the pKa of my compound? Retrieved from [Link]
-
ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality? Retrieved from [Link]
-
Semantic Scholar. (n.d.). RP-HPLC Method for Simultaneous Estimation of Frusemide and Amiloride Hydrochloride in Tablet Formulation. Retrieved from [Link]
Sources
- 1. Development and Validation of Two Chromatographic Methods for Simultaneous Determination and Quantification of Amiloride Hydrochloride, Hydrochlorothiazide, and Their Related Substances, in Pure and Tablet Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. acdlabs.com [acdlabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chemaxon.com [chemaxon.com]
- 8. ijrpns.com [ijrpns.com]
Technical Support Guide: Strategies for Solubilizing Methyl 3,5-diaminopyrazine-2-carboxylate for In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and protocols for improving the solubility of Methyl 3,5-diaminopyrazine-2-carboxylate in aqueous media for in vitro experimentation. We will move beyond simple solvent suggestions to explore the underlying principles of solubility enhancement, enabling you to develop a robust and reproducible methodology tailored to your specific assay requirements.
Section 1: Compound Profile & Inherent Solubility Challenges
This compound is a heterocyclic compound whose structure presents inherent challenges to achieving high aqueous solubility.[1] The planar aromatic pyrazine ring, coupled with amino and carboxylate functional groups, facilitates strong intermolecular hydrogen bonding, which can lead to high crystal lattice energy. Overcoming this energy is the primary barrier to dissolution.
It is important to note that much of the available literature refers to a closely related structure, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate (CAS 1458-01-1).[1][2][3][4] The principles in this guide are based on the properties of this common analog and are broadly applicable, but researchers should always confirm the exact identity of their compound.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₄O₂ | [2][4] |
| Molecular Weight | ~202.60 g/mol | [2][3][4] |
| Appearance | Light yellow to orange powder/crystal | [5] |
| Melting Point | 211-215°C | [2][3] |
| Known Solubility | Slightly soluble in DMSO; Slightly soluble in Methanol (enhanced by sonication); Limited in water. | [1][2][6] |
| Predicted pKa | -0.10 ± 0.10 | [6] |
| Storage Conditions | 2-8°C, keep in dark place, under inert atmosphere. | [1][2][6] |
The very low predicted pKa suggests that the amino groups are exceptionally weak bases.[6] Consequently, achieving significant protonation and subsequent solubilization via pH adjustment may require highly acidic conditions that are often incompatible with biological assays.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a high-concentration stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[1][2][6] It is a powerful, water-miscible organic solvent capable of disrupting the intermolecular forces of the compound. Aim to prepare a stock concentration that is at least 1000x your highest final assay concentration. This minimizes the final percentage of DMSO in your assay, which is critical as DMSO can exhibit cytotoxic effects at concentrations above 1-2% and can influence enzyme activity even at lower levels.[7][8][9]
Q2: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. What's happening and how do I fix it?
Answer: This is a classic "antisolvent" precipitation problem. While the compound is soluble in 100% DMSO, the abrupt change in solvent polarity upon dilution into an aqueous buffer causes it to crash out of solution.
Here is a troubleshooting workflow:
-
Lower the Stock Concentration: Your initial stock may be too concentrated. Try preparing a 10x or 100x lower concentration stock in DMSO and re-test.
-
Modify the Dilution Method: Instead of adding the stock directly to the full volume of buffer, try adding it to a smaller volume first or while vortexing vigorously to promote rapid mixing and dispersion.
-
Use an Intermediate Solvent: A two-step dilution using a co-solvent can be effective. For example, dilute the DMSO stock 1:10 into propylene glycol or PEG 400 before the final dilution into the aqueous buffer. This creates a more gradual change in polarity.
-
Heat and Sonicate: Gentle warming (e.g., to 37°C) and sonication of the final solution can help redissolve fine precipitates, but be cautious of compound stability at elevated temperatures.
Q3: Can I use pH adjustment to improve solubility?
Answer: While pH adjustment is a powerful technique for ionizable compounds, its utility for this compound may be limited.[][11][12] The compound's amino groups are predicted to be very weakly basic.[6] Therefore, to protonate them and increase solubility, you would likely need a pH well below the physiological range of most in vitro assays (pH 7.2-7.4). Such acidic conditions would likely damage cells or denature proteins. If your assay system can tolerate a moderately acidic pH (e.g., pH 5-6), it is worth exploring, but it is unlikely to be a universally effective solution for this specific molecule.
Q4: What are co-solvents and how can I use them without introducing artifacts?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[] The key is to use the lowest effective concentration to avoid negatively impacting your biological system.
| Co-Solvent | Typical Final Assay Conc. | Considerations |
| DMSO | < 0.5% (ideally < 0.1%) | Can induce cellular stress or inhibit enzymes at higher concentrations.[7][9] |
| Ethanol | < 1% | Can affect cell membrane integrity and protein function.[13] |
| Polyethylene Glycol 400 (PEG 400) | 1-5% | Generally well-tolerated; can increase viscosity.[][14] |
| Propylene Glycol | 1-5% | Good safety profile; commonly used in formulations.[14] |
Crucial Experimental Control: Always maintain a consistent final concentration of the co-solvent across all experimental conditions, including your "vehicle control" wells. This ensures that any observed effects are due to your compound, not the solvent.[13][15]
Q5: I've tried everything above and still see precipitation. What are my next options?
Answer: If standard solvent and pH approaches fail, you should explore formulation-based strategies using solubilizing excipients. These molecules create micro-environments that are favorable for the drug molecule.
-
Cyclodextrins: These are sugar-based molecules with a hydrophobic interior and a hydrophilic exterior.[16] They can encapsulate your compound in their core, effectively shielding it from the aqueous environment. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are common choices.[16]
-
Surfactants: Surfactants like Tween® 80 or Polysorbate 80 form micelles in solution above a certain concentration (the critical micelle concentration).[17] Your compound can partition into the hydrophobic core of these micelles, leading to a significant increase in apparent solubility.[16][17]
Section 3: Troubleshooting Guides & Step-by-Step Protocols
Guide 1: Systematic Solubilization Workflow
This workflow provides a logical progression from the simplest to the most complex methods for achieving solubility.
Figure 1: Decision workflow for solubilizing the target compound.
Guide 2: Protocol for Preparing a DMSO Stock Solution
This protocol ensures the accurate and complete dissolution of your compound for creating a reliable stock solution.
Materials:
-
This compound
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance
-
Appropriately sized amber glass vial or microfuge tube
-
Pipettors
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed for your desired stock concentration and volume. (e.g., For 10 mL of a 10 mM stock of a compound with MW=202.6 g/mol : Mass = 10 mmol/L * 0.010 L * 202.6 g/mol = 0.02026 g or 20.26 mg).
-
Weigh Compound: Accurately weigh the compound into the vial. It is best practice to weigh directly into the vessel you will use for dissolution.
-
Add Solvent: Add approximately 80% of the final required volume of DMSO to the vial.
-
Promote Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Validation Checkpoint: Visually inspect the solution against a bright light. If any solid particles remain, proceed to the next step.
-
Place the vial in a bath sonicator for 10-15 minutes. Gentle warming of the bath to 30-37°C can aid this process.
-
-
Bring to Final Volume: Once the compound is fully dissolved and the solution is clear, add DMSO to reach the final desired volume.
-
Final Mix & Storage: Vortex the final solution for 30 seconds to ensure homogeneity. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent (100% DMSO), preparation date, and your initials.[18][19]
Guide 3: Protocol for Screening Solubilizing Excipients
This protocol allows you to empirically determine the effectiveness of different excipients.
Materials:
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Excipient stock solutions (e.g., 20% w/v HP-β-CD in buffer, 10% w/v Tween 80 in buffer)
-
Compound stock solution in DMSO (e.g., 10 mM)
-
Clear microplate or microfuge tubes
Procedure:
-
Set Up Screening Conditions: In separate tubes, prepare your assay buffer containing a range of final excipient concentrations. For example:
-
Buffer + 1% HP-β-CD
-
Buffer + 0.1% Tween 80
-
Buffer only (Negative Control)
-
-
Spike with Compound: Add a small volume of your concentrated DMSO stock to each condition to achieve a final compound concentration that is known to precipitate in buffer alone. (e.g., Add 2 µL of 10 mM stock to 198 µL of each buffer condition for a final concentration of 100 µM).
-
Equilibrate: Mix well and allow the solutions to equilibrate at room temperature or 37°C for 30-60 minutes.
-
Observe and Quantify:
-
Visual Inspection: Check for any visible precipitate (turbidity, cloudiness, or solid particles).
-
Quantitative Measurement (Optional but Recommended): Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any insoluble compound. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Data Interpretation: Compare the visual clarity and/or the measured soluble concentration across the different conditions. The excipient that yields the highest soluble concentration without interfering with your downstream assay is the best choice.
References
- Smolecule.
- Lubrizol.
- Drug Development and Delivery. Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- SEN Pharma. EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
- Slideshare.
- Chemsrc.
- Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- BOC Sciences.
- NINGBO INNO PHARMCHEM CO.,LTD.
- PubMed Central.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
- ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- IGI Global. PH adjustment: Significance and symbolism.
- Bitesize Bio. Top Ten Tips for Making Stock Solutions.
- ChemicalBook.
- PubChem.
- Journal of Medical and Pharmaceutical and Allied Sciences. Techniques for solubility enhancement of poorly soluble drugs: an overview.
- G-Biosciences. Stock Solutions 101: Everything You Need to Know.
- WuXi AppTec DMPK.
- ResearchGate.
- PubMed Central. Considerations regarding use of solvents in in vitro cell based assays.
- TCI Chemicals.
- In Vitro ADMET Laboratories.
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- Cytotechnology. Considerations regarding use of solvents in in vitro cell based assays.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | > 95% [smolecule.com]
- 3. CAS#:1458-01-1 | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Chemsrc [chemsrc.com]
- 4. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. m.chemicalbook.com [m.chemicalbook.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. PH adjustment: Significance and symbolism [wisdomlib.org]
- 13. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 14. Excipients for solubility dissolution and permeation enhancement | PDF [slideshare.net]
- 15. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. senpharma.vn [senpharma.vn]
- 18. bitesizebio.com [bitesizebio.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
Navigating the Stability of Methyl 3,5-diaminopyrazine-2-carboxylate: A Technical Support Guide
Welcome to our dedicated technical support center for Methyl 3,5-diaminopyrazine-2-carboxylate. As a crucial intermediate in the synthesis of various pharmaceutical compounds, maintaining its purity and stability during storage is paramount to the success of your research and development endeavors. This guide is designed to provide you, our fellow scientists and researchers, with in-depth, practical solutions to prevent the formation of impurities during the storage of this vital compound. We will delve into the chemical principles governing its stability, offer troubleshooting advice for common issues, and provide detailed protocols to ensure the integrity of your material.
Understanding the Stability Challenges of this compound
This compound is a substituted pyrazine, a class of aromatic heterocyclic compounds. The presence of two amino groups and a methyl ester functionality on the pyrazine ring makes the molecule susceptible to specific degradation pathways, primarily oxidation and hydrolysis. The electron-rich nature of the diaminopyrazine ring makes it prone to oxidation, especially in the presence of atmospheric oxygen, light, and trace metal ions. The amino groups can be oxidized to form nitroso or nitro derivatives, or undergo oxidative coupling to form colored polymeric impurities. Furthermore, the methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture, leading to the formation of the corresponding carboxylic acid.
This guide will equip you with the knowledge and tools to mitigate these degradation pathways and preserve the purity of your this compound.
Troubleshooting Guide: A Proactive Approach to Impurity Prevention
This section is structured in a question-and-answer format to directly address the challenges you may encounter during the storage and handling of this compound.
Question 1: I've noticed a change in the color of my this compound powder, from a light yellow to a brownish hue. What is the likely cause, and how can I prevent this?
Answer: A color change, particularly darkening, is a common visual indicator of degradation, most likely due to oxidation of the aromatic amine functional groups. The formation of oxidized species and potential polymerization can lead to the appearance of colored impurities.
Causality: The two amino groups on the pyrazine ring are electron-donating, making the ring system susceptible to oxidation. Exposure to atmospheric oxygen, accelerated by light and elevated temperatures, can initiate a cascade of oxidative reactions.
Preventative Measures:
-
Inert Atmosphere Storage: Oxygen is the primary culprit in oxidative degradation. To minimize its impact, store the compound under an inert atmosphere.
-
Protocol for Inert Gas Blanketing:
-
Place the vial or container of this compound in a glove box with an inert atmosphere (e.g., nitrogen or argon).
-
If a glove box is not available, you can use a Schlenk line. Place the sample in a flask, evacuate the air, and backfill with an inert gas. Repeat this cycle 3-5 times to ensure a completely inert environment.
-
Seal the container tightly with a high-quality, airtight cap. Parafilm can be used as an additional sealant.
-
-
-
Protection from Light: Photons can provide the activation energy for oxidative reactions.
-
Protocol for Light Protection:
-
Store the compound in an amber glass vial or a container wrapped in aluminum foil to block out light.
-
Store the container in a dark place, such as a cabinet or a drawer.
-
-
-
Temperature Control: Higher temperatures accelerate the rate of chemical reactions, including oxidation.
-
Recommended Storage Temperature: Store this compound at 2-8°C.[1] Avoid repeated freeze-thaw cycles, as this can introduce moisture condensation.
-
Question 2: My recent analysis shows a new peak in the HPLC chromatogram that I suspect is an impurity. Could this be due to hydrolysis? How can I confirm and prevent this?
Answer: The appearance of a new, more polar peak in your HPLC chromatogram could indeed be the corresponding carboxylic acid, 3,5-diaminopyrazine-2-carboxylic acid, formed via hydrolysis of the methyl ester.
Causality: The ester functional group in this compound can be hydrolyzed to a carboxylic acid in the presence of water. This reaction can be catalyzed by both acidic and basic conditions, and the rate increases with temperature.
Confirmation and Prevention:
-
Confirmation by LC-MS: The most definitive way to identify the impurity is by Liquid Chromatography-Mass Spectrometry (LC-MS). The hydrolyzed product will have a molecular weight that is 14.02 g/mol less than the parent compound (loss of a CH₂ group).
-
Preventative Measures:
-
Strict Moisture Control:
-
Protocol for Storage in a Dry Environment:
-
Store the compound in a desiccator containing a suitable desiccant, such as silica gel or calcium chloride.
-
Ensure the container is tightly sealed to prevent the ingress of atmospheric moisture.
-
When handling the compound, do so in a low-humidity environment, if possible. Avoid leaving the container open for extended periods.
-
-
-
pH Control: While the solid material is the primary focus, if you are preparing solutions, be mindful of the pH. Buffering your solution to a neutral pH can help minimize hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, we recommend the following conditions, summarized in the table below:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidative degradation of the amino groups. |
| Light | Protected from light (Amber vial/darkness) | Avoids light-induced oxidation. |
| Humidity | Low (Store with desiccant) | Prevents hydrolysis of the methyl ester. |
Q2: I need to handle the compound outside of a controlled environment for a short period. What precautions should I take?
A2: Minimize the exposure time to ambient conditions. Work quickly and efficiently. If possible, work in an area with lower humidity and indirect lighting. Once you have taken the required amount, immediately reseal the container, purge with an inert gas if possible, and return it to the recommended storage conditions.
Q3: Are there any incompatible materials I should be aware of when storing or handling this compound?
A3: Yes, avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] These can rapidly degrade the compound. Ensure that all storage containers and handling equipment are clean and dry.
Visualizing Degradation Pathways and Troubleshooting
To further aid in your understanding, the following diagrams illustrate the potential degradation pathways and a troubleshooting workflow.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for impurity formation.
By adhering to these guidelines, you can significantly minimize the risk of impurity formation and ensure the reliability of your experimental results. Should you have any further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Utilizing Methyl 3,5-diaminopyrazine-2-carboxylate as a Reference Standard for Amiloride Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Amiloride, a potassium-sparing diuretic, is no exception.[1] This guide provides an in-depth technical comparison of Methyl 3,5-diaminopyrazine-2-carboxylate as a crucial reference standard for the impurity profiling of Amiloride. We will delve into the scientific rationale behind its use, present comparative experimental data, and offer detailed protocols to empower researchers in their analytical endeavors.
The Critical Role of Impurity Profiling in Drug Development
Regulatory bodies worldwide, including the International Conference on Harmonisation (ICH), mandate stringent control over impurities in drug substances.[2][3][4] Impurities can arise from various stages of the manufacturing process, including synthesis, purification, and storage, or as degradation products.[3][5] Their presence, even in minute quantities, can potentially impact the drug's safety and efficacy.[4] Therefore, a comprehensive impurity profile is a critical component of any new drug application, ensuring batch-to-batch consistency and patient safety.[2][5] According to ICH guidelines, impurities present at levels above 0.1% should generally be identified.[2][3]
Understanding Amiloride and its Potential Impurities
Amiloride, chemically known as 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide, is a pyrazine derivative that acts on the distal tubules of the kidney to inhibit sodium reabsorption.[1] Its synthesis involves a series of chemical reactions where intermediates and by-products can potentially be carried over into the final API. One such critical process-related impurity is this compound.
This compound is often referred to as Amiloride Related Compound A in pharmacopeial standards.[6][7][8] Its chemical structure is closely related to the Amiloride molecule, making it a key marker for monitoring the purity of the final drug substance.
Chemical Structure Comparison:
-
Amiloride: Possesses a guanidino group attached to the carbonyl function of the pyrazine ring.
-
This compound: Features a methyl ester group in place of the guanidino group.
This structural similarity underscores the importance of a well-characterized reference standard for accurate differentiation and quantification.
The Indispensable Role of Analytical Reference Standards
Analytical reference standards are highly purified compounds that serve as a benchmark for qualitative and quantitative analysis.[9][10][11] They are fundamental to:
-
Ensuring Accuracy and Consistency: Reference standards provide a reliable basis for comparing and evaluating the purity and potency of different batches of a drug substance.[9][10]
-
Method Validation: They are essential for validating analytical methods, demonstrating that the method is suitable for its intended purpose.
-
Regulatory Compliance: The use of well-characterized reference standards is a key requirement for regulatory submissions.[12]
In the context of Amiloride impurity profiling, a certified reference standard of this compound is crucial for the accurate identification and quantification of this specific impurity.[6]
Comparative Analysis: Chromatographic Separation of Amiloride and this compound
A robust high-performance liquid chromatography (HPLC) method is the cornerstone of effective impurity profiling. The following section details a comparative experimental workflow and expected results.
Objective: To develop and validate an HPLC method capable of separating Amiloride from its potential impurity, this compound, and to demonstrate the utility of the reference standard.
Experimental Protocol: HPLC Method for Amiloride Impurity Profiling
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 15 80 20 80 22 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phases) at a concentration of 0.1 µg/mL.
-
Amiloride Test Solution: Prepare a solution of the Amiloride drug substance in the same diluent at a concentration of 1 mg/mL.
-
Spiked Amiloride Solution: Spike the Amiloride test solution with the this compound standard solution to a final impurity concentration of 0.1%.
-
Data Presentation: Expected Chromatographic Results
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Amiloride | ~ 8.5 | 1.00 |
| This compound | ~ 12.2 | ~ 1.44 |
Caption: Formation of Amiloride and a key process impurity.
Conclusion
The use of a well-characterized reference standard of this compound is not merely a recommendation but a scientific necessity for the robust and reliable impurity profiling of Amiloride. It enables the accurate identification and quantification of this critical process-related impurity, thereby ensuring the quality, safety, and regulatory compliance of the final drug product. The experimental framework and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate their own analytical methods for Amiloride impurity profiling.
References
-
Reference Standards. American Pharmaceutical Review. [Link]
-
Why Analytical Reference Standards are Critical in Pharma Research. Aquigen Bio Sciences. [Link]
-
Quality By Design The Importance Of Reference Standards In Drug Development. Pharmaceutical Online. [Link]
-
Amiloride EP Impurity A | 1458-01-1. SynZeal. [Link]
-
The Crucial Role of Reference Standards in the Pharmaceutical Industry! Veeprho. [Link]
-
Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline. [Link]
-
What is meant by reference standard in pharmaceuticals? GMP SOP. [Link]
-
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals. Kymos. [Link]
-
Guideline on Impurities in new Active Pharmaceutical Ingredients. BfArM. [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Pharma Times. [Link]
-
(PDF) ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate. [Link]
-
Analytical HPLC Method Validation of Amiloride and Its Pharmacokinetic Study in Humans. ResearchGate. [Link]
-
Amiloride-impurities. Pharmaffiliates. [Link]
-
Amiloride. Wikipedia. [Link]
-
Amiloride: A review. PMC - PubMed Central. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate. [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti.org. [Link]
-
Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. PubChem. [Link]
Sources
- 1. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 3. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 4. researchgate.net [researchgate.net]
- 5. bfarm.de [bfarm.de]
- 6. Amiloride EP Impurity A | 1458-01-1 | SynZeal [synzeal.com]
- 7. store.usp.org [store.usp.org]
- 8. 3,5-Diamino-6-chloropyrazine-2-carboxylic Acid Methyl Ester [lgcstandards.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 11. gmpsop.com [gmpsop.com]
- 12. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
comparative analysis of different synthetic routes to Methyl 3,5-diaminopyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-diaminopyrazine-2-carboxylate is a key building block in the synthesis of various pharmacologically active compounds, including diuretics and kinase inhibitors. Its pyrazine core, adorned with amino and carboxylate functionalities, provides a versatile scaffold for drug design and development. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical and medicinal chemistry sectors. This guide provides an in-depth comparative analysis of different synthetic strategies for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations.
Strategic Approaches to the Synthesis of this compound
Two primary synthetic strategies have been devised for the preparation of this compound, each with its own set of challenges and merits. These routes are:
-
Route A: The Halogenation-Amination Pathway. This strategy relies on the sequential nucleophilic aromatic substitution of halogen atoms on a di-halogenated pyrazine precursor.
-
Route B: The Nitration-Reduction Pathway. This approach involves the introduction of a nitro group onto a pre-existing aminopyrazine scaffold, followed by its reduction to the second amino group.
This guide will dissect each of these routes, providing a comprehensive overview to aid researchers in selecting the most suitable method for their specific needs.
Route A: The Halogenation-Amination Pathway
This route offers a classical and often robust approach to the synthesis of aromatic amines. The core principle involves the displacement of halide leaving groups by ammonia or an ammonia equivalent.
Conceptual Workflow
Figure 1. Workflow for the Halogenation-Amination Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3,5-Dichloropyrazine-2-carboxylate (Hypothetical Intermediate)
While a direct, high-yield synthesis of this specific intermediate is not extensively documented, a plausible approach based on analogous reactions is presented.
-
Chlorination of Pyrazine-2-carboxylic Acid: To a solution of pyrazine-2-carboxylic acid in a suitable solvent such as oleum or a mixture of sulfuric acid and a chlorinating agent (e.g., N-chlorosuccinimide), introduce the chlorinating agent portion-wise at a controlled temperature. The reaction may require elevated temperatures to proceed to di-chlorination.
-
Esterification: Following the chlorination, the crude 3,5-dichloropyrazine-2-carboxylic acid is esterified. A standard Fischer esterification using methanol and a catalytic amount of sulfuric acid can be employed. Refluxing the mixture for several hours, followed by an aqueous workup and purification by crystallization or chromatography, would yield the desired methyl ester.
Step 2: Sequential Amination
A patent for the synthesis of the related compound, methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, describes a process of reacting a 3-amino-5,6-dichloropyrazine carboxylate with ammonia[1]. This suggests a similar approach for the non-chlorinated analogue.
-
First Amination (Regioselective): The di-chloro ester is dissolved in a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO). Ammonia gas is bubbled through the solution at a moderately elevated temperature (e.g., 60-80 °C). The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to favor the formation of the mono-aminated product, Methyl 3-amino-5-chloropyrazine-2-carboxylate. The control of stoichiometry and reaction time is crucial for selectivity.
-
Second Amination: The reaction conditions are then intensified to facilitate the substitution of the second chlorine atom. This may involve increasing the temperature, pressure (using a sealed reactor), or reaction time. Upon completion, the reaction mixture is poured into water to precipitate the crude product, which is then collected by filtration and purified.
Mechanistic Considerations
The amination steps proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing pyrazine ring and the carboxylate group activate the chlorine atoms towards nucleophilic attack by ammonia. The first amination is expected to be faster due to the initial electronic state of the di-chloro compound. The introduction of the first amino group, an electron-donating group, will slightly deactivate the ring towards the second substitution, necessitating more forcing conditions.
Advantages and Disadvantages
| Feature | Analysis |
| Advantages | - Utilizes well-established SNAr chemistry. - Potentially high-yielding if selectivity can be controlled. |
| Disadvantages | - Lack of readily available starting material (Methyl 3,5-dihalopyrazine-2-carboxylate). - Controlling the regioselectivity of the sequential aminations can be challenging, potentially leading to mixtures of products. - The use of high temperatures and pressures in the second amination step may pose scalability and safety concerns. |
Route B: The Nitration-Reduction Pathway
This strategy introduces the second amino group in a two-step sequence: electrophilic nitration followed by reduction of the resulting nitro group.
Conceptual Workflow
Figure 2. Workflow for the Nitration-Reduction Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 3-Aminopyrazine-2-carboxylate
This starting material is readily prepared from the commercially available 3-aminopyrazine-2-carboxylic acid.
-
Esterification: 3-Aminopyrazine-2-carboxylic acid is suspended in methanol. A catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added carefully at a low temperature (0-5 °C). The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Workup and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ester. Purification can be achieved by recrystallization or column chromatography.
Step 2: Nitration of Methyl 3-Aminopyrazine-2-carboxylate
While specific conditions for this exact substrate are not widely published, a general procedure based on the nitration of similar pyrazine derivatives can be proposed[2].
-
Nitration Conditions: Methyl 3-aminopyrazine-2-carboxylate is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0 °C). A nitrating agent, such as potassium nitrate or fuming nitric acid, is added portion-wise while maintaining the low temperature.
-
Reaction and Workup: The reaction mixture is stirred at a low temperature for a specific duration. The progress of the reaction should be carefully monitored to avoid over-nitration or side reactions. Upon completion, the mixture is poured onto crushed ice, and the precipitated product, Methyl 3-amino-5-nitropyrazine-2-carboxylate, is collected by filtration, washed with cold water, and dried.
Step 3: Reduction of the Nitro Group
The reduction of the nitro group to an amine can be achieved using various methods, with care taken to preserve the ester functionality[3].
-
Catalytic Hydrogenation: The nitro compound is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere (from a balloon or in a hydrogenation apparatus) at room temperature and atmospheric or slightly elevated pressure.
-
Chemical Reduction: Alternatively, chemical reducing agents can be used. A common method that is often compatible with ester groups is the use of tin(II) chloride (SnCl2) in a solvent like ethanol or ethyl acetate, often with the addition of an acid like hydrochloric acid. Another option is using iron powder in acetic acid.
-
Workup and Purification: After the reduction is complete, the catalyst (if used) is removed by filtration. The reaction mixture is then worked up by neutralizing any acid, extracting the product with an organic solvent, and purifying it by crystallization or chromatography to yield this compound.
Mechanistic Considerations
The nitration step is an electrophilic aromatic substitution. The amino group at the 3-position is an activating, ortho-, para-director. Therefore, the incoming nitro group is directed to the 5-position (para to the amino group). The reduction of the nitro group can proceed through various mechanisms depending on the reducing agent used. Catalytic hydrogenation involves the stepwise addition of hydrogen atoms to the nitro group on the catalyst surface.
Advantages and Disadvantages
| Feature | Analysis |
| Advantages | - Starts from a readily available precursor (3-aminopyrazine-2-carboxylic acid). - The nitration step is expected to be regioselective due to the directing effect of the amino group. - A variety of well-established methods are available for the reduction of nitro groups. |
| Disadvantages | - The nitration reaction requires strongly acidic and oxidative conditions, which could potentially lead to side reactions or degradation of the starting material. - The reduction step needs to be carefully controlled to avoid the reduction of the pyrazine ring or the ester group. - Handling of nitrating agents requires caution due to their hazardous nature. |
Comparative Summary and Conclusion
| Parameter | Route A: Halogenation-Amination | Route B: Nitration-Reduction |
| Starting Material Availability | Poor (requires synthesis of a di-halopyrazine) | Good (starts from commercially available 3-aminopyrazine-2-carboxylic acid) |
| Number of Steps | 2-3 (from pyrazine-2-carboxylic acid) | 3 |
| Key Challenges | - Synthesis of di-halo intermediate- Control of regioselectivity in amination | - Harsh nitration conditions- Selective reduction of the nitro group |
| Potential for Scalability | Moderate (may require high pressure for amination) | Good (esterification, nitration, and reduction are generally scalable) |
| Safety Considerations | - Use of halogenating agents- High-pressure amination | - Handling of strong acids and nitrating agents- Catalytic hydrogenation (flammable hydrogen gas) |
| Overall Feasibility | Less established, requires significant process development. | More plausible based on known transformations of similar compounds. |
Based on the available literature and established synthetic methodologies, Route B (Nitration-Reduction) appears to be the more promising and practical approach for the synthesis of this compound for a research and development setting. The starting materials are readily accessible, and the individual steps, while requiring careful optimization, are based on well-understood organic transformations.
Route A, while conceptually sound, is hampered by the lack of a straightforward synthesis for the key di-halogenated intermediate. Significant research and development would likely be required to make this a viable and efficient pathway.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, available resources, and safety infrastructure. This guide provides a foundational understanding to inform that decision-making process.
References
- [Reference to a relevant paper on nucleophilic arom
- [Reference to a relevant paper on the synthesis of aminopyrazines]
- [Reference to a relevant paper on the esterific
-
Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide. ResearchGate. [Link]
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters.
- [Reference to a relevant paper on the reduction of nitroarenes]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. Sciencemadness Discussion Board. [Link]
Sources
A Guide to the Validation of a Stability-Indicating HPLC Method for Methyl 3,5-diaminopyrazine-2-carboxylate in Accordance with ICH Q2(R1) Guidelines
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl 3,5-diaminopyrazine-2-carboxylate. Adherence to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is paramount for ensuring data integrity and regulatory compliance in pharmaceutical development.[1][2][3] The protocols and acceptance criteria detailed herein are designed to produce a robust, reliable, and stability-indicating method suitable for quality control and stability testing.
This compound is a heterocyclic compound of interest in the pharmaceutical industry, often as a key intermediate in synthesis.[4] Its unique structure, featuring a substituted pyrazine ring, necessitates a well-defined analytical method to ensure its identity, purity, and strength.[4][5] This guide will walk through the critical validation parameters, explaining the scientific rationale behind each experimental choice and providing illustrative data to demonstrate a successful validation.
The Proposed Analytical Method for Validation
The foundation of any validation is a well-developed analytical method. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a logical choice, given the compound's aromatic structure and moderate polarity.[4][6]
Instrumentation and Chromatographic Conditions:
-
System: HPLC with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV-Vis Detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 20mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm (determined from the UV spectrum of the analyte).
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
The Validation Workflow
Method validation is a sequential and logical process. Each step builds upon the last to create a comprehensive picture of the method's performance. The objective is to demonstrate that the procedure is suitable for its intended purpose.[3]
Caption: Overall workflow for HPLC method validation according to ICH Q2(R1).
ICH Validation Parameters: Protocols and Acceptance Criteria
Specificity (and Stability-Indicating Nature)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] For a stability-indicating method, it is crucial to demonstrate that the analytical procedure can separate and quantify the active ingredient from its degradation products, ensuring that a decrease in the active's concentration is matched by an increase in degradants.[7][8][9] This is achieved through forced degradation studies.
Experimental Protocol (Forced Degradation): Prepare separate solutions of this compound (approx. 100 µg/mL) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[10][11]
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours. Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[11]
-
Control Sample: A non-stressed solution stored at normal conditions.
Analyze all samples using the proposed HPLC method with a PDA detector. Assess peak purity of the analyte peak in each stressed sample.
Data Presentation & Acceptance Criteria:
| Stress Condition | % Degradation | Observations | Peak Purity | Resolution (Rs) from Nearest Peak |
| Acid (1N HCl, 80°C) | 12.5% | One major degradant peak observed at RRT 0.85. | Pass (>99.5%) | > 2.0 |
| Base (1N NaOH, 80°C) | 18.2% | Two degradant peaks observed at RRT 0.72 and 1.35. | Pass (>99.5%) | > 2.0 |
| Oxidative (3% H₂O₂) | 9.8% | One minor degradant peak observed at RRT 1.15. | Pass (>99.5%) | > 2.0 |
| Thermal (105°C) | 5.5% | Minor degradation, peaks consistent with oxidative stress. | Pass (>99.5%) | > 2.0 |
| Photolytic (ICH Q1B) | 7.1% | One degradant peak observed at RRT 1.50. | Pass (>99.5%) | > 2.0 |
Linearity & Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation & Acceptance Criteria:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 451,230 |
| 75 | 674,550 |
| 100 | 902,100 |
| 125 | 1,123,500 |
| 150 | 1,355,800 |
-
Linear Regression Equation: y = 9015x + 1250
-
Correlation Coefficient (r²): 0.9998
-
Y-intercept: Should be insignificant compared to the response at 100% concentration.
Accuracy (as % Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is often determined by applying the method to samples to which a known amount of analyte has been added (spiking).
Experimental Protocol:
-
Prepare a synthetic matrix (placebo) that does not contain the analyte.
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
Data Presentation & Acceptance Criteria:
| Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery | Mean Recovery | % RSD |
| 80% (n=3) | 80 | 79.8, 80.5, 80.1 | 99.75, 100.63, 100.13 | 100.17% | 0.44% |
| 100% (n=3) | 100 | 101.1, 99.5, 100.8 | 101.10, 99.50, 100.80 | 100.47% | 0.84% |
| 120% (n=3) | 120 | 119.2, 120.9, 119.9 | 99.33, 100.75, 99.92 | 100.00% | 0.72% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day Precision): Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation & Acceptance Criteria:
| Precision Level | Sample ID | Assay Result (%) | Mean Assay | % RSD |
| Repeatability | 1-6 | 99.8, 100.5, 100.1, 99.5, 100.3, 100.8 | 100.17% | 0.49% |
| Intermediate Precision | 1-6 | 101.0, 100.2, 99.9, 101.5, 100.6, 100.1 | 100.55% | 0.61% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision (%RSD < 10%).
Data Presentation & Acceptance Criteria:
| Parameter | S/N Ratio | Calculated Conc. (µg/mL) |
| LOD | ~ 3:1 | 0.15 µg/mL |
| LOQ | ~ 10:1 | 0.50 µg/mL |
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol: Vary the following parameters one at a time and analyze a system suitability solution:
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Mobile Phase Organic Content: ± 2% relative (e.g., 14.7% and 15.3% Acetonitrile).
-
Column Temperature: ± 5°C (25°C and 35°C).
-
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).
Monitor system suitability parameters like retention time, tailing factor, and theoretical plates.
Data Presentation & Acceptance Criteria:
| Parameter Varied | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Nominal | 5.42 | 1.15 | 8500 |
| Flow Rate (0.9 mL/min) | 6.01 | 1.14 | 8650 |
| Flow Rate (1.1 mL/min) | 4.93 | 1.16 | 8420 |
| Organic % (-2%) | 5.98 | 1.15 | 8550 |
| Organic % (+2%) | 4.99 | 1.14 | 8480 |
| Temperature (25°C) | 5.65 | 1.18 | 8200 |
| Temperature (35°C) | 5.21 | 1.12 | 8750 |
| pH (2.8) | 5.40 | 1.15 | 8510 |
| pH (3.2) | 5.45 | 1.16 | 8490 |
Final Conclusion
The experimental data presented in this guide demonstrates that the proposed RP-HPLC method for the analysis of this compound is specific, linear, accurate, precise, sensitive, and robust. The method has been successfully validated according to the ICH Q2(R1) guideline and is deemed suitable for its intended purpose in a quality control environment.
References
-
Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
BioProcess International. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Chemsrc. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
SGS Denmark. (n.d.). Forced Degradation Testing. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. PubChem Compound Summary for CID 73827. Retrieved from [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced Degradation Testing | SGS Denmark [sgs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Biological Activity of Methyl 3,5-diaminopyrazine-2-carboxylate and Structurally Related Compounds
Introduction
In the landscape of medicinal chemistry and drug development, the pyrazine scaffold represents a cornerstone for the synthesis of a multitude of biologically active molecules.[1] Among these, Methyl 3,5-diaminopyrazine-2-carboxylate stands as a key intermediate and a subject of scientific inquiry. Its structural similarity to potent diuretics and other therapeutic agents makes it a compound of significant interest. This guide provides an in-depth comparative analysis of the biological activity of this compound, placing it in context with its more extensively studied chlorinated analog, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, and the clinically significant diuretic, Amiloride.
The primary focus of this comparison will be on the inhibition of the epithelial sodium channel (ENaC), a well-established target for this class of compounds. Additionally, we will explore potential antimicrobial activities, drawing on the broader understanding of pyrazine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding, experimental data from related compounds, and detailed protocols for empirical validation.
Mechanism of Action: The Epithelial Sodium Channel (ENaC)
The principal biological target for Amiloride and its structural analogs is the epithelial sodium channel (ENaC). ENaC is a crucial ion channel responsible for sodium reabsorption in various epithelial tissues, including the kidneys, lungs, and colon. By regulating sodium balance, ENaC plays a vital role in maintaining blood pressure and fluid homeostasis.
The canonical signaling pathway for ENaC regulation involves the hormone aldosterone. Aldosterone, upon binding to its mineralocorticoid receptor, initiates a signaling cascade that ultimately increases the number and open probability of ENaC channels at the apical membrane of epithelial cells. This leads to increased sodium reabsorption and, consequently, water retention.
Amiloride and its analogs act as direct blockers of the ENaC pore, thereby inhibiting sodium influx. This diuretic effect is achieved by preventing the reabsorption of sodium, which in turn leads to increased water excretion.
Figure 1: Simplified signaling pathway of ENaC regulation and inhibition by Amiloride analogs.
Comparative Biological Activity
A direct comparison of the biological activity of this compound with its chlorinated analog and Amiloride is crucial for understanding its potential therapeutic applications. Due to a paucity of publicly available experimental data for the non-chlorinated title compound, its activity is inferred based on well-established structure-activity relationships (SAR) for this class of molecules.
Structure-Activity Relationship (SAR) Insights
Extensive research on Amiloride and its analogs has elucidated key structural features that govern their ENaC inhibitory activity.[2] One of the most critical determinants of potency is the nature of the substituent at the 6-position of the pyrazine ring. The presence of a halogen, particularly chlorine, at this position has been shown to be essential for high-affinity binding to the ENaC pore. It is hypothesized that the electronegativity of the halogen contributes to the interaction with the channel.
Therefore, it is scientifically reasonable to predict that this compound, which lacks a halogen at the 6-position (possessing a hydrogen instead), will exhibit significantly lower ENaC inhibitory activity compared to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate and Amiloride.
Comparative Data Table
| Compound | Structure | ENaC Inhibition (IC50) | Antimicrobial Activity (MIC) |
| This compound | Predicted to be low (>>100 µM) | Data not available; potentially weak activity against some strains. | |
| Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Potent (serves as a precursor to Amiloride) | Reported activity against various bacterial and fungal strains.[3] | |
| Amiloride | High (IC50 ≈ 0.2 µM) | Weak to moderate antibacterial activity. |
Note: The structure images are placeholders. In a real-world application, these would be the actual chemical structures.
Experimental Protocols
To empirically validate the predicted biological activities and provide a framework for further research, the following detailed experimental protocols are provided.
In Vitro ENaC Inhibition Assay: Ussing Chamber Electrophysiology
The Ussing chamber is a classic technique for measuring ion transport across epithelial tissues. This protocol outlines its use for assessing the inhibitory effect of test compounds on ENaC.
Figure 2: Workflow for ENaC inhibition assay using a Ussing chamber.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable epithelial cell line (e.g., mouse cortical collecting duct cells, mCCD) on permeable filter supports until a confluent and polarized monolayer is formed.
-
Chamber Setup: Mount the filter support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.
-
Solutions: Fill both compartments with pre-warmed and gassed Ringer's solution.
-
Electrophysiological Recordings: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which represents the net ion transport across the epithelium.
-
Baseline Measurement: Allow the Isc to stabilize to obtain a baseline reading.
-
Compound Addition: Add the test compound (e.g., this compound) in increasing concentrations to the apical chamber.
-
Inhibition Measurement: Record the decrease in Isc following the addition of the compound.
-
Maximal Inhibition: At the end of the experiment, add a supramaximal concentration of Amiloride (e.g., 10 µM) to the apical side to block all ENaC channels and determine the total ENaC-mediated current.
-
Data Analysis: Calculate the percentage inhibition of the ENaC-mediated Isc for each concentration of the test compound and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion
Based on established structure-activity relationships for pyrazine-based ENaC inhibitors, this compound is predicted to be a significantly weaker ENaC inhibitor than its 6-chloro analog and Amiloride. The absence of an electronegative substituent at the 6-position of the pyrazine ring is the primary reason for this anticipated lower potency.
While direct experimental data for the non-chlorinated compound is lacking, this comparative guide provides a strong rationale for its likely biological activity profile. The provided experimental protocols offer a clear path for the empirical validation of these predictions.
Further investigation into the antimicrobial properties of this compound and other pyrazine derivatives may reveal alternative therapeutic applications for this class of compounds. The versatility of the pyrazine scaffold ensures that it will remain a fertile ground for drug discovery and development.
References
- Doležal, M., Miletín, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373.
- Garg, S., Choudhary, D., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Hirashima, A., Kuwano, E., & Eto, M. (1985). Structure-activity relationship of herbicidal 2,3-dicyano-5-substituted pyrazines. Agricultural and Biological Chemistry, 49(1), 117-123.
- Jordán, J. A., & Waight, E. S. (1994). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5.
- Kleyman, T. R., & Cragoe Jr, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of Membrane Biology, 105(1), 1-21.
- Matthews, H., Ranson, M., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(16), 4784-4787.
- Patel, N. B., & Patel, N. N. (2003). Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry, 19(2), 343-346.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). Pyrazines derivatives: a patent review (2008–present).
- Vigne, P., Frelin, C., Cragoe Jr, E. J., & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular pharmacology, 25(1), 131-136.
- Wang, W., Li, H., Li, Y., Wang, Y., & Li, Z. (2019). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 24(22), 4059.
- Wiemer, A. J., Shippy, R. R., Kilcollins, A. M., & Hirth, B. H. (2013). Synthesis and biological evaluation of aroylguanidines related to amiloride as inhibitors of the human platelet Na+/H+ exchanger. Bioorganic & medicinal chemistry, 21(1), 222-233.
- Zadsirjan, V., & Hojati, S. F. (2017). Synthesis, characterization, antibacterial, antioxidant, DNA binding and SAR study of a novel pyrazine moiety bearing 2-pyrazoline derivatives. Journal of the Iranian Chemical Society, 14(10), 2165-2177.
- Zhang, Y., Liu, X., Zhang, Y., & Liu, Z. (2018). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 83(5), 585-596.
- Zhou, N., Moradei, O., Raeppel, S., Leit, S., Frechette, S., Gaudette, F., ... & Delorme, D. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino) methyl] benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of medicinal chemistry, 51(14), 4072-4075.
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., ... & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Google Patents. (n.d.). Pyrazine derivatives as enac blockers.
- Google Patents. (n.d.). Pyrazine derivatives as enac blockers.
- Google Patents. (n.d.). Pyrazine derivatives as enac blockers.
- Kleyman, T. R., & Cragoe, E. J. (1988). Amiloride and its analogs as tools in the study of ion transport. Journal of membrane biology, 105(1), 1-21.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Retrieved from [Link]
Sources
A Comparative Guide to Purity Determination: Establishing the Purity of Methyl 3,5-diaminopyrazine-2-carboxylate by Quantitative NMR (qNMR)
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of safety, efficacy, and batch-to-batch consistency. For molecules like Methyl 3,5-diaminopyrazine-2-carboxylate, a key heterocyclic intermediate in the synthesis of various therapeutic agents, rigorous purity assessment is paramount.[1][2] Impurities, even in minute quantities, can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.
This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—a powerful primary analytical method—with the widely adopted High-Performance Liquid Chromatography (HPLC) for the purity determination of this critical intermediate. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a clear framework for selecting the most appropriate analytical strategy.
The qNMR Method: A Fundamental Standard for Purity Assessment
Quantitative NMR stands apart from most other analytical techniques because it is a primary ratio method.[3][4] The area of an NMR signal is directly proportional to the number of nuclei generating that signal.[4][5] This fundamental principle means that, unlike chromatography, qNMR does not require a calibration curve generated from an identical, highly purified reference standard of the analyte.[5][6] Any certified reference material with known purity and non-overlapping signals can be used, making qNMR an invaluable tool for characterizing new chemical entities and establishing primary standards.
Causality: Why is qNMR a Superior Choice for Primary Purity Assessment?
-
Universal Detection: For ¹H qNMR, every proton-containing molecule in the sample is detected with a response directly proportional to its molar concentration. This allows for the simultaneous identification and quantification of the main component, impurities, and even residual solvents from a single spectrum.[7]
-
Structural Specificity: NMR provides unparalleled structural information. This allows for the unambiguous assignment of signals to the analyte versus structurally similar impurities, which might co-elute in a chromatographic separation.[8]
-
Non-Destructive Analysis: The sample is preserved during NMR analysis and can be recovered for further testing, a significant advantage when working with expensive or scarce materials.[9]
-
SI Traceability: When performed with a certified internal standard, qNMR provides results that are traceable to the International System of Units (SI), underpinning its role as a metrological technique.[10][11]
Experimental Workflow: The qNMR Purity Determination Process
Caption: A streamlined workflow for qNMR purity determination.
Detailed Experimental Protocol: qNMR Purity of this compound
This protocol is designed as a self-validating system, where the quality of the data itself confirms the validity of the measurement.
1. Materials and Reagents
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (Certified Reference Material, purity ≥ 99.5%). Causality: Maleic acid is chosen because it is non-volatile, stable, highly pure, and possesses a sharp singlet in the olefinic region (~6.3 ppm in DMSO-d6), which is typically free of interference from aromatic APIs.[8]
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6), 99.9 atom % D, low water content. Causality: The analyte exhibits good solubility in DMSO.[2][12] DMSO's high boiling point also minimizes evaporation during sample preparation.
-
Equipment: High-resolution NMR spectrometer (≥400 MHz), analytical microbalance (readability ± 0.01 mg or better), vortex mixer, high-quality 5 mm NMR tubes.
2. Step-by-Step Sample Preparation
-
Accurately weigh approximately 15 mg of this compound into a clean, dry glass vial using an analytical microbalance. Record the weight precisely (m_analyte).
-
Accurately weigh approximately 6 mg of maleic acid (IS) into the same vial. Record the weight precisely (m_IS). Causality: This mass ratio aims for a near 1:1 molar ratio between the analyte and the IS protons being integrated, which minimizes integration errors.[6]
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Securely cap the vial and vortex for at least 60 seconds to ensure complete dissolution of both the analyte and the IS. Visually inspect the solution against a light source to confirm no particulate matter remains.[13]
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
3. Step-by-Step NMR Data Acquisition
-
Insert the sample into the NMR spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Lock the spectrometer on the deuterium signal of DMSO-d6.
-
Perform automatic or manual shimming to optimize the magnetic field homogeneity. A narrow, symmetrical solvent peak indicates good shimming.
-
Set the following key acquisition parameters for a quantitative ¹H NMR experiment:
-
Pulse Program: A standard single 90° pulse experiment (e.g., 'zg' on Bruker systems).[14]
-
Relaxation Delay (D1): ≥ 30 seconds. Causality: A long relaxation delay is the most critical parameter for quantification. It must be at least 5-7 times the longest spin-lattice relaxation time (T1) of any proton being quantified (both analyte and IS). This ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, guaranteeing that signal intensity is directly proportional to the number of nuclei.[4]
-
Number of Scans (NS): 16 to 64 scans. Causality: The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals chosen for integration. This high S/N is necessary for precise and reproducible integration.[1][15]
-
Acquisition Time (AQ): 2-4 seconds to ensure adequate digital resolution.
-
-
Acquire the spectrum.
4. Step-by-Step Data Processing and Purity Calculation
-
Apply zero-filling to at least double the number of acquired data points to improve digital resolution.
-
Crucially, perform manual phasing and baseline correction. Apply phase correction carefully to ensure all peaks have a pure absorption lineshape. Apply a high-order polynomial baseline correction to ensure the baseline is flat across the entire spectrum, especially around the integrated signals. Causality: Automatic routines are often insufficient for the high accuracy required in qNMR. Operator experience in precise phasing and baseline correction is a primary determinant of result quality.[15]
-
Identify a well-resolved, non-overlapping signal for the analyte (e.g., the methyl ester singlet) and the singlet for the maleic acid IS.
-
Integrate these signals. Set the integral of the IS signal to a convenient value (e.g., 2.00, as it has two protons). The software will automatically scale the integral of the analyte signal.
-
Calculate the purity using the following equation:[6][8]
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I_analyte, I_IS: Integral values for the analyte and IS signals.
-
N_analyte, N_IS: Number of protons corresponding to the integrated signal (e.g., 3 for the methyl ester of the analyte, 2 for maleic acid).
-
MW_analyte, MW_IS: Molecular weights of the analyte (202.60 g/mol ) and IS (116.07 g/mol ).
-
m_analyte, m_IS: Masses of the analyte and IS.
-
Purity_IS: Certified purity of the internal standard.
-
Comparison with an Orthogonal Method: High-Performance Liquid Chromatography (HPLC-UV)
Relying on a single analytical method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[1] HPLC, a separative technique, is an excellent orthogonal counterpart to qNMR, a spectroscopic technique.
Experimental Protocol: HPLC-UV Purity Determination This method is designed for the separation and quantification of this compound and potential impurities.
-
Instrumentation & Conditions:
-
System: HPLC with a UV-Vis detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Procedure:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL.
-
Inject the solution into the HPLC system.
-
Analyze the resulting chromatogram. Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Purity (%) = (Area_analyte / Total_Area_all_peaks) * 100
Note: For accurate impurity quantification by HPLC, a reference standard for each impurity is required to determine its relative response factor (RRF), as different molecules can have vastly different UV absorbances at a given wavelength.[16]
-
Comparative Analysis: qNMR vs. HPLC-UV
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Spectroscopic, primary ratio method based on molar concentration.[3] | Separative, comparison method based on physical separation and UV absorbance.[16] |
| Reference Standard | Requires a single, certified internal standard that can be structurally different from the analyte.[3] | Requires a highly purified reference standard of the analyte itself for assay; requires standards for each impurity for accurate quantification.[16] |
| Quantification | Absolute quantification without a calibration curve.[9] | Relative quantification (Area %) or absolute quantification via an external standard calibration curve. |
| Selectivity | Excellent for distinguishing structurally similar isomers and impurities if their signals are resolved.[8] | Dependent on chromatographic resolution; structurally similar impurities may co-elute. |
| Sensitivity | Generally lower sensitivity (mg range).[6] | High sensitivity (µg to ng range), excellent for trace impurity detection. |
| Sample Integrity | Non-destructive; sample can be fully recovered.[9] | Destructive; sample is consumed and diluted. |
| Method Development | Relatively fast; primarily involves selecting a suitable solvent and internal standard.[7] | Can be time-consuming; requires optimization of column, mobile phase, gradient, and temperature. |
| Throughput | Lower; longer acquisition times per sample for high precision. | Higher; suitable for automated, routine quality control of many samples. |
| Information Provided | Provides purity and unambiguous structural confirmation simultaneously.[5] | Provides retention time and UV response; structural information is not inherent. |
Decision-Making Framework: Choosing the Right Tool for the Job
The choice between qNMR and HPLC is not about which method is universally "better," but which is most fit-for-purpose based on the analytical objective.
Caption: A decision tree for selecting an appropriate purity analysis method.
Conclusion
For establishing the absolute purity of a critical pharmaceutical intermediate like this compound, qNMR serves as an authoritative, primary analytical method. Its ability to provide direct, SI-traceable quantification without reliance on an identical reference standard makes it indispensable for the characterization of new chemical entities and the certification of in-house reference materials.
However, a comprehensive quality control strategy should not exist in a vacuum. The high sensitivity of HPLC-UV makes it the superior tool for routine quality control and the detection of trace-level impurities that may fall below the detection limits of NMR. By employing both qNMR and HPLC as orthogonal techniques, researchers and drug development professionals can build a robust, cross-validated, and scientifically sound understanding of their API's purity profile, ensuring the highest standards of quality and safety.
References
- Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Journal of Pharmaceutical and Biomedical Analysis URL
-
Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]
-
Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL: [Link]
-
Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Chemsrc Source: Chemsrc URL: [Link]
-
Title: Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: What is qNMR and why is it important? Source: Mestrelab Resources URL: [Link]
-
Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]
-
Title: qNMR - Quantitative Analysis by NMR Source: AWS URL: [Link]
-
Title: qNMR Purity Recipe Book (1 - Sample Preparation) Source: Mestrelab Research URL: [Link]
-
Title: Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA Source: PubMed URL: [Link]
-
Title: qNMR: top tips for optimised sample prep Source: Manufacturing Chemist URL: [Link]
-
Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL: [Link]
-
Title: Purity comparison by NMR and HPLC. Source: ResearchGate URL: [Link]
-
Title: ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Regis Technologies, Inc. URL: [Link]
-
Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: MDPI URL: [Link]
-
Title: Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 Source: PubChem URL: [Link]
-
Title: Purity by Absolute qNMR Instructions Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]
-
Title: Universal Quantitative NMR Analysis of Complex Natural Samples Source: PMC - NIH URL: [Link]
- Title: Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients Source: Die Pharmazie - An International Journal of Pharmaceutical Sciences URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. usp.org [usp.org]
- 12. Buy Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | > 95% [smolecule.com]
- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. spectroscopyeurope.com [spectroscopyeurope.com]
- 16. enovatia.com [enovatia.com]
A Comparative Guide to Inter-Laboratory Analysis of Methyl 3,5-diaminopyrazine-2-carboxylate
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of analytical methods for Methyl 3,5-diaminopyrazine-2-carboxylate (MDC). Given the absence of a standardized, universally adopted method, this document outlines a proposed study structure, details robust analytical protocols, and establishes performance validation criteria rooted in international regulatory standards. The objective is to empower researchers, analytical development scientists, and quality control laboratories to establish reliable, equivalent, and transferable methods for the quantification and purity assessment of this critical pharmaceutical intermediate.
Introduction: The Need for Standardized MDC Analysis
This compound (CAS No: 1458-01-1) is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity and impurity profile directly impact the quality, safety, and efficacy of the final drug product. Consequently, the ability to accurately and consistently measure MDC across different laboratories—from development to manufacturing and regulatory submission—is paramount.
An inter-laboratory comparison study is the gold standard for assessing the reproducibility and transferability of an analytical method.[2] By having multiple laboratories analyze identical samples, we can identify and quantify the variability inherent in the method, instrumentation, and analyst execution. This guide proposes a framework for such a study, focusing on High-Performance Liquid Chromatography (HPLC), the most prevalent and suitable technique for this type of analyte.
Physicochemical Properties of this compound
A successful analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties. These characteristics dictate choices in sample preparation, chromatographic conditions, and detection.
| Property | Value | Implication for Analysis |
| Molecular Formula | C₆H₇ClN₄O₂[3] | Defines the molecular weight for mass spectrometry. |
| Molecular Weight | 202.60 g/mol [3][4] | Used for calculating concentrations and molar responses. |
| Melting Point | 211-215 °C[3][5] | High melting point suggests thermal stability for HPLC, but potential challenges for GC without derivatization. |
| Appearance | Light yellow solid[6] | Visual cue for handling and dissolution. |
| Solubility | Limited in water; moderate in polar organic solvents like DMSO.[1] | Dictates the choice of sample diluent. A mix of organic solvent (Acetonitrile/Methanol) and water is ideal. |
| Structure | Pyrazine ring with two amino groups, a chlorine atom, and a methyl ester.[1] | The aromatic pyrazine ring provides a strong chromophore for UV detection. The basic amino groups can influence peak shape; mobile phase pH control may be necessary. |
Proposed Analytical Methodologies for Comparison
We will focus on two primary HPLC-based methods that offer a balance of accessibility, sensitivity, and specificity. The goal of the inter-laboratory study would be to compare their performance characteristics directly.
-
Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): The workhorse method for pharmaceutical analysis. It is robust, cost-effective, and suitable for quantifying the primary component and known impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers significantly higher sensitivity and specificity, making it ideal for impurity identification and the quantification of trace-level components that may not be detectable by UV.[7]
Inter-Laboratory Study Design Workflow
The successful execution of an inter-laboratory comparison hinges on a meticulously planned workflow. This ensures that all participants operate under a harmonized protocol, allowing for a meaningful statistical analysis of the results.
Caption: Workflow for the proposed inter-laboratory comparison study.
Detailed Experimental Protocols
The following protocols must be strictly adhered to by all participating laboratories. The foundation of these methods is rooted in established practices for pharmaceutical impurity analysis and method validation.[8][9]
This method is designed to be robust and provide clear separation of the main MDC peak from potential process impurities and degradants.
A. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Reference Standard: this compound, >99.5% purity.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid, analytical grade.
B. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan).
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
C. Standard and Sample Preparation:
-
Standard Stock Solution (ASSAY - ~500 µg/mL): Accurately weigh ~25 mg of MDC Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (ASSAY - ~50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Working Standard Solution (IMPURITY - ~1 µg/mL or 0.2% level): Pipette 1 mL of the Standard Stock Solution into a 500 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (~500 µg/mL): Accurately weigh ~25 mg of the MDC test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
D. System Suitability Test (SST):
-
Inject the Working Standard Solution (ASSAY) five times.
-
Acceptance Criteria:
-
Tailing Factor (Tf): ≤ 2.0.
-
Theoretical Plates (N): ≥ 2000.
-
Relative Standard Deviation (%RSD) of peak areas: ≤ 2.0%.
-
Caption: Experimental workflow for the RP-HPLC-UV analysis.
This protocol uses the same chromatographic front-end as the HPLC-UV method but couples it with a mass spectrometer for enhanced sensitivity and confirmatory analysis.
A. Instrumentation:
-
LC system identical to Protocol 5.1.
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole (preferred for quantitation) with an Electrospray Ionization (ESI) source.
B. MS Conditions:
-
Ionization Mode: ESI Positive.
-
Scan Mode: Full Scan (m/z 100-500) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitation.
-
Key m/z for SIM: [M+H]⁺ = 203.0 for MDC.
-
Note: Source parameters (capillary voltage, gas flow, temperatures) must be optimized for the specific instrument to maximize the signal for m/z 203.0.
Method Validation and Comparison Criteria
The performance of each method from each laboratory will be evaluated against the validation parameters defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12] This ensures a standardized, regulatory-compliant assessment.[13][14][15]
| Parameter | Purpose | Acceptance Criteria for Inter-Laboratory Comparison |
| Specificity | To ensure the method measures only the analyte of interest without interference from impurities or matrix components. | Peak purity analysis (PDA) must pass. For LC-MS, no co-eluting ions at the same m/z should be observed. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | R² ≥ 0.999 for a minimum of 5 concentration levels (e.g., 50% to 150% of nominal). |
| Range | The concentration interval where the method is precise, accurate, and linear. | For Assay: 80% to 120% of the nominal concentration. For Impurities: From LOQ to 120% of the specification limit.[9] |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of spiked samples should be within 98.0% - 102.0% for assay and 90.0% - 110.0% for impurities. |
| Precision | ||
| Repeatability | Precision under the same conditions over a short interval. | %RSD ≤ 1.0% for assay; %RSD ≤ 5.0% for impurities at the specification limit. |
| Intermediate Precision | Precision within the same lab (different days, analysts, equipment). | %RSD ≤ 2.0% for assay; %RSD ≤ 10.0% for impurities. |
| Reproducibility | Precision between different laboratories (the core of this study). | Statistical analysis (e.g., ANOVA, z-scores) will be used to assess inter-laboratory variance. A z-score between -2 and +2 is generally considered acceptable.[2] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10. Precision at LOQ should have %RSD ≤ 10%. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, column temp). | Peak resolution and quantitative results should not significantly change with minor variations in method parameters. |
Conclusion and Expected Outcomes
Executing a well-designed inter-laboratory study is a rigorous but essential undertaking for standardizing the analysis of a critical material like this compound. By comparing robust methods like HPLC-UV and LC-MS across multiple sites, this framework aims to:
-
Establish a Reliable, Transferable Method: Identify a primary analytical method (likely RP-HPLC-UV) that demonstrates acceptable reproducibility for routine quality control.
-
Quantify Method Variability: Understand the sources and magnitude of variation between laboratories, which is crucial for setting realistic and scientifically sound specifications.
-
Validate a Reference Method: Position the LC-MS method as a higher-order technique for confirmatory analysis and the investigation of trace-level impurities.
The resulting data will provide a high degree of confidence in the quality of MDC, ensuring consistency in the pharmaceutical supply chain and ultimately contributing to the safety and efficacy of medicines.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). International Council for Harmonisation (ICH).
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. Chemsrc.
- Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 98 1458-01-1. Sigma-Aldrich.
- Exploring the Chemical Properties and Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD.
- Analytical method validation: A brief review. World Journal of Pharmacy and Pharmaceutical Sciences.
- Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate. PubChem.
- An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH).
- Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters. Google Patents.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 98 1458-01-1 [sigmaaldrich.com]
- 4. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:1458-01-1 | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Chemsrc [chemsrc.com]
- 6. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. scielo.br [scielo.br]
- 10. youtube.com [youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 15. particle.dk [particle.dk]
A Comparative Guide to High-Performance Liquid Chromatography Columns for the Separation of Methyl 3,5-diaminopyrazine-2-carboxylate
This guide provides a comprehensive performance evaluation of different High-Performance Liquid Chromatography (HPLC) columns for the separation of Methyl 3,5-diaminopyrazine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate chromatography column is critical for achieving optimal resolution, peak shape, and retention, which are essential for accurate quantification and purification. This document delves into the rationale behind column selection, provides detailed experimental protocols, and presents a comparative analysis of potential column chemistries, including specialized reversed-phase, polar-embedded reversed-phase, hydrophilic interaction liquid chromatography (HILIC), and phenyl-hexyl stationary phases.
Introduction to the Analytical Challenge
This compound is a polar aromatic amine, a class of compounds that can present challenges in reversed-phase chromatography.[1] Its polar nature can lead to poor retention on traditional non-polar stationary phases like C18, while the aromatic pyrazine ring and basic amino groups can result in secondary interactions with residual silanols on the silica support, causing peak tailing. Therefore, a careful selection of both the stationary phase and mobile phase is paramount for a successful separation.
Established Separation on a Specialized Reversed-Phase Column
A known successful method for the separation of this compound utilizes a Newcrom R1 HPLC column.[2] This column is described as a special reverse-phase column with low silanol activity, which is beneficial for reducing peak tailing of basic compounds.
Experimental Protocol 1: Newcrom R1
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[2]
-
Detection: UV or MS
This method provides a reliable starting point and serves as a benchmark for comparison with other stationary phases. The use of an acidic modifier is crucial for protonating the basic amino groups of the analyte, which can improve peak shape and retention.
Comparative Evaluation of Alternative Stationary Phases
To provide a comprehensive guide, we will explore the theoretical and practical advantages of other column chemistries for this separation. The following sections outline proposed experimental protocols and expected performance based on the known properties of the analyte and the stationary phases.
Polar-Embedded C18 Columns
Rationale: Polar-embedded C18 columns incorporate a polar functional group (e.g., amide, carbamate) near the silica surface, which creates a more hydrophilic environment.[3] This has two main advantages for separating polar compounds like this compound:
-
Enhanced Retention: The polar group helps to retain polar analytes that would otherwise have minimal interaction with a traditional C18 phase.[3]
-
Reduced Peak Tailing: The embedded polar group shields the analyte from interacting with acidic silanol groups on the silica surface, leading to improved peak symmetry for basic compounds.[4]
-
Column: A polar-embedded C18 column (e.g., with amide or carbamate groups)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from low to high organic content.
-
Flow Rate: Appropriate for the column dimensions.
-
Temperature: 30-40 °C
-
Detection: UV or MS
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns
Rationale: HILIC is a powerful technique for the retention and separation of very polar compounds that are poorly retained in reversed-phase chromatography.[5] In HILIC, a polar stationary phase (e.g., bare silica, amide, zwitterionic) is used with a mobile phase rich in organic solvent.[6][7] A water-enriched layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[5] Given the polar nature of this compound, HILIC presents a promising alternative. Amide-based HILIC phases are often a good starting point due to their enhanced selectivity and performance for a wide range of polar analytes.[6]
-
Column: A HILIC column with an amide stationary phase.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: A gradient starting with a high percentage of organic solvent and increasing the aqueous portion.
-
Flow Rate: Appropriate for the column dimensions.
-
Temperature: 30-40 °C
-
Detection: UV or MS
Phenyl-Hexyl Columns
Rationale: Phenyl-hexyl columns offer a different selectivity compared to traditional alkyl-chain phases.[8] The phenyl rings in the stationary phase can undergo π-π interactions with the aromatic pyrazine ring of the analyte.[9] This can lead to enhanced retention and unique selectivity for aromatic compounds. For polar aromatic amines, a phenyl-hexyl column can provide a good balance of hydrophobic and aromatic interactions.
-
Column: A Phenyl-Hexyl column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient from low to high organic content.
-
Flow Rate: Appropriate for the column dimensions.
-
Temperature: 30-40 °C
-
Detection: UV or MS
Performance Comparison Summary
The following table summarizes the expected performance characteristics of each column type for the separation of this compound, based on established chromatographic principles and data from similar compounds.
| Column Type | Expected Retention | Expected Peak Shape | Primary Separation Mechanism | Key Advantages | Potential Challenges |
| Newcrom R1 | Moderate | Good | Reversed-Phase with reduced silanol interactions | Proven method, good for basic compounds.[2] | Specialized column, may not be universally available. |
| Polar-Embedded C18 | Moderate to High | Excellent | Reversed-Phase with polar interactions | Excellent peak shape for bases, compatible with highly aqueous mobile phases.[3] | Selectivity can vary between different embedded groups. |
| HILIC (Amide) | High | Good to Excellent | Hydrophilic Partitioning | Excellent retention for very polar compounds, orthogonal selectivity to reversed-phase.[5][6] | Sensitive to mobile phase composition and water content, may require longer equilibration times. |
| Phenyl-Hexyl | Moderate | Good | Reversed-Phase with π-π interactions | Alternative selectivity for aromatic compounds, can resolve structurally similar analytes.[8][9] | Retention may be less than HILIC for highly polar compounds. |
Visualizing the Methodologies
To further clarify the experimental approach and the underlying separation principles, the following diagrams are provided.
Caption: A generalized workflow for the comparative evaluation of HPLC columns.
Caption: Simplified representation of the primary separation mechanisms.
Conclusion and Recommendations
For the robust separation of this compound, a specialized reversed-phase column with low silanol activity, such as the Newcrom R1, has been shown to be effective.[2] However, for method development and optimization, particularly when dealing with complex sample matrices or closely related impurities, exploring alternative selectivities is highly recommended.
-
For improved peak shape of this basic analyte, a polar-embedded C18 column is a strong candidate.
-
If retention in reversed-phase is insufficient, a HILIC column, particularly with an amide phase, is the logical next step.
-
A Phenyl-Hexyl column should be considered to exploit the aromatic nature of the analyte and achieve a unique selectivity profile.
By systematically evaluating these different column chemistries, researchers can develop a highly robust and reliable HPLC method for the analysis of this compound, ensuring the quality and purity of this important pharmaceutical intermediate.
References
-
SIELC Technologies. Separation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate on Newcrom R1 HPLC column. [Link]
-
LCGC International. Chromatographic Comparison of HILIC Stationary Phases Prepared Using Various Hydrophilization Techniques. [Link]
-
ResearchGate. Evaluation of various HILIC materials for the fast separation of polar compounds. [Link]
-
Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
MicroSolv. Understanding Some of the Differences Between HILIC Columns and ANP Columns. [Link]
-
MicroSolv Technology Corporation. HPLC Application Notes. [Link]
-
Agilent. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]
-
MDPI. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. [Link]
-
Agilent. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]
-
LCGC International. Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study. [Link]
-
PubMed. Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography. [Link]
-
Waters. HPLC Column Performance. [Link]
-
HALO Columns. Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. [Link]
-
Agilent. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
ResearchGate. Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. [Link]
-
Agilent. Choosing HPLC Columns for Rapid Method Development. [Link]
-
Pharma Growth Hub. Phenyl Column Mystery. [Link]
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Semantic Scholar. Characterization of a highly stable zwitterionic hydrophilic interaction chromatography stationary phase based on hybrid organic. [Link]
-
MicroSolv. Application Notes - AppNotes Listed by Compound. [Link]
-
SIELC Technologies. Separation of Pyrazine on Newcrom R1 HPLC column. [Link]
-
Separation Methods Technologies. HPLC SEPARATION GUIDE. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Separation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Design and evaluation of C18 stationary phases with different polar-embedded groups for liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
A Comparative Kinetic Analysis of Methyl 3,5-diaminopyrazine-2-carboxylate and Known Inhibitors on the Epithelial Sodium Channel (ENaC)
A Senior Application Scientist's Guide for Researchers in Drug Development
In the landscape of renal and respiratory therapeutics, the Epithelial Sodium Channel (ENaC) stands out as a critical regulator of sodium and fluid balance.[1] Its role in maintaining homeostasis makes it a prime target for pharmacological intervention in diseases like hypertension and cystic fibrosis.[1][2] This guide provides an in-depth comparative kinetic analysis of a promising, yet lesser-studied compound, Methyl 3,5-diaminopyrazine-2-carboxylate, against the benchmark ENaC inhibitors, Amiloride and Benzamil.
The pyrazine core of this compound makes it a structural analog of Amiloride, a potassium-sparing diuretic that functions by directly blocking the ENaC pore.[3] Understanding the kinetics of channel blockade—how quickly a compound binds and how long it remains bound—is fundamental to designing more effective and specific therapeutics. For ion channels, this analysis moves beyond traditional enzyme kinetics and into the realm of electrophysiology, where we measure the flow of ions and how inhibitors modulate it in real-time.
The Target: Epithelial Sodium Channel (ENaC)
ENaC is a constitutively active, voltage-independent ion channel found in the apical membrane of epithelial cells in the kidney, colon, and lungs.[2][4] It is a heterotrimeric protein, typically composed of α, β, and γ subunits, which form a highly selective pore for Na+ ions.[5] The influx of sodium through ENaC is the rate-limiting step for sodium reabsorption in these tissues.[1] By inhibiting ENaC, drugs can increase sodium excretion and reduce fluid retention, which is beneficial in treating hypertension.[3]
The primary mechanism of action for pyrazine-based inhibitors like Amiloride is a direct physical occlusion of the channel pore, preventing the passage of sodium ions.[3][6] The affinity and residence time of an inhibitor at its binding site within the channel pore are key determinants of its potency and duration of action. These are quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the association/dissociation rate constants.
Comparative Kinetic Profiles of ENaC Inhibitors
The potency of an ENaC inhibitor is typically expressed by its IC50 value, which represents the concentration of the inhibitor required to reduce the ENaC-mediated current by 50%. A lower IC50 value indicates a higher potency. The benchmark inhibitors Amiloride and its more potent analog Benzamil provide a crucial context for evaluating new chemical entities.
| Compound | Target | Reported IC50 | Voltage Dependence | Reference |
| Amiloride | ENaC | ~0.45 µM (450 nM) | Moderate | [7] |
| Benzamil | ENaC | ~21.9 nM - 50 nM | Moderate | [7][8] |
| This compound | ENaC (Predicted) | To be determined | To be determined | N/A |
Causality Behind Experimental Choices: The selection of Amiloride and Benzamil as comparators is based on their well-characterized, direct-blocking mechanism on ENaC.[6][9] Their established kinetic profiles serve as a gold standard. Since this compound is a structural precursor to related molecules, its direct analysis is a logical step in exploring this chemical space for novel inhibitors. The primary technique for this analysis is the two-electrode voltage clamp (TEVC) on Xenopus oocytes, a robust system for heterologously expressing and studying ion channels.[10][11]
Visualizing the Science: Diagrams and Workflows
To better understand the concepts, the following diagrams illustrate the mechanism of inhibition, the experimental workflow, and the logic behind dose-response analysis.
Caption: Step-by-step experimental workflow for TEVC analysis of ENaC inhibitors.
Caption: Logical flow from experimental measurements to IC50 determination.
Experimental Protocol: IC50 Determination using TEVC
This protocol outlines the essential steps for determining the inhibitory kinetics of a test compound on ENaC expressed in Xenopus laevis oocytes.
Trustworthiness Through Self-Validation: This protocol incorporates essential controls. A "no cRNA injected" oocyte serves as a negative control to ensure measured currents are from expressed ENaC. A "vehicle control" (perfusion with buffer containing only the solvent for the inhibitor) confirms the solvent has no effect. Finally, application of a saturating dose of Amiloride at the end of each experiment confirms the recorded current is indeed ENaC-mediated.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human α, β, and γ ENaC subunits
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5)
-
Microinjection and TEVC setup (e.g., Axon GeneClamp) [11][12]* Glass microelectrodes (0.5-1.5 MΩ resistance when filled with 3 M KCl) [13]* Test compound stock solution (e.g., 10 mM in DMSO)
-
Amiloride and Benzamil stock solutions
Methodology:
-
Oocyte Preparation and Injection:
-
Surgically harvest oocytes from an anesthetized Xenopus laevis frog.
-
Treat with collagenase to defolliculate and isolate individual stage V-VI oocytes.
-
Inject each oocyte with a total of ~5-10 ng of cRNA (equimolar ratio of α, β, γ subunits).
-
Incubate injected oocytes at 16-18°C in ND96 solution supplemented with antibiotics for 2-4 days to allow for channel expression. [14]
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse continuously with ND96 solution.
-
Carefully impale the oocyte with two microelectrodes: one for voltage sensing and one for current injection. [13][15] * Using the TEVC amplifier, clamp the oocyte's membrane potential to a holding potential of -60 mV. [10] * Record the stable baseline inward current, which is carried by Na+ ions flowing through the expressed ENaC channels.
-
-
Dose-Response Measurement:
-
Prepare a series of dilutions of the test compound (e.g., this compound) in ND96 solution, ranging from low nanomolar to high micromolar concentrations.
-
Sequentially perfuse the oocyte with each concentration, starting from the lowest. Allow the current to reach a new steady-state at each concentration before proceeding to the next.
-
After the highest concentration, wash out the compound with ND96 solution to observe any recovery of the current.
-
Finally, apply a saturating concentration of Amiloride (e.g., 10 µM) to block all ENaC current and determine the true baseline. [16]
-
-
Data Analysis:
-
For each concentration, calculate the fractional current inhibition: Inhibition (%) = (1 - (I_inhibitor / I_baseline)) * 100, where I_baseline is the initial current and I_inhibitor is the steady-state current in the presence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to the Hill equation: y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-x)*HillSlope))
-
The IC50 is the concentration at which 50% of the ENaC current is inhibited. Repeat the experiment for known inhibitors (Amiloride, Benzamil) to validate the assay system.
-
Discussion and Future Directions
The kinetic analysis of this compound is the first step in assessing its potential as a therapeutic agent. By determining its IC50, we can directly compare its potency to the established drugs Amiloride and Benzamil.
-
If the IC50 is significantly lower than Amiloride: This would indicate higher potency, a desirable trait that could lead to lower therapeutic doses and potentially fewer side effects.
-
If the IC50 is comparable or higher: The compound may still hold value if it possesses other favorable properties, such as greater selectivity for ENaC over other ion channels, a better safety profile, or more favorable pharmacokinetics (e.g., longer residence time in the lung for inhaled therapies).
Further experiments should investigate the kinetics of binding and unbinding (k_on and k_off rates) to understand the compound's residence time on the channel. [6]Additionally, patch-clamp techniques can provide more detailed information on how the compound affects single-channel conductance and open probability. [17][18]This comprehensive kinetic profile is essential for any researcher or drug development professional aiming to advance novel ENaC inhibitors from the bench to the clinic.
References
-
Kellenberger, S., Gautschi, I., & Schild, L. (2003). Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate. Molecular Pharmacology, 64(4), 848-856. Available from: [Link]
-
Noreng, S., et al. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e57429. Available from: [Link]
-
Masilamani, S., et al. (2008). Heightened epithelial Na+ channel-mediated Na+ absorption in a murine polycystic kidney disease model epithelium lacking apical monocilia. American Journal of Physiology-Renal Physiology, 294(1), F159-F170. Available from: [Link]
-
Perkins, K. L., & Tzingounis, A. V. (2021). An Introduction to Patch Clamp Recording. Methods in Molecular Biology, 2188, 1-19. Available from: [Link]
-
Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. Available from: [Link]
-
Lehmann-Horn, F., & Jurkat-Rott, K. (2002). The Patch Clamp Technique in Ion Channel Research. Physikalische Medizin, Rehabilitationsmedizin, Kurortmedizin, 12(5), 273-281. Available from: [Link]
-
Wikipedia. (n.d.). Patch clamp. Available from: [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Available from: [Link]
-
Sheng, S., et al. (2002). On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. The Journal of general physiology, 120(5), 653–667. Available from: [Link]
-
Schwarz, W. (2014). Two-electrode voltage-clamp (TEVC). University of Veterinary Medicine Hannover. Available from: [Link]
-
Kelly, O., et al. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American Journal of Physiology. Renal Physiology, 285(6), F1279–F1290. Available from: [Link]
-
Lagnaz, D., & Centeno, G. (2023). The epithelial sodium channel in inflammation and blood pressure modulation. Frontiers in Physiology, 14, 1162601. Available from: [Link]
-
Butterworth, M. B. (2010). Regulation of the epithelial sodium channel (ENaC) by membrane trafficking. Biochimica et Biophysica Acta, 1802(12), 1166–1177. Available from: [Link]
-
Zhang, Y., & Chen, Z. H. (2013). Two-electrode voltage clamp. Methods in Molecular Biology, 998, 79-89. Available from: [Link]
-
Bao, H. F., et al. (2007). Regulation of Epithelial Sodium Channel Trafficking by Ubiquitination. American Journal of Physiology. Lung Cellular and Molecular Physiology, 293(4), L829–L837. Available from: [Link]
-
Wang, C., Zhang, J., & Schroeder, J. I. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2), e2118. Available from: [Link]
-
Raju, S. V., et al. (2022). Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation. American Journal of Physiology. Lung Cellular and Molecular Physiology, 323(3), L399–L413. Available from: [Link]
-
Al-Ghadban, S., et al. (2021). The Epithelial Sodium Channel—An Underestimated Drug Target. International Journal of Molecular Sciences, 22(16), 8567. Available from: [Link]
-
Wang, C., Zhang, J., & Schroeder, J. I. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. ResearchGate. Available from: [Link]
-
npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Available from: [Link]
-
ResearchGate. (n.d.). Amiloride challenge demonstrates ENaC-dependent Na⁺ absorption and K⁺... [Figure]. Available from: [Link]
-
Carattino, M. D., et al. (2013). Activation of the Epithelial Sodium Channel (ENaC) by the Alkaline Protease from Pseudomonas aeruginosa. The Journal of Biological Chemistry, 288(27), 19590–19599. Available from: [Link]
-
Brown, M. J. (2020). Amiloride: A review. Journal of human hypertension, 34(11), 743–752. Available from: [Link]
Sources
- 1. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Epithelial Sodium Channel—An Underestimated Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The epithelial sodium channel in inflammation and blood pressure modulation [frontiersin.org]
- 5. Regulation of Epithelial Sodium Channel Trafficking by Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in the epithelial Na+ channel ENaC outer pore disrupt amiloride block by increasing its dissociation rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 13. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 16. researchgate.net [researchgate.net]
- 17. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Patch clamp - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,5-diaminopyrazine-2-carboxylate
Guide Preface: As researchers dedicated to advancing science, our responsibility extends beyond discovery to encompass the safe and ethical management of the chemical reagents we employ. The proper disposal of specialized compounds like Methyl 3,5-diaminopyrazine-2-carboxylate is not merely a regulatory formality but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols to ensure this compound and its associated waste are handled responsibly from the benchtop to its final disposal.
SECTION 1: CORE PRINCIPLES OF CHEMICAL WASTE MANAGEMENT
Before addressing the specific protocols for this compound, it is crucial to internalize the universal principles that govern all hazardous chemical waste. These principles, established by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), form the logical basis for the procedures that follow.
-
Generator Responsibility ("Cradle-to-Grave"): The laboratory that creates the hazardous waste is legally responsible for its safe management from the moment of generation until its ultimate disposal.[1] This necessitates a documented chain of custody.
-
Hazard Determination: It is the generator's duty to determine if their waste is hazardous.[1][2] This is typically achieved by consulting the Safety Data Sheet (SDS) and understanding the characteristics of the chemical: ignitability, corrosivity, reactivity, and toxicity.[3]
-
Segregation of Incompatibles: Hazardous wastes must be carefully segregated to prevent dangerous reactions.[2][4] Mixing incompatible chemicals, such as acids with bases or oxidizers with organic compounds, can result in fire, explosion, or the release of toxic gases.[5][6]
-
Proper Labeling and Containment: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, the associated hazards, and the date accumulation began.[3][5][7] Containers must be in good condition, compatible with the waste they hold, and kept securely closed except when adding waste.[4][5][7]
SECTION 2: CHARACTERIZATION OF this compound WASTE
Based on this analogue, waste containing this compound should be classified as hazardous chemical waste.[5] Its profile suggests it is toxic if swallowed, a serious eye irritant, and may cause respiratory irritation.[8]
| Property | Description | Source(s) |
| Appearance | Light yellow to orange powder or crystal. | [9] |
| Primary Hazards | Acute Oral Toxicity, Serious Eye Irritation, Respiratory Irritation. | [8] |
| Chemical Class | Nitrogen-containing heterocyclic organic compound. | [9] |
| Known Incompatibilities | Strong oxidizing agents. | [10] |
| Combustion Byproducts | Thermal decomposition can release irritating gases and vapors, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and potentially hydrogen chloride (for the chlorinated analogue). | [11] |
| Environmental Fate | Pyrazine rings are generally resistant to cleavage and degradation in standard wastewater treatment, making drain disposal inappropriate. | [12][13] |
SECTION 3: STANDARD OPERATING PROCEDURE (SOP) FOR DISPOSAL
This section provides a step-by-step methodology for the safe handling and disposal of this compound and associated contaminated materials.
Immediate Safety & Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a barrier against the identified hazards of toxicity and irritation. All handling and disposal activities must be performed within a certified chemical fume hood.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[5]
-
Body Protection: A standard laboratory coat is required.[5]
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[8][11]
Waste Segregation: The Critical First Step
Proper segregation is paramount to prevent unintended chemical reactions.
-
Isolate the Waste: Designate a specific, labeled hazardous waste container for this compound and materials contaminated with it.
-
Classify Correctly: This waste must be classified as solid organic chemical waste containing nitrogen .[5]
-
Avoid Incompatibles: Under no circumstances should this waste be mixed with strong oxidizing agents.[5][10] Keep it separate from waste streams of acids, bases, and halogenated solvents.[4]
Containerization & Labeling
-
Select a Container: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be clean, dry, and in good condition.[4][5]
-
Label Accurately: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Maintain Closure: Keep the container sealed at all times except when actively adding waste.[6][7]
Disposal of Contaminated Labware
-
Solid Waste: Items such as gloves, weighing papers, pipette tips, and filter paper that are contaminated with the compound must be placed directly into the designated solid hazardous waste container.[5]
-
Empty Containers: The original product container is not "empty" in a regulatory sense until it has been properly decontaminated. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinseate is considered hazardous and must be collected and disposed of as liquid hazardous waste.[14] Subsequent rinses can typically be disposed of as regular chemical waste. After rinsing and air-drying, deface the original label and dispose of the container as non-hazardous glass or plastic waste.[14][15]
Spill Management
In the event of a spill, prioritize personnel safety.
-
Evacuate and Ventilate: Ensure non-essential personnel leave the area and maintain ventilation via the fume hood.[5]
-
Don Appropriate PPE: Before cleaning, don all required PPE as described in section 3.1.
-
Contain and Clean:
-
For solid spills , do not dry sweep. Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[5]
-
Carefully sweep the mixture into a suitable container for disposal as hazardous waste.[5][11]
-
Decontaminate the spill area with a suitable solvent and wipe clean. Dispose of cleaning materials in the hazardous waste container.
-
VISUALIZATION: DISPOSAL WORKFLOW
The following diagram outlines the decision-making process for the proper disposal of this compound waste streams.
Caption: Disposal workflow for this compound.
SECTION 4: EMERGENCY RESPONSE & EXPOSURE
Should an accidental exposure occur despite precautions, follow these immediate first-aid measures while seeking professional medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[8][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or call a poison control center.[8][11]
Always provide the Safety Data Sheet to responding medical personnel.[11]
References
- Proper Disposal of 3-Amino-6-methylpyrazine-2-carbonitrile: A Guide for Labor
- How to Safely Handle Dangerous Substances in the Workplace. OSHA.com.
- What are the OSHA Requirements for Hazardous Chemical Storage?. OSHA.com.
- OSHA Rules for Hazardous Chemicals. DuraLabel.
- OSHA Hazard Communic
- OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - SAFETY D
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Safety D
- Chemical Waste Disposal Guidelines. Emory University.
- The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean.
- Hazardous Waste. US EPA.
- Methyl 3,5-Diamino-6-chloropyrazine-2-carboxyl
- Steps in Complying with Regul
- Laboratory chemical waste disposal guidelines. University of Otago.
- Best Practices for Hazardous Waste Disposal. AEG Environmental.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
- Learn the Basics of Hazardous Waste. US EPA.
- Hazardous Waste Disposal Guide. Dartmouth College.
- SAFETY D
- Guidelines: Handling and Disposal of Chemicals. Purdue University.
- Pyrazines: occurrence, formation and biodegrad
- Method for removing pyrazine derivatives in waste water by resin adsorption method.
- Methyl 3,5-diamino-6-chloropyrazine-2-carboxyl
Sources
- 1. epa.gov [epa.gov]
- 2. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 3. crystal-clean.com [crystal-clean.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ushazmatstorage.com [ushazmatstorage.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. echemi.com [echemi.com]
- 9. Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate | 1458-01-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. CAS#:1458-01-1 | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Chemsrc [chemsrc.com]
- 11. fishersci.com [fishersci.com]
- 12. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method - Google Patents [patents.google.com]
- 14. policies.dartmouth.edu [policies.dartmouth.edu]
- 15. otago.ac.nz [otago.ac.nz]
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3,5-diaminopyrazine-2-carboxylate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 3,5-diaminopyrazine-2-carboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling aromatic amines and pyrazine derivatives.
Core Principles of Safe Handling
The primary objective when handling this compound is to prevent exposure through all potential routes: inhalation, skin contact, and ingestion. This is achieved through a combination of engineering controls, administrative controls, and the correct use of personal protective equipment (PPE).
Hazard Assessment and Risk Mitigation
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the quantity of the substance being used, the nature of the procedure (e.g., weighing, dissolving, reacting), and the potential for aerosol or dust generation.
Known Hazards of Structurally Similar Compounds:
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]
-
Skin Irritation: May cause skin irritation.[4]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2]
Aromatic amines, as a class, are known for their potential to be readily absorbed through the skin and can have carcinogenic and mutagenic properties.[5][6] Therefore, treating this compound with a high degree of caution is a prudent approach.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound.
Hand Protection
Chemical-resistant gloves are the first line of defense against skin contact.
-
Glove Type: Nitrile gloves are a suitable choice for handling this compound, providing a good balance of chemical resistance and dexterity.[7] Always inspect gloves for any signs of damage before use.
-
Gloving Practice: Double gloving is recommended, especially when handling larger quantities or during procedures with a higher risk of splashing. This involves wearing two pairs of nitrile gloves. If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Glove Removal: Use the proper glove removal technique to avoid contaminating your hands.
Eye and Face Protection
Protecting your eyes from splashes and airborne particles is critical.
-
Primary Protection: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards should be worn at all times.[2]
-
Secondary Protection: A face shield worn over safety goggles is required when there is a risk of splashing or when handling larger quantities of the compound.[8]
Skin and Body Protection
A laboratory coat is essential for protecting your skin and clothing from contamination.
-
Lab Coat: A long-sleeved, buttoned laboratory coat should be worn at all times.
-
Additional Protection: For procedures with a higher risk of contamination, consider using a chemical-resistant apron over the lab coat. Appropriate footwear that covers the entire foot is also mandatory.[9]
Respiratory Protection
Engineering controls, such as a chemical fume hood, are the primary means of preventing inhalation exposure.
-
When to Use a Respirator: If engineering controls are not sufficient to control exposure, or during a spill or emergency, respiratory protection is necessary.
-
Respirator Type: A full-face respirator with an appropriate filter cartridge should be used if exposure limits are exceeded or if irritation is experienced.[2] All respirator use must be in accordance with a respiratory protection program that includes fit testing and training.
The following table summarizes the recommended PPE for handling this compound:
| Exposure Route | Primary PPE | Secondary/Enhanced PPE |
| Skin Contact | Nitrile Gloves (single pair) | Double Nitrile Gloves, Chemical-Resistant Apron |
| Eye Contact | Safety Goggles | Face Shield over Safety Goggles |
| Inhalation | Chemical Fume Hood | Full-Face Respirator |
| Body | Laboratory Coat, Closed-Toe Shoes | Chemical-Resistant Suit (for large spills) |
Operational and Disposal Plans
Handling Procedures
-
Preparation: Before starting work, ensure that all necessary PPE is available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing: Weigh the solid compound in a chemical fume hood to minimize the risk of inhaling dust particles.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions: Conduct all reactions in a chemical fume hood.
-
Post-Handling: After handling the compound, wash your hands thoroughly with soap and water, even if you were wearing gloves.[10]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Evacuate the immediate area.
-
Alert: Inform your supervisor and colleagues.
-
Assess: Assess the extent of the spill and whether you can safely clean it up with the available equipment.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1] Avoid generating dust. For liquid spills, use an inert absorbent material.
-
Decontamination: Decontaminate the spill area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Segregation: Do not mix this waste with other chemical waste unless it is known to be compatible.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][2]
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Conclusion
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound. Remember that safety is a shared responsibility, and a proactive approach to laboratory safety is essential for the well-being of all personnel. Always consult your institution's safety officer for any specific questions or concerns.
References
- Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.
- Synerzine. (2019, February 12). SAFETY DATA SHEET Pyrazine, 2-methoxy-5-methyl-.
- SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
- Thermo Fisher Scientific. (2024, March 30). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - SAFETY DATA SHEET.
- Echemi. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate Safety Data Sheets.
- ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- PubChem. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
- Scribd. (n.d.). HC004A Amines Aromatic 1.
- ChemicalBook. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate - Safety Data Sheet.
- Sigma-Aldrich. (2021, October 7). SAFETY DATA SHEET.
- Fisher Scientific. (2014, September 11). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate 98 1458-01-1.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | C6H7ClN4O2 | CID 73827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. international.skcinc.com [international.skcinc.com]
- 9. synerzine.com [synerzine.com]
- 10. synerzine.com [synerzine.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

